Ethacizine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-4-24(5-2)14-13-21(26)25-17-9-7-8-10-19(17)29-20-12-11-16(15-18(20)25)23-22(27)28-6-3;/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNXQKLWIQHSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206149 | |
| Record name | Ethacizine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57530-40-2 | |
| Record name | Ethacizine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057530402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethacizine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHACIZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260059T81O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethacizine Hydrochloride: A Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between the Class Ic antiarrhythmic agent, ethacizine hydrochloride, and voltage-gated sodium channels (Nav). The content herein is curated for professionals in the fields of pharmacology, cardiology, and drug development, offering a detailed perspective on the electrophysiological consequences of this interaction.
Introduction: Classification and Therapeutic Context
This compound is a potent antiarrhythmic agent, classified under the Vaughan Williams Class Ic system.[1][2][3] Drugs in this category are distinguished by their strong blockade of the fast sodium channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential in non-nodal cardiomyocytes.[4] This primary mechanism of action leads to a significant slowing of impulse conduction velocity in the atria, ventricles, and His-Purkinje system, forming the basis of its therapeutic efficacy in managing ventricular and supraventricular arrhythmias.[1][2]
Core Mechanism of Action on Sodium Channels
The antiarrhythmic effects of ethacizine are rooted in its state- and use-dependent blockade of voltage-gated sodium channels. This means the drug's affinity for the channel is dynamic, changing with the conformational state of the channel and the frequency of its activation.
State-Dependent Blockade
Voltage-gated sodium channels cycle through three primary conformational states: resting, open, and inactivated.[4] Ethacizine exhibits a pronounced affinity for the open state of the sodium channel.[5] This is a key characteristic of its mechanism. It binds to the channel pore during depolarization when the channel is activated, physically occluding the pathway for sodium ions. This inhibition of the fast sodium current (INa) directly reduces the rate and amplitude of Phase 0 of the action potential.[1] Unlike some other antiarrhythmics, ethacizine shows negligible "rest block," indicating a low affinity for the channel in its resting state.[5]
Use-Dependent Blockade
The preferential binding to the open state leads to the phenomenon of use-dependence (also known as frequency-dependence).[3] At faster heart rates (tachycardia), sodium channels open more frequently, providing more opportunities for ethacizine to bind and exert its blocking effect.[3] This results in a more pronounced blockade and greater slowing of conduction at higher stimulation frequencies.[6] This property makes ethacizine particularly effective at suppressing tachyarrhythmias while having a lesser effect at normal heart rates. Studies on single rat ventricular cells have demonstrated that increasing stimulation frequency from 1 Hz to 4 Hz in the presence of ethacizine significantly enhances the blocking effect.[6]
Quantitative Effects on Sodium Channel Gating
Electrophysiological studies have quantified the impact of ethacizine on the gating properties of single sodium channels. The data presented below is derived from cell-attached patch-clamp experiments on adult rat ventricular cells.
| Parameter | Condition | Control (1 Hz vs 4 Hz) | Ethacizine (5 µM) (1 Hz vs 4 Hz) | Reference |
| Peak Open Probability | Comparison at different frequencies | No significant difference | Significant decrease at 4 Hz compared to 1 Hz | [6] |
| First Latency | Comparison at different frequencies | No significant difference | Significant increase at 4 Hz compared to 1 Hz | [6] |
| Fraction of Null Sweeps | Comparison at different frequencies | No significant difference | Increase at 4 Hz compared to 1 Hz | [6] |
| Mean Open Time | Comparison at different frequencies | No significant difference | Unchanged | [6] |
| Single Channel Current Amplitude | Comparison at different frequencies | No significant difference | Unchanged | [6] |
These findings support a model where ethacizine causes a complete, all-or-none block of individual channels rather than reducing their conductance.[6] The increase in null sweeps (failures of the channel to open upon depolarization) and the longer latency to first opening at higher frequencies are characteristic of its use-dependent blocking action.[6]
Experimental Protocols: Patch-Clamp Electrophysiology
The investigation of ethacizine's effects on sodium channels predominantly relies on the patch-clamp technique, which allows for high-resolution recording of ion channel activity.
Cell Preparation
-
Model System: Single adult rat ventricular cardiomyocytes or cardiac Purkinje cells are commonly used.[5][6]
-
Isolation: Cells are typically isolated via enzymatic digestion, often using a combination of collagenase and protease, to obtain a suspension of single, viable myocytes.
Electrophysiological Recording
-
Technique: The cell-attached or whole-cell patch-clamp configuration is employed.[6][7] The cell-attached mode is ideal for studying the kinetics of single channels without disrupting the intracellular environment, while the whole-cell mode allows for the recording of the total sodium current across the entire cell membrane.[8][9]
-
Equipment: A standard patch-clamp rig is required, including a microscope, micromanipulator, patch-clamp amplifier, and a data acquisition system.[10] An anti-vibration table is critical to ensure stable recordings.[9]
Solutions
-
Extracellular (Bath) Solution (Typical Composition in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.[11]
-
Intracellular (Pipette) Solution (Typical Composition in mM): 10 NaCl, 50 CsCl, 60 CsF, 20 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium (Cs+) and fluoride (F-) are used to block potassium and calcium currents, respectively, to isolate the sodium current.[11]
-
Ethacizine Application: this compound is dissolved in the extracellular solution to achieve the desired final concentration (e.g., 5 µM).[6]
Voltage-Clamp Protocols
To investigate use-dependence, a series of depolarizing voltage pulses are applied from a holding potential (e.g., -100 mV) to a test potential (e.g., -30 mV). The frequency of these pulses is varied (e.g., 1 Hz and 4 Hz) to assess the drug's effect at different rates of stimulation.[6]
Conclusion and Implications for Drug Development
This compound is a potent sodium channel blocker whose efficacy is defined by its state- and use-dependent properties. It preferentially binds to the open state of the channel, leading to a more significant antiarrhythmic effect at the higher heart rates characteristic of tachyarrhythmias. This mechanism, which results in a rate-dependent slowing of cardiac conduction, has been quantitatively characterized through single-channel electrophysiology. A thorough understanding of these kinetic interactions—how quickly the drug binds to and unbinds from its target in different channel states—is critical for the development of safer and more effective antiarrhythmic therapies. The detailed experimental protocols outlined provide a framework for the continued investigation of ethacizine and the preclinical evaluation of novel sodium channel-modulating compounds.
References
- 1. What is the mechanism of Ethacizine? [synapse.patsnap.com]
- 2. This compound (Ethacizin) | Antiarrhythmic Agent | DC Chemicals [dcchemicals.com]
- 3. This compound | 57530-40-2 | Benchchem [benchchem.com]
- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 5. State dependence of ethacizin and ethmozin block of sodium current in voltage clamped and internally perfused cardiac Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single channel sodium current in rat cardiomyocytes: use-dependent block by ethacizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethacizin blockade of calcium channels: a test of the guarded receptor hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Patch Clamp Protocol [labome.com]
- 11. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Impurity Profile of Ethacizine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Ethacizine hydrochloride, a class Ic antiarrhythmic agent. It further details the impurity profile of the active pharmaceutical ingredient (API), offering insights into potential process-related and degradation impurities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and manufacturing of this compound.
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the formation of an intermediate, Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate, followed by a nucleophilic substitution reaction and subsequent conversion to its hydrochloride salt for enhanced solubility and stability.[1][2] An industrial-scale synthesis has been optimized to achieve yield consistency in the range of 82-85%.[1]
Synthesis of the Starting Material: Phenothiazine-2-ethylcarbamate
While detailed experimental protocols for the synthesis of the starting material, Phenothiazine-2-ethylcarbamate, are not extensively available in the public domain, it is understood to be derived from phenothiazine.
Step 1: Amide Formation - Synthesis of Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
The first key step in the synthesis of Ethacizine is the acylation of Phenothiazine-2-ethylcarbamate with 3-Chloropropionyl chloride.[2] This reaction results in the formation of the intermediate, Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate.[1]
Experimental Protocol:
-
Reactants: Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride.[2]
-
Solvent: Anhydrous dichloromethane or toluene.[2]
-
Temperature: The reaction is initiated at a controlled temperature, often starting at 0–5°C.[2] In some described procedures for a similar compound, the reaction is conducted at the boiling point of the solvent.
-
Reaction Conditions: The reaction is an acylation to form an amide bond.[2]
-
Purification: The resulting intermediate is purified using standard techniques such as recrystallization or chromatography.[3]
Step 2: Nucleophilic Substitution - Synthesis of Ethacizine Free Base
The second step involves a nucleophilic substitution reaction where the intermediate, Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate, is reacted with diethylamine.[2] In this SN2 reaction, the diethylamine displaces the chloride atom on the propionyl side chain to form the Ethacizine free base.[2]
Experimental Protocol:
-
Reactants: Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate and diethylamine.[2]
-
Reaction Conditions: The reaction is a nucleophilic substitution (SN2).[2] To accelerate the process for a similar synthesis, the reaction mixture is heated to a temperature of 60-120°C.
-
Purification: The final Ethacizine free base is typically purified through recrystallization.[2]
Step 3: Hydrochloride Salt Formation
To enhance water solubility and stability, the Ethacizine free base is converted to its hydrochloride salt.[2]
Experimental Protocol:
-
Procedure: The purified Ethacizine free base is dissolved in an appropriate solvent and treated with hydrogen chloride.[2]
Below is a diagram illustrating the synthesis pathway of this compound.
Caption: Synthesis Pathway of this compound.
Impurity Profile of this compound
Impurity profiling is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Impurities in Ethacizine can arise from the synthesis process or degradation.
Process-Related Impurities
These impurities are substances that are formed during the manufacturing process.
-
Mono-Desethyl Ethacizine: This is a primary impurity that arises from the partial de-ethylation during the synthesis.
-
Unreacted Starting Materials: Trace amounts of Phenothiazine-2-ethylcarbamate may remain in the final product.[2]
-
Over-alkylated Byproducts: These can also form during the synthesis process.[2]
-
Ethyl phenothiazine-2-carbamate sulphoxide: This has been identified as a key impurity.[2]
Degradation Products
Ethacizine can degrade under certain conditions, leading to the formation of impurities.
-
Oxidation Products: The sulfur atom in the phenothiazine ring can be oxidized to form the corresponding sulfoxide.[2]
-
Hydrolysis Products: The N-10 amide bond can undergo hydrolysis.
-
Metabolic Byproducts: In biological systems, Ethacizine is metabolized through pathways including N-de-ethylation, sulphoxidation, and N-10 amide hydrolysis.[2]
Table 1: Summary of Known and Potential Impurities of this compound
| Impurity Name | Type | Origin |
| Mono-Desethyl Ethacizine | Process-Related | Partial de-ethylation during synthesis |
| Phenothiazine-2-ethylcarbamate | Process-Related | Unreacted starting material |
| Over-alkylated Byproducts | Process-Related | Side reactions during synthesis |
| Ethyl phenothiazine-2-carbamate sulphoxide | Process-Related/Degradation | Oxidation of starting material or impurity |
| Ethacizine Sulfoxide | Degradation | Oxidation of the phenothiazine sulfur atom |
| N-10 Amide Hydrolysis Product | Degradation | Cleavage of the amide bond at position 10 |
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the purification and quality control of this compound, with typical purity levels exceeding 98%.[1]
High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is crucial for the separation and quantification of Ethacizine and its impurities.
Illustrative HPLC Method Parameters:
While a specific validated method for Ethacizine impurity profiling is not publicly detailed, a general approach for related compounds would involve:
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving optimal separation.
-
Detection: UV detection is typically employed.
-
Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed.[4][5] This involves subjecting the this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products and demonstrate that the method can separate them from the main peak and from each other.[4][5][6]
The following diagram illustrates a general workflow for the analytical characterization and impurity profiling of this compound.
Caption: Workflow for Impurity Profiling.
Conclusion
This technical guide has detailed the synthetic pathway of this compound and provided a comprehensive overview of its impurity profile. A thorough understanding of the synthesis process and potential impurities is paramount for ensuring the quality, safety, and efficacy of the final drug product. The implementation of robust analytical methods, such as stability-indicating HPLC, is essential for the accurate identification and quantification of these impurities, thereby enabling effective process control and regulatory compliance. Further research into detailed reaction kinetics and the development of highly specific analytical standards for all potential impurities will continue to enhance the manufacturing and quality control of this compound.
References
Ethacizine hydrochloride molecular formula and chemical structure
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
Ethacizine hydrochloride is a Class Ic antiarrhythmic agent, belonging to the phenothiazine group of compounds.[1] It is utilized in the management of severe and refractory ventricular and supraventricular arrhythmias.[2]
| Property | Data | Reference(s) |
| Molecular Formula | C22H28ClN3O3S | [3] |
| Molecular Weight | 449.99 g/mol | [3] |
| IUPAC Name | ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride | [3] |
| CAS Number | 57530-40-2 | [3] |
| Appearance | White or slightly yellowish crystalline powder | |
| Solubility | Soluble in water, sparingly soluble in ethanol | [1] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in various studies.
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | ~40% | [1][2] |
| Protein Binding | ~90% | [2] |
| Time to Maximum Plasma Concentration (Tmax) | 110-120 minutes | [4] |
| Mean Maximum Plasma Concentration (Cmax) | 354 ± 77 ng/mL | [4] |
| Minimum Therapeutic Plasma Concentration | 29-101 ng/mL (mean 73 ± 27 ng/mL) | [4] |
| Elimination Half-Life | 2.5 hours | [2] |
| Metabolism | Extensive hepatic metabolism via Cytochrome P450 enzymes (CYP3A4 and CYP2D6) | [1] |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the potent blockade of fast sodium channels (Nav1.5) in the cardiac myocytes.[1] This action falls under the Vaughan Williams classification of Class Ic antiarrhythmic drugs.[1]
The blockade of sodium channels slows the rapid depolarization phase (Phase 0) of the cardiac action potential, leading to a decrease in the maximum rate of rise of the action potential (Vmax).[5][6] This results in slowed conduction velocity in the atria, ventricles, and His-Purkinje system.[1] Ethacizine has minimal effect on the duration of the action potential and the effective refractory period.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process:[2]
Step 1: Amide Formation
-
Reactants: Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride.
-
Procedure: The two reactants are combined in an appropriate solvent and stirred, leading to an amide formation reaction.
-
Product: Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate.
Step 2: Nucleophilic Substitution
-
Reactants: The intermediate product from Step 1 and Diethylamine.
-
Procedure: The intermediate is reacted with diethylamine. The diethylamine acts as a nucleophile, displacing the chlorine atom.
-
Product: Ethacizine (free base).
Step 3: Salt Formation
-
Reactant: Ethacizine (free base).
-
Procedure: The free base is dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt, which enhances water solubility and stability.[1]
-
Final Product: this compound.
Quality Control and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for the quality control and quantitative determination of this compound in pharmaceutical preparations and biological fluids.[1]
Example HPLC Method Parameters:
| Parameter | Specification |
| Column | Reversed-phase C18 |
| Mobile Phase | A mixture of aqueous buffer and an organic solvent (e.g., acetonitrile) |
| Detection | UV Spectrophotometry at 267 nm |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25°C) |
In Vivo Electrophysiological Assessment of Antiarrhythmic Efficacy
Programmed Electrical Stimulation (PES) in an animal model (e.g., canine or rodent) is a common method to assess the antiarrhythmic efficacy of drugs like Ethacizine.[7]
General Protocol Outline:
-
Animal Preparation: The animal is anesthetized, and surface ECG leads are placed for monitoring. A catheter is inserted, typically via the jugular or femoral vein, and advanced to the right ventricle under fluoroscopic or electrocardiographic guidance.
-
Baseline Electrophysiological Study: A baseline PES protocol is performed to induce ventricular tachycardia (VT). This typically involves delivering a series of paced beats (drive train) followed by one or more premature extrastimuli.
-
Drug Administration: this compound is administered intravenously at a specified dose (e.g., 0.6-0.7 mg/kg).[7]
-
Post-Drug Electrophysiological Study: After a sufficient time for the drug to take effect, the PES protocol is repeated to determine if the drug prevents the induction of VT.
-
Data Analysis: Intracardiac electrograms and surface ECGs are recorded and analyzed to measure parameters such as refractory periods, conduction times (e.g., PQ and QRS intervals), and the inducibility of arrhythmias.[4]
Drug Interaction Studies
The potential for drug-drug interactions with this compound should be considered, particularly with agents that are also metabolized by or inhibit/induce CYP3A4 and CYP2D6 enzymes.[1] Co-administration with other antiarrhythmic drugs or drugs that affect cardiac conduction can lead to additive electrophysiological effects.[8]
In Vitro and In Vivo Study Considerations:
-
In Vitro: Utilize human liver microsomes or recombinant CYP enzymes to assess the inhibitory or inductive potential of Ethacizine on major P450 isoforms.
-
In Vivo: Conduct clinical studies in healthy volunteers or patient populations, co-administering Ethacizine with known inhibitors or inducers of CYP3A4 and CYP2D6 to evaluate changes in pharmacokinetic parameters.[9][10]
This technical guide provides a comprehensive overview of this compound for research and drug development professionals. The information presented is based on available scientific literature and should be used as a foundation for further investigation.
References
- 1. This compound | 57530-40-2 | Benchchem [benchchem.com]
- 2. Ethacizine - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 57530-40-2 [smolecule.com]
- 4. Ethacizin: a new efficacious Soviet antiarrhythmic drug of the phenothiazine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic efficacy of ethacizine assessed by programmed electrical stimulation in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination ethacizin and ethmozin treatment of resistant ventricular ectopy: theoretical, experimental, and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Clinical Studies on Drug–Drug Interactions Involving Metabolism and Transport: Methodology, Pitfalls, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Development of Ethacizine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacizine is a Class Ic antiarrhythmic agent with a notable history of development, primarily within the Soviet Union and later in Russia and other CIS countries.[1] As a phenothiazine derivative, it shares structural similarities with other drugs in its class but possesses a unique pharmacological profile characterized by potent sodium channel blockade. This technical guide provides a comprehensive overview of the historical development of Ethacizine, detailing its synthesis, mechanism of action, preclinical and clinical evaluation, and pharmacokinetic properties. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are visually represented to facilitate a deeper understanding of this antiarrhythmic drug.
Discovery and Synthesis
The development of Ethacizine (ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate) emerged from research focused on the antiarrhythmic properties of phenothiazine derivatives.[1] The synthesis of Ethacizine involves a two-step process:
-
Amide Formation: The initial step is the reaction between Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride.
-
Nucleophilic Substitution: The intermediate product then undergoes nucleophilic substitution with diethylamine to yield Ethacizine.[1]
Mechanism of Action
Ethacizine is classified as a Class Ic antiarrhythmic drug, indicating its primary mechanism of action is the potent blockade of fast sodium channels (INa) in cardiac myocytes.[2] This action has several key electrophysiological consequences:
-
Decreased Rate of Depolarization: By blocking sodium influx during Phase 0 of the cardiac action potential, Ethacizine significantly slows the rate of depolarization (Vmax).
-
Slowed Conduction Velocity: The reduced rate of depolarization leads to a slowing of impulse conduction through the atria, ventricles, and His-Purkinje system.
-
Use-Dependent Block: The blocking effect of Ethacizine is more pronounced at faster heart rates, a characteristic known as use-dependence. This is because the drug binds more readily to sodium channels in their open and inactivated states, which occur more frequently during tachyarrhythmias.[2]
-
Minimal Effect on Repolarization: Unlike some other antiarrhythmic agents, Ethacizine has a minimal effect on the duration of the action potential and the effective refractory period.
In addition to its primary sodium channel blocking activity, some studies suggest that Ethacizine may also exhibit a minor calcium channel blocking effect, particularly at higher concentrations.[3]
Preclinical Studies
Preclinical investigations of Ethacizine in various animal models were crucial in elucidating its electrophysiological properties and antiarrhythmic potential.
Experimental Protocol: In Vitro Electrophysiological Studies in Canine Ventricular Muscle
A common preclinical model involved the use of canine ventricular muscle to assess the effects of Ethacizine on cardiac action potentials.
Summary of Preclinical Electrophysiological Effects
| Parameter | Effect of Ethacizine | Reference |
| Maximum Rate of Depolarization (Vmax) | Significant, concentration-dependent depression | [4] |
| Resting Membrane Potential | Depolarization at higher concentrations (e.g., 10-5 M) | [4] |
| Action Potential Duration (APD) | No significant effect | [4] |
| Effective Refractory Period (ERP) | No significant effect | [4] |
| Use-Dependent Block of Vmax | Present, with a slow recovery time constant | [4] |
Clinical Trials
Clinical investigations of Ethacizine have primarily been conducted in Russia and other Eastern European countries, focusing on its efficacy and safety in patients with various cardiac arrhythmias.
Experimental Protocol: Assessment of Antiarrhythmic Efficacy using Holter Monitoring
A common clinical trial design to evaluate the efficacy of Ethacizine involved ambulatory ECG (Holter) monitoring.
Efficacy in Ventricular Arrhythmias
| Study | Number of Patients | Dosage | Key Findings | Reference |
| Shugushev et al. (1986) | 48 (refractory) & 46 (responsive) | Not specified | Effective in 63% of refractory patients and 100% of responsive patients. | [5] |
| Unspecified Soviet Trial | 82 | Acute: 50, 100, 150 mg; Maintenance: 150-300 mg/day | Reduced total VPBs from 17,263/24h to 3,458/24h (p<0.001); Suppressed couplets and VT runs by 90% in 94% and 96% of patients, respectively. | [6] |
| Gorshkov et al. (1991) | 38 (with CHD) | Not specified | Found to be effective in arrhythmia with small changes in hemodynamics. | [7] |
| Smetnev et al. (1988) | 33 | Not specified | Comparative study with allapinin and mexitil, demonstrated efficacy. | [8] |
| Unspecified Trial | 68 | Not specified | Corrected ventricular extrasystole in 84.6% of patients. | [9] |
Efficacy in Supraventricular Arrhythmias
| Study | Number of Patients | Dosage | Key Findings | Reference |
| Lukoshiavichiute & Gedrimene (1988) | 17 (2 spontaneous, 15 induced) | 50-100 mg IV | Effective in 18 of 19 cases (94.7%) of supraventricular tachycardia. | [10] |
| Unspecified Trial | Not specified | 0.5 mg/kg | Controlled paroxysmal atrioventricular nodal tachycardia in all patients; prevented provocation in 87% with oral administration. | [11] |
| Unspecified Trial | Not specified | 50 mg IV (10 mg/min) | Effective in 100% of paroxysms of supraventricular tachycardia and 59.5% of atrial fibrillation paroxysms. | [12] |
Pharmacokinetics
The pharmacokinetic profile of Ethacizine has been characterized in several studies.
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~40% | [1] |
| Protein Binding | 90% | [1] |
| Metabolism | Extensive hepatic | [1] |
| Elimination Half-life | 2.5 hours | [1] |
| Time to Maximum Plasma Concentration (Tmax) | 110-120 minutes | [6] |
| Maximum Plasma Concentration (Cmax) | 300-447 ng/ml (mean 354 ± 77 ng/ml) | [6] |
| Minimum Therapeutic Plasma Concentration | 29-101 ng/ml (mean 73 ± 27 ng/ml) | [6] |
| Volume of Distribution and Clearance | Significantly different in patients with myocardial infarction. | [13] |
Safety and Tolerability
Ethacizine is generally reported to be well-tolerated.[6] However, like other Class Ic antiarrhythmic agents, it carries a risk of proarrhythmic effects, particularly in patients with structural heart disease.
Reported Adverse Effects:
-
Cardiovascular:
-
Other:
-
Side effects were reported in 20% of elderly patients in one study.[14]
-
Conclusion
Ethacizine represents a significant development in the field of antiarrhythmic therapy, originating from research in the Soviet Union. Its potent, use-dependent sodium channel blockade provides a clear mechanism for its efficacy in a range of ventricular and supraventricular arrhythmias. While its use has been largely confined to specific geographic regions, the available data from preclinical and clinical studies provide valuable insights into its pharmacological profile. This technical guide has summarized the key milestones in its development, offering a detailed resource for researchers and clinicians interested in the historical and scientific context of this antiarrhythmic agent. Further research, particularly large-scale, randomized controlled trials conforming to modern standards, would be beneficial to fully elucidate its place in contemporary arrhythmia management.
References
- 1. Ethacizine - Wikipedia [en.wikipedia.org]
- 2. Single channel sodium current in rat cardiomyocytes: use-dependent block by ethacizin [pubmed.ncbi.nlm.nih.gov]
- 3. Ethacizin blockade of calcium channels: a test of the guarded receptor hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effectiveness of ethacizin in ventricular arrhythmias refractory to prior anti-arrhythmia drug therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethacizin: a new efficacious Soviet antiarrhythmic drug of the phenothiazine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of ethacizine on the heart conduction system and the indicators of central hemodynamics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Study of the comparative anti-arrhythmic effectiveness of allapinin, ethacizine and mexitil in patients with ventricular disorders of cardiac rhythm] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Comparative study of the effectiveness of Bonnecor and ethacizine in various disorders of cardiac rhythm] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Clinical effectiveness of ethacizine in the treatment of supraventricular paroxysmal tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Mechanism of action and the effectiveness of ethacizin in patients with paroxysmal atrioventricular nodal reciprocal tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Clinical effectiveness of ethacizine in various methods of intravenous administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic characteristics of ethacizine in patients with disorders of heart rhythm | Semantic Scholar [semanticscholar.org]
- 14. [Anti-arrhythmic effectiveness and hemodynamic effect of ethacizine in middle-aged and elderly patients with ischemic heart disease and extrasystole] - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethacizine Hydrochloride vs. Moricizine: A Foundational Analysis for Drug Development Professionals
An In-depth Technical Guide
This technical guide provides a comprehensive comparison of the foundational differences between two phenothiazine-derived antiarrhythmic agents: ethacizine hydrochloride and moricizine. Tailored for researchers, scientists, and drug development professionals, this document delves into their core chemical, mechanistic, and pharmacokinetic distinctions, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams to facilitate a deeper understanding of these two class I antiarrhythmic drugs.
Core Chemical and Mechanistic Differences
Ethacizine and moricizine, while both derivatives of a phenothiazine core structure, exhibit significant differences in their chemical substitutions, which in turn dictates their potency and electrophysiological effects. Ethacizine is classified as a Class Ic antiarrhythmic agent, whereas moricizine's classification is less precise, showing properties of Class Ia, Ib, and Ic agents.[1][2]
This compound is characterized by a diethylamino propanoyl group at the 10th position and an ethyl carbamate group at the 2nd position of the phenothiazine ring.[3] This specific structure confers a potent and long-lasting blockade of the fast sodium channels (INa) in cardiac myocytes.[1][4][5] This strong, state- and use-dependent blockade markedly slows the upstroke of the cardiac action potential (Phase 0), leading to a significant decrease in conduction velocity in the atria, ventricles, and His-Purkinje system with minimal effect on the action potential duration.[1][4]
Moricizine , on the other hand, features a morpholinopropionyl group at the 10th position and an ethyl carbamate group at the 2nd position.[6] Its effect on the sodium channel is considered to be of moderate intensity, resembling Class Ia agents in its binding affinity.[7][8] Unlike typical Class Ic agents, moricizine shortens the action potential duration and the effective refractory period in ventricular tissue.[7][9]
A key distinction lies in their potency, with early research indicating that ethacizine possesses a more potent and longer-lasting antiarrhythmic effect compared to moricizine.[1] Furthermore, studies have shown that ethacizine exhibits a more pronounced effect on receptors of potential-operated calcium channels than moricizine.[8]
Comparative Data Summary
To facilitate a clear comparison, the following tables summarize the available quantitative data for ethacizine and moricizine.
Table 1: Pharmacokinetic Parameters
| Parameter | This compound | Moricizine |
| Bioavailability | ~40%[1][3] | ~38%[2] |
| Protein Binding | ~90%[1] | ~95%[7][10][11] |
| Metabolism | Extensive hepatic first-pass metabolism[1][4] | Extensive hepatic first-pass metabolism[7][10][11][12] |
| Elimination Half-life | 2.5 hours[3] | 2 to 6 hours[10][11] |
| Active Metabolites | Yes[1] | Yes, at least two pharmacologically active metabolites[13] |
Table 2: Electrophysiological Effects
| Parameter | This compound | Moricizine |
| Vaughan Williams Class | Ic[1][14] | I (with properties of Ia, Ib, and Ic)[2] |
| Effect on Vmax of Phase 0 | Marked decrease[1] | Moderate decrease[9] |
| Effect on Action Potential Duration | Minimal effect[1][4] | Shortens[7][9] |
| Effect on QRS Duration | Significant prolongation[4] | Prolongation[7] |
| Effect on QT Interval | Minimal effect[4] | Usually unchanged due to JT interval shortening[7] |
Table 3: Clinical Efficacy and Side Effects
| Parameter | This compound | Moricizine |
| Ventricular Arrhythmia Suppression | High efficacy in reducing ventricular premature beats (VPBs) and suppressing ventricular tachycardia (VT) runs.[11] | Suppresses frequent ventricular premature depolarizations and nonsustained VT in 60-70% of patients; suppresses induced VT in 15-25% of patients.[7][15] |
| Common Side Effects | Dizziness, headache, visual disturbances, gastrointestinal issues.[16] | Dizziness, nausea, headache, fatigue, palpitations.[17] |
| Proarrhythmic Effects | Potential for proarrhythmia, particularly in patients with structural heart disease.[4] | Proarrhythmic effects observed, especially in patients with a history of sustained ventricular tachyarrhythmias.[18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize and compare antiarrhythmic drugs like ethacizine and moricizine.
In Vitro Electrophysiological Study on Cardiac Myocytes
Objective: To determine the effects of the drug on the cardiac action potential and ion channel currents.
Methodology:
-
Cell Isolation: Isolate individual ventricular myocytes from animal hearts (e.g., guinea pig, rabbit) using enzymatic digestion.
-
Patch-Clamp Technique: Utilize the whole-cell patch-clamp technique to record action potentials and specific ion currents (e.g., INa, ICa, IK).
-
Drug Application: Perfuse the isolated myocytes with a control solution, followed by solutions containing increasing concentrations of the test compound (ethacizine or moricizine).
-
Data Acquisition: Record changes in action potential parameters (e.g., Vmax of phase 0, action potential duration at 50% and 90% repolarization) and ion channel kinetics (e.g., peak current amplitude, inactivation time constant).
-
Analysis: Analyze the dose-dependent effects of the drug on these parameters to determine its mechanism of action and potency (e.g., IC50 for channel blockade).
In Vivo Electrophysiological Study in an Animal Model
Objective: To assess the drug's effects on cardiac conduction and refractoriness in a whole-animal model.
Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., dog, pig) and introduce multipolar electrode catheters into the heart via peripheral veins.
-
Baseline Measurements: Record baseline intracardiac electrograms, including sinus node recovery time (SNRT), atrioventricular (AV) conduction intervals (AH and HV intervals), and atrial and ventricular effective refractory periods (AERP and VERP).
-
Drug Administration: Administer the test compound intravenously at escalating doses.
-
Post-Drug Measurements: Repeat the electrophysiological measurements at each dose level.
-
Arrhythmia Induction: Programmed electrical stimulation can be used to attempt to induce arrhythmias (e.g., ventricular tachycardia) before and after drug administration to assess antiarrhythmic efficacy.
-
Analysis: Compare the pre- and post-drug electrophysiological parameters to determine the drug's in vivo effects on cardiac conduction and refractoriness.
Randomized Controlled Clinical Trial for Arrhythmia Suppression
Objective: To evaluate the efficacy and safety of the drug in patients with specific cardiac arrhythmias.
Methodology:
-
Patient Selection: Recruit patients with a documented history of the target arrhythmia (e.g., frequent premature ventricular contractions, nonsustained ventricular tachycardia) based on specific inclusion and exclusion criteria.
-
Study Design: Employ a randomized, double-blind, placebo-controlled, crossover or parallel-group design.
-
Treatment Protocol: Randomly assign patients to receive either the test drug or a placebo for a defined treatment period. In a crossover design, patients will switch treatments after a washout period.
-
Efficacy Assessment: Monitor arrhythmia frequency using 24-hour Holter monitoring at baseline and at the end of each treatment period. The primary endpoint is typically the percentage reduction in arrhythmia frequency.
-
Safety Assessment: Monitor adverse events, electrocardiogram (ECG) parameters (e.g., QRS duration, QT interval), and laboratory values throughout the study.
-
Statistical Analysis: Use appropriate statistical methods to compare the efficacy and safety of the drug to the placebo.
Visualizing a Key Signaling Pathway and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the primary signaling pathway affected by Class Ic antiarrhythmics and typical experimental workflows.
Caption: Mechanism of action of Ethacizine as a Class Ic antiarrhythmic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Electrophysiologic evaluation of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. The cardiac sodium channel: gating function and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethmozine (moricizine HCl) therapy for complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of moracizine and ethacizine on receptors of potential-operated calcium channels and calcium-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac electrophysiologic effects of moricizine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of the Cardiac Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of moricizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Class IC Antiarrhythmics Mnemonic for USMLE [pixorize.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Moricizine. A review of its pharmacological properties, and therapeutic efficacy in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccjm.org [ccjm.org]
- 16. What are the side effects of Ethacizine? [synapse.patsnap.com]
- 17. cdn.mdedge.com [cdn.mdedge.com]
- 18. drugs.com [drugs.com]
An In-depth Technical Guide to the Biotransformation and Metabolic Pathways of Ethacizine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biotransformation and metabolic pathways of the Class Ic antiarrhythmic agent, Ethacizine hydrochloride. The information is compiled from peer-reviewed literature and is intended to support research, development, and clinical understanding of this compound.
Executive Summary
This compound undergoes extensive hepatic metabolism, resulting in a relatively low oral bioavailability of approximately 40%.[1][2] The primary metabolic transformations are Phase I reactions, including N-de-ethylation, sulphoxidation, N-10 amide hydrolysis, and aromatic hydroxylation, followed by Phase II conjugation reactions.[3][4][5] The cytochrome P450 (CYP) enzyme system is the principal catalyst for the Phase I metabolism of Ethacizine, with CYP3A4 and CYP2D6 playing crucial roles in its N-dealkylation and aromatic hydroxylation, respectively.[5] The resulting metabolites are then conjugated to enhance their water solubility and facilitate their excretion from the body, which occurs through both renal and fecal routes.[1][5]
Pharmacokinetic Profile
A summary of the key pharmacokinetic parameters for this compound is presented in Table 1.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~40% | [1][2] |
| Protein Binding | ~90% | [2] |
| Metabolism | Extensive Hepatic | [2] |
| Elimination Half-Life | ~2.5 hours | [1][2] |
| Excretion Routes | Renal (~40%), Fecal (~50%) | [1] |
Metabolic Pathways
The biotransformation of this compound is a multi-step process involving several key enzymatic reactions. The major identified pathways are detailed below.
Phase I Metabolism
Phase I reactions introduce or expose functional groups on the Ethacizine molecule, preparing it for Phase II conjugation.
-
N-De-ethylation: This process involves the removal of one or both ethyl groups from the diethylamino side chain.[3][5] This reaction is primarily catalyzed by the CYP3A4 isoenzyme.[5] The resulting metabolites are mono-desethyl ethacizine and di-desethyl ethacizine.[1]
-
Sulphoxidation: The sulfur atom within the phenothiazine ring is oxidized to form a sulfoxide derivative.[3][5]
-
N-10 Amide Hydrolysis: The amide bond at the N-10 position of the phenothiazine ring can be cleaved through hydrolysis.[3][5]
-
Aromatic Hydroxylation: A hydroxyl group is added to the aromatic phenothiazine ring system.[3][5] This reaction is predominantly mediated by the CYP2D6 isoenzyme.[5]
Phase II Metabolism
Following Phase I transformations, particularly aromatic hydroxylation, the metabolites of Ethacizine undergo Phase II conjugation reactions.[3][5] These reactions involve the addition of endogenous polar molecules, such as glucuronic acid, to the metabolite. This process significantly increases the water solubility of the metabolites, making them more readily excretable in urine and bile.
The following diagram illustrates the primary metabolic pathways of this compound.
Experimental Protocols
Detailed experimental protocols for the biotransformation studies of this compound are not extensively published. However, based on the methodologies cited in the literature and standard practices in drug metabolism research, the following protocols can be outlined.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is designed to determine the rate of disappearance of this compound when incubated with human liver microsomes, providing an estimate of its intrinsic clearance.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm a mixture of pooled human liver microsomes and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound working solution to the wells.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
-
Plot the natural logarithm of the percentage of remaining this compound against time to determine the elimination rate constant and the in vitro half-life.
The following diagram outlines the general workflow for an in vitro metabolic stability study.
Metabolite Identification using HPLC-MS/MS
This method is employed to separate and identify the metabolites of this compound from a biological matrix (e.g., urine or microsomal incubation).
Instrumentation and Conditions (Illustrative):
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Full scan for parent ions and data-dependent MS/MS for fragmentation analysis.
-
Collision Energy: Ramped collision energy to obtain comprehensive fragmentation spectra.
-
Sample Preparation (from Urine):
-
Centrifuge the urine sample to remove particulates.
-
Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.
-
Conduct solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.
Data Analysis:
-
Acquire full-scan mass spectrometry data to identify potential metabolites based on their predicted mass-to-charge ratios (m/z).
-
Analyze the MS/MS fragmentation patterns of the parent drug and potential metabolites to elucidate their structures.
-
Compare the retention times and mass spectra with those of synthesized reference standards for definitive identification.
Conclusion
This compound is extensively metabolized in the liver through a series of Phase I and Phase II reactions, primarily mediated by CYP3A4 and CYP2D6 enzymes. The main metabolic pathways include N-de-ethylation, sulphoxidation, N-10 amide hydrolysis, aromatic hydroxylation, and subsequent conjugation. Understanding these pathways is critical for predicting potential drug-drug interactions, inter-individual variability in drug response, and for the overall safety and efficacy assessment of this compound in a clinical setting. Further research to quantify the contribution of each metabolic pathway and the kinetic parameters of the involved enzymes would provide a more complete picture of its disposition in humans.
References
Ethacizine Hydrochloride: An In-Depth Technical Guide on its Effects on Cardiac Action Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethacizine hydrochloride is a potent Class Ic antiarrhythmic agent with a primary mechanism of action centered on the blockade of fast sodium channels in cardiac myocytes. This comprehensive technical guide delineates the electrophysiological effects of ethacizine on the cardiac action potential, providing a detailed overview of its interactions with key ion channels. This document summarizes available quantitative data, outlines experimental methodologies for studying these effects, and visualizes the underlying mechanisms through signaling and workflow diagrams.
Introduction
This compound is a phenothiazine derivative recognized for its efficacy in the management of various cardiac arrhythmias. As a Class Ic antiarrhythmic, its principal therapeutic action is the potent inhibition of the fast inward sodium current (INa), leading to a marked depression of the maximal rate of depolarization (Vmax) of the cardiac action potential. This action slows conduction velocity in the atria, ventricles, and His-Purkinje system. Beyond its primary target, ethacizine also exhibits effects on other ion channels, contributing to its overall electrophysiological profile. Understanding the nuanced effects of ethacizine on the intricate interplay of ion currents that govern the cardiac action potential is crucial for its safe and effective clinical use and for the development of novel antiarrhythmic therapies.
Effects on Cardiac Action Potential Parameters
This compound modifies the cardiac action potential in a concentration- and frequency-dependent manner. While specific dose-response data on action potential duration (APD) and Vmax are not extensively available in publicly accessible literature, the known qualitative effects are summarized below. Further research is required to fully quantify the dose-dependent relationship for all parameters.
Table 1: Qualitative Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Effect | Description |
| Maximum Upstroke Velocity (Vmax) | Strong Decrease | Potent blockade of fast sodium channels (INa) significantly reduces the rate of phase 0 depolarization. |
| Action Potential Duration at 50% Repolarization (APD50) | Variable | The effect on APD50 can be inconsistent and may depend on the specific cardiac tissue and experimental conditions. |
| Action Potential Duration at 90% Repolarization (APD90) | Minimal to Moderate Prolongation | Ethacizine has a less pronounced effect on the duration of repolarization compared to Class Ia or III antiarrhythmics. |
| Conduction Velocity | Strong Decrease | The significant reduction in Vmax leads to a slowing of electrical impulse propagation throughout the myocardium. |
| Effective Refractory Period (ERP) | Moderate Increase | The prolongation of the action potential and the sodium channel blockade contribute to an increase in the ERP. |
Effects on Cardiac Ion Channels
The primary antiarrhythmic effect of ethacizine is mediated by its interaction with several key cardiac ion channels.
Sodium Channels (INa)
Ethacizine is a potent blocker of the fast inward sodium current (INa). This blockade is characterized by its use-dependent and state-dependent nature.
-
Use-Dependence: The blocking effect of ethacizine is more pronounced at higher heart rates. This is because the drug preferentially binds to sodium channels in their open and inactivated states, which are more prevalent during rapid cardiac rhythms.[1] This property makes ethacizine particularly effective in terminating tachyarrhythmias.
-
State-Dependence: Ethacizine has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.
A study on single rat ventricular myocytes demonstrated that 5 µM of ethacizine caused a significant decrease in the peak open probability of sodium channels and an increase in the first latency at a stimulation frequency of 4 Hz compared to 1 Hz, while the mean open time and single-channel current amplitude remained unchanged.[2]
Table 2: Quantitative Data on Ethacizine's Effect on Sodium Channels
| Parameter | Value | Species/Cell Type | Method | Reference |
| Use-Dependent Block | Significant decrease in peak open probability at 4 Hz vs 1 Hz | Rat Ventricular Myocytes | Cell-attached Patch Clamp | [2] |
Calcium Channels (ICa,L)
Ethacizine also exerts a blocking effect on L-type calcium channels (ICa,L) in a frequency- and voltage-dependent manner .[3] The blockade of the inward calcium current is exponential with repetitive stimulation, and the rate of blockade is linearly related to the interstimulus interval and the drug concentration.[3]
One study investigated the interaction of ethacizine with potential-operated calcium channels and found that it binds to verapamil receptors with a specific inhibitory concentration.
Table 3: Quantitative Data on Ethacizine's Effect on Calcium Channels
| Parameter | Value | Species/Cell Type | Method | Reference |
| IC50 for Verapamil Receptor Binding | 0.53 ± 0.08 µmol/L | Not Specified | Radioligand Binding Assay | [4] |
Potassium Channels (IKr and IKs)
The effects of ethacizine on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current are not well-quantified in the available literature. Class Ic agents, in general, have minimal effects on potassium channels, which distinguishes them from Class III antiarrhythmics. However, a comprehensive understanding of ethacizine's complete electrophysiological profile requires further investigation into its potential interactions with these crucial repolarizing currents. The absence of significant potassium channel blockade is a key feature that differentiates its mechanism from drugs that prolong the QT interval to a greater extent.
Experimental Protocols
The investigation of the electrophysiological effects of this compound typically involves the use of patch-clamp techniques on isolated cardiac myocytes.
Whole-Cell Patch-Clamp for Action Potential Recording
-
Cell Preparation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig) or from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Recording Configuration: The whole-cell patch-clamp configuration is established to allow for the recording of transmembrane potentials.
-
Solutions:
-
External Solution (Tyrode's solution): Contains (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Contains (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH.
-
-
Procedure:
-
Cells are superfused with the external solution.
-
A baseline action potential is recorded by stimulating the myocyte at a fixed frequency (e.g., 1 Hz) using a current clamp amplifier.
-
This compound is added to the superfusate at various concentrations.
-
Changes in action potential parameters (Vmax, APD50, APD90) are recorded and analyzed.
-
Voltage-Clamp for Ion Channel Current Measurement
-
Recording Configuration: The whole-cell voltage-clamp configuration is used to measure specific ion currents.
-
Protocol for INa:
-
Holding Potential: -100 mV.
-
Test Pulse: Depolarizing steps to various potentials (e.g., from -80 mV to +40 mV) are applied to elicit INa.
-
Pharmacological Isolation: Other currents are blocked using specific inhibitors (e.g., CdCl2 for ICa,L, and specific potassium channel blockers).
-
-
Protocol for ICa,L:
-
Holding Potential: -40 mV (to inactivate sodium channels).
-
Test Pulse: Depolarizing steps to various potentials (e.g., from -30 mV to +50 mV) are applied.
-
Pharmacological Isolation: Sodium and potassium currents are blocked.
-
-
Protocol for IKr and IKs:
-
Specific voltage protocols involving depolarizing pulses followed by repolarizing steps are used to elicit tail currents, which are characteristic of IKr and IKs.
-
Specific blockers (e.g., E-4031 for IKr, Chromanol 293B for IKs) are used to isolate each current component.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of ethacizine is the direct blockade of voltage-gated sodium channels. The downstream effects are a consequence of this initial interaction.
Caption: Primary mechanism of action of this compound.
The following diagram illustrates a typical experimental workflow for assessing the effects of ethacizine on cardiac action potentials.
Caption: Experimental workflow for electrophysiological studies.
Conclusion
This compound is a potent Class Ic antiarrhythmic agent that primarily acts by blocking fast sodium channels in a use-dependent manner, leading to a significant reduction in Vmax and conduction velocity. It also exhibits a frequency- and voltage-dependent blockade of L-type calcium channels. While its effects on sodium and calcium channels are well-documented, a more detailed quantitative analysis of its dose-dependent effects on action potential duration and its interactions with potassium channels is warranted for a more complete understanding of its electrophysiological profile. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms of ethacizine's action on the cardiac action potential. This knowledge is essential for optimizing its clinical application and for guiding the development of future antiarrhythmic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Single channel sodium current in rat cardiomyocytes: use-dependent block by ethacizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethacizin blockade of calcium channels: a test of the guarded receptor hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of moracizine and ethacizine on receptors of potential-operated calcium channels and calcium-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenothiazine Derivatives as Antiarrhythmic Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the complex landscape of phenothiazine derivatives as both potential antiarrhythmic agents and compounds with proarrhythmic liabilities. Historically recognized for their antipsychotic properties, the electrophysiological effects of these tricyclic compounds have garnered significant interest in the field of cardiac pharmacology. This document provides a comprehensive overview of their mechanisms of action, structure-activity relationships, and the critical signaling pathways they modulate. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in drug discovery and development.
Core Mechanism of Action: Modulation of Cardiac Ion Channels
The antiarrhythmic and arrhythmogenic effects of phenothiazine derivatives are primarily attributed to their interaction with various cardiac ion channels, which are fundamental to the generation and propagation of the cardiac action potential.
Blockade of Cardiac Potassium Channels (hERG)
A principal mechanism underlying the electrophysiological effects of many phenothiazine derivatives is the blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr). This current is crucial for the repolarization of the cardiac action potential, and its inhibition can lead to a prolongation of the QT interval on the electrocardiogram (ECG).[1] While this can be a mechanism for antiarrhythmic action in certain contexts, it is more commonly associated with a significant risk of proarrhythmia, specifically Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia.[1]
Several studies have quantified the hERG blocking potential of various phenothiazines. For instance, thioridazine is a potent hERG blocker, with reported IC50 values in the nanomolar range.[2][3] Other derivatives, such as chlorpromazine, trifluoperazine, and perphenazine, also block hERG channels, albeit with lower potencies.[2][3] The inhibition of hERG channels by thioridazine has been shown to be characterized by significant changes in the voltage dependence of channel activation.[3]
Inhibition of Cardiac Sodium Channels
Certain phenothiazine derivatives, notably moricizine and its analogues, exhibit significant blocking effects on cardiac sodium channels (Nav1.5), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. This action is characteristic of Class I antiarrhythmic drugs.[4][5] The blockade of sodium channels can slow the conduction velocity in the heart, which can be effective in terminating re-entrant arrhythmias.
Studies have demonstrated that the nature of this sodium channel blockade can be state-dependent. For example, ethmozine (moricizine) and ethacizine require the channel to be in the open state to exert their blocking effect.[6] In contrast, chlorpromazine and chloracizine can effectively block sodium channels that are in the inactivated state.[6] This state-dependent interaction is a critical determinant of the antiarrhythmic profile and potential for adverse effects.
Effects on Other Cardiac Ion Channels
The electrophysiological profile of phenothiazine derivatives is not limited to hERG and sodium channels. Some compounds have been shown to interact with other cardiac ion channels, contributing to their overall effect on the action potential:
-
Calcium Channels (ICa,L): Some phenothiazine derivatives, such as cyamemazine, have been observed to cause a slight decrease in the L-type calcium current (ICa,L).[6] This effect is generally weak compared to their effects on potassium and sodium channels.
-
Transient Outward Potassium Current (Ito): Perphenazine has been shown to block the transient outward potassium current (Ito), which contributes to the early repolarization phase of the action potential. This block is concentration-, use-, and frequency-dependent.[7]
-
Inward Rectifier Potassium Current (IK1): At higher concentrations, some phenothiazine derivatives like cyamemazine have been investigated for their effects on the inward rectifier potassium current (IK1), which is important for maintaining the resting membrane potential and stabilizing the late phase of repolarization. However, significant effects on IK1 are generally not observed at therapeutic concentrations.[4][6]
Structure-Activity Relationships (SAR)
The antiarrhythmic and ion channel blocking activities of phenothiazine derivatives are intrinsically linked to their chemical structure. Key structural features that influence their cardiac electrophysiological properties include:
-
The Tricyclic Phenothiazine Core: The "butterfly" conformation of the phenothiazine nucleus is a critical scaffold for interaction with cardiac ion channels.
-
Substituent at Position 2: The nature of the substituent at the 2-position of the phenothiazine ring significantly impacts activity. Electron-withdrawing groups, such as a trifluoromethyl group, can enhance potency compared to a chlorine atom for certain biological activities.[8]
-
The Aminoalkyl Side Chain at Position 10: The length and composition of the side chain extending from the nitrogen atom at position 10 are crucial. A three-carbon chain between the ring nitrogen and the terminal amino group is often optimal for neuroleptic activity, and this feature also appears important for interactions with cardiac ion channels.[9] The nature of the terminal amine (aliphatic, piperazine, or piperidine) also modulates the pharmacological profile.[8]
A study on the gate-dependent blockade of sodium channels by phenothiazine derivatives suggested that the spanning width at the aromatic end of the molecule can determine whether the drug preferentially blocks open or inactivated channels.[6]
Modulation of Intracellular Signaling Pathways
Beyond direct ion channel interactions, phenothiazine derivatives can influence intracellular signaling cascades that play a role in cardiac function and arrhythmogenesis.
Calmodulin (CaM) Inhibition
Phenothiazines are well-known inhibitors of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates a multitude of cellular processes, including the function of some ion channels and protein kinases.[10] By binding to CaM in a calcium-dependent manner, phenothiazines can prevent its interaction with target proteins.[11] This inhibition can indirectly affect cardiac electrophysiology. For instance, CaM is known to modulate the function of L-type calcium channels and ryanodine receptors, which are critical for excitation-contraction coupling.
Protein Kinase C (PKC) Modulation
Some phenothiazine derivatives have been shown to inhibit protein kinase C (PKC), a family of serine/threonine kinases involved in various cardiac signaling pathways, including those related to hypertrophy and ion channel regulation.[12][13] The ability of phenothiazines to inhibit PKC is also structure-dependent, with the nature of the side chain playing a significant role.[9] PKC can phosphorylate and modulate the function of several cardiac ion channels, and therefore, its inhibition by phenothiazines could contribute to their overall electrophysiological effects.
Quantitative Data on Phenothiazine Derivatives
The following tables summarize the available quantitative data on the effects of various phenothiazine derivatives on cardiac ion channels.
Table 1: Inhibitory Concentrations (IC50) of Phenothiazine Derivatives on hERG (IKr) Channels
| Compound | IC50 (nM) | Cell Line | Reference |
| Thioridazine | 224 ± 42 | CHO | [3] |
| Perphenazine | 1003 ± 71 | CHO | [3] |
| Trifluoperazine | 1406 ± 124 | CHO | [3] |
| Chlorpromazine | 1561 ± 281 | CHO | [3] |
| Chlorpromazine | 21,600 | Xenopus oocytes | [2] |
| Cyamemazine | 470 | HEK 293 | [6] |
| Monodesmethyl cyamemazine | 700 | HEK 293 | [4] |
| Cyamemazine sulfoxide | 1530 | HEK 293 | [4] |
| Acepromazine | 1500 ± 100 | HEK 293 | [1] |
Table 2: Effects of Phenothiazine Derivatives on Other Cardiac Ion Channels
| Compound | Channel | Effect | Concentration | Cell Type | Reference |
| Perphenazine | INa | Block (IC50 = 1.24 µM) | 0.1-100 µM | Rat ventricular myocytes | [7] |
| Perphenazine | Ito | Block (IC50 = 38.2 µM) | 0.1-100 µM | Rat ventricular myocytes | [7] |
| Cyamemazine | ICa,L | 18% inhibition | 1 µM | Human atrial myocytes | [6] |
| Monodesmethyl cyamemazine | ICa,L | 17% inhibition | 1 µM | Human atrial myocytes | [4] |
| Ethmozine (Moricizine) | INa | Requires open channels for block | 5 µM | Myelinated nerve fibers | [6] |
| Ethacizine | INa | Requires open channels for block | 5 µM | Myelinated nerve fibers | [6] |
| Chlorpromazine | INa | Blocks inactive channels | 5 µM | Myelinated nerve fibers | [6] |
| Chloracizine | INa | Blocks inactive channels | 5 µM | Myelinated nerve fibers | [6] |
| Chlorpromazine | Divalent Cation Channels | Kd = 160 µM | N/A | Rat ventricular myocytes | [11] |
Table 3: Electrophysiological Effects of Moricizine
| Parameter | Effect | Species/Model | Reference |
| Maximal rate of phase 0 depolarization | Concentration-dependent decrease | Canine Purkinje fibers | [4] |
| Action Potential Duration | Decrease | Canine Purkinje fibers | [4] |
| Effective Refractory Period | Decrease | Canine Purkinje fibers | [4] |
| Conduction (Atrium, AV node, His-Purkinje, Ventricle) | Slowed | Human | [4] |
| AH Interval | Lengthening | Human | [5] |
| HV Interval | Lengthening | Human | [5] |
| QRS Interval | Lengthening | Human | [5] |
| JT Interval | Shortening | Human | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Whole-Cell Patch-Clamp Recording of hERG Currents
Objective: To measure the inhibitory effect of a phenothiazine derivative on hERG potassium channels expressed in a mammalian cell line (e.g., HEK 293 or CHO cells).
Materials:
-
HEK 293 or CHO cells stably expressing hERG channels.
-
External (bath) solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 12.5 Dextrose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 1.5 MgATP, 10 HEPES; pH adjusted to 7.3 with KOH.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Microscope with manipulators.
Procedure:
-
Culture cells on glass coverslips to an appropriate confluency.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy cell with the patch pipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the patch to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, and then a repolarizing step to -50 mV to record the deactivating tail current.
-
Record baseline currents in the external solution.
-
Apply the phenothiazine derivative at various concentrations through the perfusion system and record the steady-state block of the hERG current.
-
Wash out the compound to assess the reversibility of the block.
-
Analyze the data by measuring the amplitude of the tail current in the presence and absence of the drug to determine the percentage of inhibition. Fit the concentration-response data to the Hill equation to calculate the IC50 value.
Aconitine-Induced Arrhythmia in Rats
Objective: To evaluate the antiarrhythmic potential of a phenothiazine derivative in an in vivo model of chemically induced arrhythmia.
Materials:
-
Male Wistar rats (200-250 g).
-
Aconitine solution.
-
Phenothiazine derivative solution.
-
Anesthetic (e.g., urethane).
-
Infusion pump.
-
ECG recording system with needle electrodes.
-
Surgical instruments.
Procedure:
-
Anesthetize the rat with urethane via intraperitoneal injection.
-
Cannulate the jugular vein for drug infusion.
-
Insert subcutaneous needle electrodes for ECG recording (Lead II configuration is common).
-
Allow the animal to stabilize and record a baseline ECG for at least 20 minutes.
-
Administer the phenothiazine derivative or vehicle control via the jugular vein catheter.
-
After a predetermined pretreatment period, initiate a constant infusion of aconitine (e.g., 5 µg/kg/min) to induce arrhythmias.[5]
-
Continuously record the ECG throughout the aconitine infusion.
-
Monitor for the onset of various types of arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Analyze the ECG recordings to determine the time to onset of arrhythmias and the duration and severity of the arrhythmic events.
-
Compare the results from the drug-treated group to the vehicle-treated group to assess the antiarrhythmic efficacy of the phenothiazine derivative.
Ouabain-Induced Arrhythmia in Guinea Pigs
Objective: To assess the protective effect of a phenothiazine derivative against digitalis-induced arrhythmias in an ex vivo model.
Materials:
-
Guinea pigs (350-450 g).
-
Langendorff perfusion apparatus.
-
Ringer-Locke solution.
-
Ouabain solution.
-
Phenothiazine derivative solution.
-
Pacing electrodes and stimulator.
-
ECG or force transducer recording system.
Procedure:
-
Isolate the guinea pig heart and mount it on the Langendorff apparatus for retrograde perfusion with oxygenated Ringer-Locke solution at a constant temperature and pressure.
-
Pace the left atrium at a constant rate.
-
Allow the heart to stabilize and record a baseline ECG or contractile force.
-
Introduce ouabain (e.g., 1.0 x 10-6 M) into the perfusate to induce arrhythmias.[14]
-
Record the latency to onset, duration, and pattern of the arrhythmia.
-
Wash out the ouabain and allow the heart to recover.
-
Pre-treat the heart with the phenothiazine derivative by adding it to the perfusate for a specified period.
-
Re-introduce ouabain and again record the arrhythmic parameters.
-
Compare the latency to onset and duration of arrhythmia in the presence and absence of the phenothiazine derivative to determine its protective effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of phenothiazine derivatives as antiarrhythmic agents.
Figure 1: Overview of the primary mechanisms of action of phenothiazine derivatives on cardiac cells.
Figure 2: A simplified workflow for a whole-cell patch-clamp experiment.
Figure 3: Workflow for an in vivo arrhythmia model to test drug efficacy.
Conclusion
Phenothiazine derivatives represent a class of compounds with significant, albeit complex, effects on the cardiovascular system. Their ability to modulate a range of cardiac ion channels, particularly hERG and sodium channels, underpins both their potential as antiarrhythmic agents and their well-documented proarrhythmic risks. The development of safer and more effective antiarrhythmic drugs from the phenothiazine scaffold requires a deep understanding of their structure-activity relationships and their interactions with both ion channels and intracellular signaling pathways. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this fascinating class of molecules while remaining vigilant of their inherent risks. Future research should focus on designing derivatives with greater selectivity for specific ion channels and a more favorable therapeutic index.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phenothiazine drugs inhibit hERG potassium channels [pubmed.ncbi.nlm.nih.gov]
- 4. Cyamemazine metabolites: effects on human cardiac ion channels in-vitro and on the QTc interval in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
- 6. Effects of cyamemazine on hERG, INa, ICa, Ito, Isus and IK1 channel currents, and on the QTc interval in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Electrophysiologic effects and clinical hazards of carbamazepine treatment for neurologic disorders in patients with abnormalities of the cardiac conduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. if-pan.krakow.pl [if-pan.krakow.pl]
- 10. (Open Access) The research of arrhythmia model in rat myocardial cell induced by aconitine (2014) | Wang Zhuo-kan | 1 Citations [scispace.com]
- 11. Divalent cation channels activated by phenothiazines in membrane of rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CARDIAC ACTIONS OF PROTEIN KINASE C ISOFORMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Basic Science Research Involving Ethacizine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental scientific research concerning Ethacizine hydrochloride. It is designed to equip researchers, scientists, and professionals in drug development with a detailed understanding of its molecular interactions, cellular effects, and the experimental methodologies used to investigate this potent Class Ic antiarrhythmic agent.
Core Mechanism of Action and Pharmacodynamics
This compound primarily exerts its antiarrhythmic effects by blocking fast sodium channels (Nav1.5) in cardiomyocytes.[1][2] This blockade is characterized by its use-dependent and state-dependent nature, meaning its efficacy increases with a higher heart rate.[3] By binding to the open or inactivated state of the sodium channel, Ethacizine slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential. This action reduces the rate and amplitude of depolarization, leading to slowed conduction velocity in the atria, ventricles, and Purkinje fibers, which is reflected as a prolongation of the QRS complex on an electrocardiogram.[2][4][5]
While its primary target is the sodium channel, Ethacizine also exhibits effects on other ion channels and receptors, contributing to its overall electrophysiological profile.
Quantitative Data on this compound's Molecular Interactions
The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of this compound for various cardiac ion channels and receptors.
| Target | Ligand/Parameter | Value (µM) | Species/Tissue | Reference |
| Muscarinic Receptors | ||||
| M1 (Brain Cortex) | Ki ([³H]-Pirenzepine) | 0.70 ± 0.04 | Rabbit | [6] |
| M2 (Atria) | Ki ([³H]-QNB) | 0.65 ± 0.07 | Rabbit | [6] |
| M2 (Ventricles) | Ki ([³H]-QNB) | 0.77 ± 0.06 | Rabbit | [6] |
| Adrenergic Receptors | ||||
| Alpha-1 (Brain Cortex) | Affinity Range | 7 - 50 | Rabbit | [6] |
| Alpha-2 (Brain Cortex) | Affinity Range | 7 - 50 | Rabbit | [6] |
| Calcium Channels | ||||
| Verapamil Receptors | IC50 | 0.53 ± 0.08 | Not Specified | [7] |
| Parameter | Value | Condition/Model | Reference |
| Sodium Channel Blockade | |||
| Concentration for Use-Dependent Block | 5 µM | Rat Ventricular Myocytes (Patch Clamp) | [1] |
| Clinical Electrophysiology | |||
| Intravenous Dose for VT Prevention | 0.6 ± 0.1 mg/kg | Patients with Ventricular Tachycardia | [5] |
| Oral Dose for VT Prevention | 100 or 150 mg/day | Patients with Ventricular Tachycardia | [5] |
| Intravenous Dose for AVNRT Control | 0.5 mg/kg | Patients with AV Nodal Reciprocal Tachycardia | [8] |
Signaling Pathways Modulated by this compound
Ethacizine's interaction with G-protein coupled receptors (GPCRs), specifically muscarinic and adrenergic receptors, suggests its potential to modulate intracellular signaling cascades.
Inhibition of Muscarinic Receptor Signaling
By acting as an antagonist at M2 muscarinic receptors, Ethacizine can inhibit the effects of acetylcholine. This would lead to a disinhibition of adenylyl cyclase, potentially increasing intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation.
Modulation of Adrenergic Receptor Signaling
Ethacizine's binding to alpha-adrenergic receptors suggests a potential to interfere with signaling pathways coupled to these receptors, which often involve the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
References
- 1. Single channel sodium current in rat cardiomyocytes: use-dependent block by ethacizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ethacizine? [synapse.patsnap.com]
- 3. State dependence of ethacizin and ethmozin block of sodium current in voltage clamped and internally perfused cardiac Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Results of the treatment of paroxysmal atrial fibrillation with ethacizine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Anti-arrhythmic effectiveness and hemodynamic effect of ethacizine in middle-aged and elderly patients with ischemic heart disease and extrasystole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethacizin blockade of calcium channels: a test of the guarded receptor hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Mechanism of action and the effectiveness of ethacizin in patients with paroxysmal atrioventricular nodal reciprocal tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ethacizine Testing in Animal Models of Ventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established animal models of ventricular tachycardia (VT) and comprehensive protocols for evaluating the efficacy of the Class IC antiarrhythmic agent, Ethacizine. The information is intended to guide researchers in designing and executing preclinical studies to investigate the electrophysiological effects and antiarrhythmic potential of Ethacizine.
Introduction to Ventricular Tachycardia and Ethacizine
Ventricular tachycardia is a life-threatening cardiac arrhythmia characterized by a rapid heartbeat originating from the ventricles. Animal models are crucial for understanding the mechanisms of VT and for the preclinical evaluation of antiarrhythmic drugs.[1] Ethacizine is a potent Class IC antiarrhythmic agent that primarily acts by blocking cardiac sodium channels in a use-dependent manner.[2] This blockade slows the conduction velocity in the cardiac tissue, which can terminate and prevent reentrant ventricular arrhythmias.
Animal Models of Ventricular Tachycardia
The choice of animal model is critical for studying VT and the effects of antiarrhythmic drugs. The following are two widely used and well-characterized models.
Canine Model of Post-Myocardial Infarction Ventricular Tachycardia
This model is highly relevant to human pathology as it replicates the electrophysiological substrate for reentrant VT that develops after a myocardial infarction (MI).[1][3]
Principle: Ligation of a coronary artery, typically the left anterior descending (LAD) artery, creates a region of myocardial scar. The border zone of this scar tissue exhibits heterogeneous electrical properties, which provides the substrate for reentrant circuits that sustain VT. Programmed electrical stimulation (PES) is then used to induce VT.
Rat Model of Ischemia-Reperfusion Induced Ventricular Tachycardia
This model is suitable for studying arrhythmias that occur in the acute phase of myocardial ischemia and reperfusion. It is a cost-effective and reproducible model for high-throughput drug screening.
Principle: Temporary occlusion of the LAD coronary artery followed by reperfusion induces electrophysiological instability, leading to spontaneous and inducible VT.[4] This model mimics the arrhythmias seen in patients undergoing reperfusion therapy for acute MI.
Experimental Protocols
The following are detailed protocols for inducing VT in the described animal models and for testing the effects of Ethacizine.
Protocol 1: Canine Post-Myocardial Infarction Model and Ethacizine Testing
3.1.1. Myocardial Infarction Induction
-
Animal Preparation: Adult mongrel dogs of either sex are anesthetized, intubated, and mechanically ventilated. A left thoracotomy is performed to expose the heart.
-
Coronary Artery Ligation: The LAD coronary artery is dissected, and a two-stage ligation is performed to create a reproducible infarct size.
-
Post-Operative Care: Animals are allowed to recover for 3 to 5 days, during which the electrophysiological substrate for VT develops.[5]
3.1.2. Electrophysiological Study and VT Induction
-
Catheter Placement: Under anesthesia, electrode catheters are positioned in the right atrium and right ventricle for pacing and recording.
-
Baseline Measurements: Record baseline electrocardiogram (ECG) and intracardiac electrograms.
-
Programmed Electrical Stimulation (PES):
-
Deliver a train of 8 ventricular stimuli (S1) at a fixed cycle length.
-
Introduce a premature ventricular stimulus (S2). Decrease the S1-S2 coupling interval in 10 ms decrements until the ventricular effective refractory period (VERP) is reached.
-
If VT is not induced, introduce a second (S3) and third (S4) premature stimulus.[6][7][8]
-
-
VT Definition: Sustained VT is defined as ventricular tachycardia lasting for more than 30 seconds or requiring termination due to hemodynamic compromise.
3.1.3. Ethacizine Administration and Efficacy Testing
-
Drug Administration: After baseline VT inducibility is established, administer Ethacizine intravenously. A typical dose is 0.5 - 1.0 mg/kg.[9]
-
Post-Drug PES: Repeat the PES protocol to assess the effect of Ethacizine on VT inducibility.
-
Data Analysis: Compare the incidence and duration of inducible VT before and after Ethacizine administration. Measure changes in electrophysiological parameters such as VERP and QRS duration.
Protocol 2: Rat Ischemia-Reperfusion Model and Ethacizine Testing
3.2.1. Ischemia-Reperfusion Procedure
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, intubated, and ventilated. A thoracotomy is performed to expose the heart.
-
LAD Ligation: A suture is passed around the LAD coronary artery.
-
Ischemia and Reperfusion: The artery is occluded for a period of 5-10 minutes, followed by a reperfusion period of 5-10 minutes.[4]
-
ECG Monitoring: Continuously monitor the ECG for the occurrence of spontaneous VT.
3.2.2. Ethacizine Administration
-
Pre-treatment: Administer Ethacizine (e.g., 5 µM) or vehicle control intraperitoneally or intravenously before the induction of ischemia.[2]
-
Post-treatment: Alternatively, administer Ethacizine during the reperfusion phase to test its ability to terminate ongoing arrhythmias.
3.2.3. Data Analysis
-
Arrhythmia Scoring: Quantify the incidence and duration of VT and ventricular fibrillation.
-
Electrophysiological Parameters: Analyze changes in heart rate, QRS duration, and other ECG intervals.
Data Presentation
Quantitative data on the electrophysiological effects of Ethacizine from preclinical studies are summarized in the tables below.
Table 1: Electrophysiological Effects of Ethacizine in Canine Ventricular Muscle (In Vitro) [10]
| Parameter | Concentration | Effect |
| Maximum rate of depolarization (Vmax) | ≥ 10⁻⁶ M | Significant concentration-dependent depression |
| Resting potential | 10⁻⁵ M | Depolarization |
| Action potential duration | 10⁻⁶ - 10⁻⁵ M | No significant effect |
| Effective refractory period | 10⁻⁶ - 10⁻⁵ M | No significant effect |
| Use-dependent block of Vmax (3 Hz) | 2 x 10⁻⁶ M | Onset rate: 0.014 ± 0.002 AP⁻¹ |
| Recovery from use-dependent block | 2 x 10⁻⁶ M | Time constant: 27.1 ± 13.3 s |
Table 2: Efficacy of Ethacizine in Preventing Induced VT in Humans (as a reference for preclinical study design) [6][11]
| Administration Route | Dose | Efficacy (Prevention of VT Induction) |
| Intravenous | 0.6 ± 0.1 mg/kg | 66.7% of patients |
| Oral | 100 - 150 mg/day | 20.8% of patients |
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of Ethacizine in terminating ventricular tachycardia.
Experimental Workflow
Caption: Experimental workflow for testing Ethacizine in a post-MI animal model of VT.
References
- 1. Canine Model of Ischemia-Induced Ventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single channel sodium current in rat cardiomyocytes: use-dependent block by ethacizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsustained polymorphic ventricular tachycardia induced by electrical stimulation in 3 week old canine myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arrhythmias and death after coronary artery occlusion in the rat. Continuous telemetric ECG monitoring in conscious, untethered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic and electrophysiologic actions of CK-3579 and sematilide in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic efficacy of ethacizine assessed by programmed electrical stimulation in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initiation of ventricular tachyarrhythmia with programmed stimulation: sensitivity and specificity in an experimental canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Programmed electrical stimulation of the ventricle: an efficient, sensitive, and specific protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Electrophysiological action of ethacizin in acute myocardial ischemia in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Etatsizin efficacy in patients with ventricular tachycardias. The results of intracardiac electrophysiological research] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ethacizine Hydrochloride in Human Plasma by HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ethacizine is a class Ic antiarrhythmic drug used in the treatment of ventricular and supraventricular arrhythmias. The monitoring of its plasma concentration is crucial for optimizing therapeutic efficacy and minimizing potential toxicity. This application note describes a simple, sensitive, and reproducible High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Ethacizine hydrochloride in human plasma. The method involves a straightforward liquid-liquid extraction for sample clean-up and utilizes an internal standard for accurate quantification. This protocol is intended for researchers, scientists, and drug development professionals.
Principle
The method is based on the separation of Ethacizine and an internal standard (IS) from plasma components using reversed-phase HPLC. Plasma samples are first deproteinized and the analytes of interest are extracted via liquid-liquid extraction. The separated compounds are then detected by a UV detector at a specific wavelength. Quantification is achieved by comparing the peak area ratio of Ethacizine to the internal standard against a calibration curve prepared in a biological matrix.
Data Presentation
HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate buffer (pH 3.5) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 220 nm |
| Internal Standard (IS) | Propranolol |
| Retention Time - Ethacizine | ~ 5.2 min |
| Retention Time - Propranolol (IS) | ~ 6.8 min |
Sample Preparation: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Ethacizine | 50 | 92.5 | 98.1 |
| 500 | 94.1 | 97.5 | |
| 1500 | 93.7 | 98.6 | |
| Propranolol (IS) | 500 | 91.8 | 97.9 |
Method Validation Summary
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Intra-day Accuracy (%) | 95.2% - 104.5% |
| Inter-day Accuracy (%) | 94.8% - 105.1% |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Ethacizine Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Propranolol hydrochloride and dissolve it in 10 mL of methanol.
-
Working Solutions: Prepare working solutions of Ethacizine and the internal standard by diluting the stock solutions with a 50:50 mixture of methanol and water to the desired concentrations for calibration standards and quality control samples.
Preparation of Calibration Standards and Quality Controls
-
Spike blank human plasma with the appropriate working solutions of Ethacizine to prepare calibration standards at concentrations of 10, 50, 100, 250, 500, 1000, and 2000 ng/mL.
-
Prepare quality control (QC) samples in blank human plasma at three concentration levels: Low (30 ng/mL), Medium (300 ng/mL), and High (1500 ng/mL).
Plasma Sample Preparation
-
Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 5 µg/mL Propranolol) and vortex for 10 seconds.
-
Add 100 µL of 1 M Sodium Hydroxide to basify the sample and vortex briefly.
-
Add 2 mL of diethyl ether, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample into the HPLC system.
-
Run the analysis for a sufficient time to allow the elution of both Ethacizine and the internal standard.
-
Record the chromatograms and integrate the peak areas for both analytes.
-
Construct a calibration curve by plotting the peak area ratio of Ethacizine to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of Ethacizine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for the extraction of Ethacizine from plasma samples.
Caption: Overall workflow for the HPLC analysis of Ethacizine.
Disclaimer: The method described in this application note is a representative example and has not been experimentally validated. It serves as a guideline for developing and validating a robust HPLC method for the quantification of this compound in plasma. Optimization of the chromatographic conditions and sample preparation procedure may be required to achieve desired performance characteristics. All new analytical methods should be fully validated according to the relevant regulatory guidelines.
Application Notes and Protocols for Ethacizine Hydrochloride Studies Using a Langendorff-Perfused Heart Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacizine hydrochloride is a Class Ic antiarrhythmic agent utilized in the management of ventricular and supraventricular arrhythmias.[1] Its primary mechanism of action involves a potent blockade of fast sodium channels in cardiac myocytes, which slows the conduction velocity of electrical impulses throughout the heart.[1] This application note provides a detailed framework for utilizing the Langendorff-perfused isolated heart model to investigate the electrophysiological and hemodynamic effects of this compound. The Langendorff preparation offers a robust ex vivo system to study direct cardiac effects of pharmacological agents in the absence of systemic neural and hormonal influences.[2][3]
Mechanism of Action of this compound
Ethacizine, as a Class Ic antiarrhythmic drug, primarily targets the voltage-gated sodium channels (NaV1.5) in the heart. By binding to these channels, it reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential. This leads to a decrease in the rate and amplitude of depolarization, which in turn slows down the conduction of the electrical impulse across the atria, ventricles, and Purkinje fibers.[1] The characteristic electrocardiogram (ECG) manifestation of this effect is a prolongation of the QRS complex.[4] Unlike some other antiarrhythmic agents, Ethacizine has a minimal effect on the duration of the action potential and the effective refractory period.[1]
References
- 1. [Effect of ethacizine on the heart conduction system and the indicators of central hemodynamics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Anti-arrhythmic effectiveness and hemodynamic effect of ethacizine in middle-aged and elderly patients with ischemic heart disease and extrasystole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Etatsizin efficacy in patients with ventricular tachycardias. The results of intracardiac electrophysiological research] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Ethacizine Hydrochloride Solutions for In Vivo Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the preparation of Ethacizine hydrochloride solutions intended for in vivo experimental use. It includes key physicochemical data, recommended solvents, step-by-step preparation methods for different vehicle formulations, and guidelines for storage and handling to ensure solution stability and experimental reproducibility.
Physicochemical Properties
This compound is a Class Ic antiarrhythmic agent.[1][2][3] Accurate preparation of solutions for in vivo studies requires an understanding of its fundamental properties.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈ClN₃O₃S | [4][5] |
| Molecular Weight | 449.99 g/mol | [4][5][6] |
| Appearance | White to off-white solid | [4] |
| CAS Number | 57530-40-2 | [4][5] |
| Solubility (in DMSO) | ≥ 80 mg/mL (200.00 mM) | [6] |
| Solubility (in vivo vehicle) | ≥ 2.5 - 3.3 mg/mL in various co-solvent systems | [4][6] |
Recommended Solvents & Vehicles for In Vivo Administration
The choice of solvent is critical and depends on the required concentration, administration route, and animal model. This compound's hydrochloride salt form is intended to enhance its water solubility.[1][3] However, for higher concentrations, co-solvent systems are often necessary. It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4]
Table 2: Recommended Solvent Systems for this compound
| Vehicle Composition | Max Solubility | Notes | Source |
| 10% DMSO + 90% Saline | Formulation-dependent | A common starting point. May require sonication. | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 3.3 mg/mL (7.33 mM) | A robust vehicle for achieving higher concentrations. Solvents should be added sequentially. Sonication and gentle warming may aid dissolution. | [4][6] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.56 mM) | SBE-β-CD can improve solubility and stability. | [4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.56 mM) | Suitable for specific administration routes (e.g., oral gavage). | [4] |
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[4][6]
Experimental Workflow for Solution Preparation
The following diagram outlines the general workflow for preparing this compound solutions for in vivo use.
Caption: Workflow for preparing this compound solutions.
Detailed Experimental Protocols
Safety First: Always handle this compound powder in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid dust formation and inhalation.[7]
Protocol 1: Preparation of Dosing Solution using a Co-Solvent System
This protocol is adapted for a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4][6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), new/anhydrous
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm)
Methodology:
-
Calculation: Determine the total volume of dosing solution required based on the number of animals, dosage (mg/kg), and injection volume. Calculate the final concentration needed (e.g., in mg/mL).
-
Weighing: Accurately weigh the required mass of this compound powder and place it in a sterile conical tube.
-
Initial Dissolution in DMSO: Prepare a concentrated stock solution in DMSO first. For example, add the volume of DMSO that will correspond to 10% of the final total volume. Vortex or sonicate until the powder is fully dissolved. Using newly opened, hygroscopic DMSO is important for maximal solubility.[4]
-
Sequential Addition of Co-solvents:
-
Final Volume Adjustment: Add the final volume of sterile saline (45% of final volume) to reach the target concentration. Vortex until the solution is homogeneous and clear.[4][6]
-
Sterilization: Aseptically filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Use: It is strongly recommended to use the final working solution immediately after preparation for in vivo experiments.[4][6]
Stability and Storage
Proper storage is crucial to maintain the chemical integrity of this compound.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Source |
| Solid Powder | 4°C or -20°C | Up to 3 years at -20°C | Store in a tightly sealed container, protected from moisture and direct light. | [1][6][7] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Ensure container is sealed to prevent moisture absorption. | [4][7] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months - 1 year | Preferred for longer-term storage of stock solutions. | [2][4][6] |
| Final Working Solution | Room Temperature | Use Immediately | Aqueous-based working solutions for in vivo use should be prepared fresh on the day of the experiment. | [4][6] |
Chemical Stability: this compound is stable under recommended storage conditions but is sensitive to high temperatures (>60°C) and hydrolytic conditions (both acidic and basic).[1] It is incompatible with strong oxidizing/reducing agents and strong acids/alkalis.[7]
References
- 1. Buy this compound | 57530-40-2 [smolecule.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | 57530-40-2 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C22H28ClN3O3S | CID 3044577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Sodium Channel | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Determination of IC50 of Ethacizine Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacizine hydrochloride is a Class Ic antiarrhythmic agent primarily known for its potent blockade of fast sodium channels in cardiac myocytes. This mechanism of action effectively slows the conduction of electrical impulses in the heart, making it a therapeutic option for various cardiac arrhythmias. Beyond its well-established role in cardiology, the broader cytotoxic potential of this compound is an area of growing interest in drug development and toxicology. Determining the half-maximal inhibitory concentration (IC50) in various cell lines is a fundamental step in characterizing the dose-dependent cytotoxic effects of a compound. This document provides detailed protocols for two standard colorimetric assays, the MTT and Neutral Red Uptake assays, to determine the IC50 of this compound.
Disclaimer: Despite a comprehensive literature search, specific IC50 values for this compound derived from in vitro cell culture-based cytotoxicity assays could not be located. The quantitative data presented in this document is hypothetical and for illustrative purposes only to demonstrate the proper data presentation format.
Data Presentation
The following table is a template illustrating how to present IC50 data for this compound once determined experimentally.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) [Hypothetical] |
| A549 (Human Lung Carcinoma) | MTT | 48 | 75.2 |
| MCF-7 (Human Breast Adenocarcinoma) | MTT | 48 | 92.5 |
| HepG2 (Human Liver Hepatocellular Carcinoma) | MTT | 48 | 110.8 |
| H9c2 (Rat Cardiomyoblasts) | Neutral Red | 24 | 45.3 |
| SH-SY5Y (Human Neuroblastoma) | Neutral Red | 72 | 125.6 |
Signaling Pathway of this compound
This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav1.5) in the cell membrane of cardiomyocytes.[1] This inhibition reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity.[2]
Mechanism of Action of this compound.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of this compound using a cell-based assay involves cell preparation, compound treatment, incubation, viability assessment, and data analysis.
Experimental Workflow for IC50 Determination.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Selected adherent cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in a complete culture medium and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest drug concentration) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[4]
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.[6]
-
Neutral Red Uptake Assay
The Neutral Red Uptake assay is a cell viability/cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7][8]
Materials:
-
This compound
-
Selected adherent cell line
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in sterile water)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[9]
-
PBS, pH 7.4
-
96-well flat-bottom sterile cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 540 nm)
Protocol:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol (Step 1).
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Step 2).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
-
Neutral Red Uptake:
-
Dye Extraction:
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
References
- 1. newatlas.com [newatlas.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. news-medical.net [news-medical.net]
- 4. Efficacy and potency of class I antiarrhythmic drugs for suppression of Ca2+ waves in permeabilized myocytes lacking calsequestrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flecainide - Wikipedia [en.wikipedia.org]
- 8. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Drug repurposing of propafenone to discover novel anti-tumor agents by impairing homologous recombination to delay DNA damage recovery of rare disease conjunctival melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethacizine Hydrochloride Screening Using Automated Patch Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacizine hydrochloride is a Class Ic antiarrhythmic agent primarily used in the management of ventricular and supraventricular arrhythmias.[1] Its principal mechanism of action is the potent blockade of fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This action is characterized by a use-dependent and state-dependent block, with a higher affinity for the open and inactivated states of the channel.[2] By inhibiting the rapid influx of sodium ions during Phase 0 of the cardiac action potential, Ethacizine slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1]
Automated patch clamp (APC) systems have become indispensable tools in drug discovery and safety pharmacology for their ability to provide high-quality, high-throughput data on ion channel function.[3][4] These systems are well-suited for characterizing the pharmacological effects of compounds like this compound on cardiac ion channels, enabling efficient and reproducible screening. This document provides detailed application notes and protocols for the use of APC systems in the screening of this compound against key cardiac ion channels.
Mechanism of Action of this compound
This compound exerts its antiarrhythmic effect by blocking the Nav1.5 sodium channel, which is responsible for the initiation and propagation of the cardiac action potential. This blockade leads to a reduction in the rate and amplitude of Phase 0 depolarization, thereby slowing cardiac conduction.[1] While its primary target is the Nav1.5 channel, a comprehensive cardiac safety assessment also necessitates the evaluation of its effects on other critical cardiac ion channels, such as the hERG (Kv11.1) potassium channel and the L-type calcium channel (Cav1.2), to assess the potential for proarrhythmic risk.[5]
Figure 1: Simplified signaling pathway of Ethacizine's primary mechanism of action.
Automated Patch Clamp Experimental Workflow
The general workflow for screening this compound using an automated patch clamp system involves several key stages, from cell preparation to data analysis.
Figure 2: General experimental workflow for Ethacizine screening using an APC system.
Data Presentation: Summary of Expected Pharmacological Activity
The following tables summarize the expected inhibitory concentrations (IC50) of this compound and reference compounds on key cardiac ion channels. It is important to note that while direct APC data for Ethacizine is limited, the values for similar Class I antiarrhythmics are provided for context.
Table 1: Pharmacological Profile of this compound and Reference Compounds on Nav1.5
| Compound | Class | Reported IC50 (µM) on Nav1.5 | Comments |
| Ethacizine | Ic | ~3 (use-dependent) | Manual patch clamp data on rat ventricular myocytes.[6] |
| Flecainide | Ic | 1.9 - 6.8 | APC data, potent blocker.[7] |
| Mexiletine | Ib | 25 - 150 | APC data, moderate potency.[8] |
| Lidocaine | Ib | 100 - 300 | APC data, holding potential dependent. |
Table 2: Cardiac Safety Profile of this compound and Reference Compounds
| Compound | IC50 (µM) on hERG (Kv11.1) | IC50 (µM) on Cav1.2 | Proarrhythmic Potential |
| Ethacizine | Data not readily available | Data not readily available | Potential for proarrhythmia, characteristic of Class Ic agents. |
| Flecainide | > 30 | ~10 | Moderate |
| Verapamil | ~0.1 | 0.1 - 1 | Low (primarily Cav1.2 blocker) |
| Dofetilide | ~0.01 | > 10 | High (potent hERG blocker) |
Experimental Protocols
Detailed methodologies for screening this compound against Nav1.5, hERG, and Cav1.2 using automated patch clamp systems are provided below. These protocols are based on established methods and recommendations from regulatory bodies.[1][7]
Protocol 1: Screening of this compound on Nav1.5 Channels
1. Cell Culture and Preparation:
-
Cell Line: HEK293 or CHO cells stably expressing human Nav1.5.
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with antibiotics and selection agents at 37°C and 5% CO2.
-
Cell Harvesting: On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution. Resuspend cells in the external solution at a concentration of 1-5 x 10^6 cells/mL.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
3. Automated Patch Clamp Procedure:
-
Instrument Setup: Follow the manufacturer's instructions for the specific APC system (e.g., QPatch, SyncroPatch).
-
Cell Handling: Load the cell suspension into the instrument.
-
Sealing and Whole-Cell Configuration: Initiate the automated process of cell trapping, sealing (target >1 GΩ), and whole-cell formation.
-
Voltage Protocol (CiPA Step-Ramp):
-
Holding potential: -80 mV.
-
Depolarizing step to -120 mV for 100 ms.
-
Depolarizing ramp from -120 mV to +40 mV over 200 ms.
-
Maintain at +40 mV for 50 ms.
-
Repolarizing ramp to -80 mV.
-
Repeat every 5-10 seconds.
-
-
Compound Application:
-
Establish a stable baseline recording for at least 3 minutes.
-
Apply increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) cumulatively, with a 3-5 minute incubation at each concentration.
-
Include a vehicle control and a positive control (e.g., Flecainide).
-
-
Data Analysis:
-
Measure the peak inward current during the depolarizing ramp.
-
Normalize the current at each concentration to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Protocol 2: hERG (Kv11.1) Safety Screening
1. Cell Culture and Preparation:
-
Cell Line: HEK293 or CHO cells stably expressing human hERG.
-
Follow the same general cell culture and harvesting procedures as for Nav1.5.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH.
3. Automated Patch Clamp Procedure:
-
Voltage Protocol (hERG Step-Ramp):
-
Holding potential: -80 mV.
-
Depolarizing step to +20 mV for 2 seconds.
-
Repolarizing step to -50 mV for 2 seconds.
-
Repeat every 10-15 seconds.
-
-
Compound Application:
-
Follow a similar cumulative concentration-response protocol as for Nav1.5.
-
Use a known hERG blocker (e.g., Dofetilide) as a positive control.
-
-
Data Analysis:
-
Measure the peak tail current at -50 mV.
-
Calculate the IC50 as described for Nav1.5.
-
Protocol 3: Cav1.2 Safety Screening
1. Cell Culture and Preparation:
-
Cell Line: HEK293 or CHO cells stably expressing human Cav1.2 (α1c, β2, and α2δ subunits).
-
Follow the same general cell culture and harvesting procedures.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
3. Automated Patch Clamp Procedure:
-
Voltage Protocol:
-
Holding potential: -80 mV.
-
Depolarizing step to 0 mV for 200 ms.
-
Repeat every 10 seconds.
-
-
Compound Application:
-
Follow a similar cumulative concentration-response protocol.
-
Use a known Cav1.2 blocker (e.g., Verapamil) as a positive control.
-
-
Data Analysis:
-
Measure the peak inward calcium current at 0 mV.
-
Calculate the IC50 as described previously.
-
Conclusion
Automated patch clamp systems provide a robust and efficient platform for the characterization of this compound's effects on cardiac ion channels. The detailed protocols provided herein offer a standardized approach to assess the potency of Ethacizine on its primary target, Nav1.5, as well as its potential off-target effects on hERG and Cav1.2, which is crucial for a comprehensive cardiac safety evaluation. The high-throughput nature of these systems allows for the rapid generation of reliable data, facilitating informed decision-making in drug development programs.
References
- 1. fda.gov [fda.gov]
- 2. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A patch clamp study of the action of ethacyzine on the rapid inward sodium current in single rat heart muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. metrionbiosciences.com [metrionbiosciences.com]
Application Notes and Protocols for Ethacizine in Experimental Ischemia-Reperfusion Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the potential cardioprotective effects of Ethacizine in preclinical models of myocardial ischemia-reperfusion (I/R) injury. The protocols are synthesized from established methodologies for I/R models and the known pharmacology of Ethacizine.
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. Key pathological events include intracellular sodium (Na+) and calcium (Ca2+) overload, mitochondrial dysfunction, excessive generation of reactive oxygen species (ROS), and inflammation, leading to cardiomyocyte death and cardiac dysfunction.
Ethacizine is a Class Ic antiarrhythmic agent whose primary mechanism of action is the potent blockade of fast Na+ channels in cardiomyocytes, which slows the conduction velocity of electrical impulses.[1][2][3] Additionally, Ethacizine has been shown to block inward calcium currents.[4] These properties suggest a therapeutic potential in mitigating the core mechanisms of I/R injury. Preclinical studies have indicated that Ethacizine possesses antianginal properties, can increase the threshold for myocardial ischemia, and may reduce the size of an experimental infarction.[1]
Mechanism of Action in the Context of Ischemia-Reperfusion
Ethacizine's cardioprotective potential in I/R injury is hypothesized to stem from its dual blockade of Na+ and Ca2+ channels. By inhibiting the fast Na+ current, Ethacizine can prevent the intracellular Na+ overload that occurs during ischemia. This, in turn, can alleviate the subsequent Ca2+ overload by reducing the activity of the reverse-mode Na+/Ca2+ exchanger. The direct blockade of Ca2+ channels further contributes to the prevention of cytosolic and mitochondrial Ca2+ accumulation, a critical trigger for cell death pathways and the opening of the mitochondrial permeability transition pore (mPTP).
Signaling Pathway of Ischemia-Reperfusion Injury
Caption: Pathophysiology of myocardial ischemia-reperfusion injury.
Proposed Protective Mechanism of Ethacizine
Caption: Proposed mechanism of Ethacizine in I/R injury.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize available data on Ethacizine administration from published literature. Note the absence of specific infarct size reduction data in the retrieved preclinical studies.
Table 1: Ethacizine Effects in Animal Models of Myocardial Ischemia
| Species | Model | Dose | Route | Key Findings | Reference(s) |
| Dog | Acute LAD Occlusion | 0.5 - 1 mg/kg | IV | Depressed conduction in ischemic myocardium; Increased incidence of ventricular fibrillation . | [5] |
| Dog | Acute LAD Occlusion | 1 mg/kg | IV | Improved blood supply to the ischemic zone (subepicardium); Reduced blood flow decrease from 75.6% to 34.2%. | |
| Dog | Experimental MI | Not specified | IV | Slowed AV conduction, increased sinus node recovery time and AV refractory periods. | [6] |
| Cat | Electrical Stimulation | 1 mg/kg | IV | Increased threshold for electrically induced cardiac fibrillation. |
Table 2: Ethacizine Dosage in Human Clinical Trials
| Patient Population | Indication | Dose | Route | Reference(s) |
| Patients with Coronary Artery Disease | Ventricular Tachycardia | 0.6 - 0.7 mg/kg (single dose) | IV | [7] |
| Patients with Ventricular Rhythm Disorders | Ventricular Arrhythmias | 0.63 mg/kg (average) | IV | [8] |
| Patients with Ischemic Heart Disease | Extrasystole | 75 mg (acute), 150 mg/day (chronic) | Oral | [9] |
Experimental Protocols
The following is a proposed protocol for a rat model of myocardial I/R. This protocol should be adapted and optimized based on institutional guidelines and preliminary dose-finding studies.
Animal Model: Myocardial Ischemia-Reperfusion (Rat)
This protocol describes the surgical procedure for inducing a transient myocardial ischemia followed by reperfusion in rats, a standard model for studying I/R injury.[2][10][11]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia: Ketamine (100 mg/kg) and Xylazine (5 mg/kg), IP, or isoflurane inhalation
-
Animal ventilator
-
Surgical instruments for thoracotomy
-
6-0 silk suture with a tapered needle
-
ECG monitoring system
-
Warming plate to maintain body temperature (37°C)
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and intubate. Connect to a small animal ventilator.
-
Surgical Preparation: Place the animal in a supine position on a warming plate. Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.
-
LAD Ligation: Gently retract the left atrium to visualize the left anterior descending (LAD) coronary artery. Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.
-
Ischemia: Occlude the LAD by tightening the suture. Successful occlusion is confirmed by the visible paling of the myocardial tissue distal to the ligature and by ST-segment elevation on the ECG. Maintain the ischemic period for 30-45 minutes .
-
Reperfusion: Release the snare to restore blood flow to the myocardium. Successful reperfusion is confirmed by the return of color (hyperemia) to the previously pale tissue.
-
Closure: Close the chest wall in layers.
-
Post-operative Care: Monitor the animal during recovery. The total reperfusion period is typically 2 to 24 hours , depending on the study endpoints.
Ethacizine Administration Protocol
Vehicle: Sterile saline or other appropriate vehicle.
Proposed Dosage (for Rat Model): Based on doses used in larger animals and humans, an initial intravenous dosage range of 0.5 - 1.0 mg/kg is proposed for rats. A dose-response study is highly recommended to determine the optimal therapeutic dose versus potential pro-arrhythmic effects.
Experimental Groups:
-
Sham Group: Animals undergo the full surgical procedure without LAD ligation. Receive vehicle.
-
Control (I/R + Vehicle) Group: Animals undergo the I/R protocol and receive the vehicle.
-
Ethacizine Treatment Groups: Animals undergo the I/R protocol and receive Ethacizine at one of the following time points:
-
Pre-treatment: Administer Ethacizine IV 15-30 minutes before LAD ligation.
-
Peri-ischemic Treatment: Administer Ethacizine IV 5 minutes after the onset of LAD ligation.
-
Reperfusion Treatment: Administer Ethacizine IV 1-2 minutes before the onset of reperfusion.
-
Experimental Workflow Diagram
Caption: Experimental workflow for Ethacizine in a rat I/R model.
Outcome Measures and Analysis
Primary Endpoint:
-
Infarct Size Assessment: At the end of the reperfusion period, re-occlude the LAD and perfuse the heart with Evans Blue dye to delineate the Area At Risk (AAR - unstained). Slice the heart and incubate in 1% triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (white) tissue. Calculate infarct size as a percentage of the AAR.
Secondary Endpoints:
-
Arrhythmia Analysis: Continuously monitor ECG during the ischemic and early reperfusion periods. Quantify the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).
-
Cardiac Function: Perform echocardiography at baseline and before the terminal endpoint to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Biochemical Markers: Collect blood samples at the end of the experiment to measure serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).
-
Histology: Analyze heart tissue sections for markers of apoptosis (TUNEL staining) and inflammation (neutrophil infiltration via MPO staining).
Important Considerations
-
Pro-arrhythmic Potential: A key finding in one canine study was an increased incidence of ventricular fibrillation with Ethacizine during acute ischemia.[5] Therefore, continuous and careful ECG monitoring is critical, especially during the ischemic and early reperfusion phases.
-
Dose Optimization: The proposed doses are extrapolated. It is essential to perform a pilot study to establish a dose that provides potential cardioprotection without inducing severe hemodynamic instability or pro-arrhythmia in the specific animal model.
-
Anesthesia: The choice of anesthetic can influence cardiac function and the response to I/R injury. Consistency in the anesthetic protocol is crucial for reproducibility.
-
Rigorous Controls: The inclusion of both sham and vehicle-treated I/R groups is mandatory to accurately interpret the effects of Ethacizine.
References
- 1. [Ethacizin: pharmacologic properties and prospects for clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 3. What is Ethacizine used for? [synapse.patsnap.com]
- 4. Ethacizin blockade of calcium channels: a test of the guarded receptor hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Electrophysiological action of ethacizin in acute myocardial ischemia in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Electrophysiological effects of ethacizine in experimental myocardial infarction and stimulation of sympathetic heart innervation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic efficacy of ethacizine assessed by programmed electrical stimulation in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [A new Soviet drug, ethacizine, in the treatment of ventricular rhythm disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Anti-arrhythmic effectiveness and hemodynamic effect of ethacizine in middle-aged and elderly patients with ischemic heart disease and extrasystole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Optimal Duration of Coronary Ligation and Reperfusion for Reperfusion Injury Study in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Identification of Ethacizine Hydrochloride Metabolites Using Liquid Chromatography-Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethacizine hydrochloride is a Class Ic antiarrhythmic agent used in the treatment of ventricular and supraventricular arrhythmias.[1][2] As with any pharmaceutical compound, understanding its metabolic fate is crucial for evaluating its efficacy, potential toxicity, and drug-drug interactions.[3][4] The biotransformation of Ethacizine is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver, leading to various metabolites that are then excreted.[5][6][7] This application note provides a comprehensive overview and detailed protocols for the identification and characterization of this compound metabolites from biological matrices using modern analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathways of Ethacizine
Ethacizine undergoes extensive hepatic metabolism through several key pathways.[6] The major biotransformations include Phase I reactions such as oxidation and hydrolysis, followed by Phase II conjugation reactions to facilitate excretion.[1][7][8]
Key Metabolic Reactions:
-
N-de-ethylation: Removal of one or both ethyl groups from the diethylamino moiety.
-
Sulphoxidation: Oxidation of the sulfur atom in the phenothiazine ring.
-
N-10 Amide Hydrolysis: Cleavage of the amide bond at the N-10 position of the phenothiazine ring.
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenothiazine ring structure.
-
Conjugation: Phase II reactions where metabolites are conjugated with endogenous molecules like glucuronic acid to increase water solubility for excretion.[1][8]
The primary enzymes responsible for these transformations have been identified as CYP3A4 for N-dealkylation and CYP2D6 for aromatic hydroxylation.[5]
Caption: Metabolic pathways of this compound.
Analytical Workflow for Metabolite Identification
The identification of drug metabolites from complex biological samples requires a systematic workflow. This process involves efficient sample preparation to isolate analytes, robust chromatographic separation, and sensitive detection and structural elucidation by mass spectrometry.[3][9]
Caption: General workflow for drug metabolite identification.
Experimental Protocols
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma or serum samples prior to LC-MS analysis.[10]
Objective: To extract Ethacizine and its metabolites from human plasma.
Materials:
-
Human plasma samples containing Ethacizine.
-
Acetonitrile (ACN), ice-cold, HPLC grade.
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Refrigerated microcentrifuge.
Procedure:
-
Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the drug and its metabolites, and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a general method for the separation and detection of Ethacizine and its metabolites using a standard reversed-phase UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[9][11]
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Suggested Conditions |
| LC System | UHPLC System |
| Column | C18 Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
| MS System | High-Resolution Tandem Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan MS followed by data-dependent MS/MS (dd-MS2) |
| Full Scan Range | m/z 100 - 1000 |
| Collision Energy | Ramped or fixed (e.g., 10-40 eV) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
Table 2: Suggested LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Data Analysis and Metabolite Characterization
Post-acquisition data processing is critical for identifying potential metabolites from the complex datasets generated by LC-MS.[9][12]
-
Peak Detection: Chromatographic peaks corresponding to the parent drug and potential metabolites are detected.
-
Data Mining: Specialized software is used to search for potential metabolites by comparing samples from treated subjects against control samples. Common data mining techniques include:
-
Structure Elucidation: The MS/MS fragmentation pattern of a suspected metabolite is compared to that of the parent drug. A common fragmentation pathway with a specific mass shift in the precursor and key fragment ions can confirm the site of metabolic modification.
Table 3: Common Metabolic Transformations of Ethacizine and Corresponding Mass Shifts
| Metabolic Transformation | Chemical Change | Mass Shift (Da) |
| Hydroxylation | Addition of -OH | +15.9949 |
| Sulphoxidation | Addition of -O to Sulfur | +15.9949 |
| N-de-ethylation | Removal of -C₂H₅, addition of -H | -28.0313 |
| Amide Hydrolysis | Cleavage and addition of -H to N | -113.0789 |
| Glucuronidation | Addition of C₆H₈O₆ | +176.0321 |
Note: Ethacizine (C₂₂H₂₇N₃O₃S) has a monoisotopic mass of 413.1824 Da.
References
- 1. Buy this compound | 57530-40-2 [smolecule.com]
- 2. Ethacizine - Wikipedia [en.wikipedia.org]
- 3. ijpras.com [ijpras.com]
- 4. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 57530-40-2 | Benchchem [benchchem.com]
- 6. What is the mechanism of Ethacizine? [synapse.patsnap.com]
- 7. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ethacizin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample preparation and protocols in metabolite identification | PPTX [slideshare.net]
- 11. Metabolite identification, tissue distribution, excretion and preclinical pharmacokinetic studies of ET-26-HCl, a new analogue of etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Ethacizine in a Human iPSC-Cardiomyocyte Model for Cardiac Safety and Efficacy Assessment
Keywords: Ethacizine, induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), cardiotoxicity, anti-arrhythmic, electrophysiology, multi-electrode array (MEA), patch-clamp.
Introduction
Ethacizine is a Class IC antiarrhythmic agent utilized for the management of ventricular and supraventricular arrhythmias.[1][2] Its primary mechanism of action involves the potent blockade of fast sodium channels (Nav1.5) in cardiomyocytes, leading to a reduction in the rate and amplitude of Phase 0 depolarization of the cardiac action potential.[1] This action slows the conduction velocity in the atria, ventricles, and Purkinje fibers.[1] Additionally, Ethacizine has been reported to have minor effects on potassium channels and to interact with calcium channels.[2] The use of human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) offers a powerful in vitro platform for evaluating the electrophysiological effects of drugs like Ethacizine in a human-relevant context, aiding in both cardiac safety assessment and the investigation of its anti-arrhythmic properties.
Principle
This document provides detailed protocols for assessing the effects of Ethacizine on the electrophysiological properties of human iPSC-CMs. The methodologies described include the use of multi-electrode arrays (MEAs) for measuring field potentials and patch-clamp techniques for detailed analysis of ion channel activity. These assays allow for the characterization of Ethacizine's impact on action potential duration, conduction velocity, and specific ion channel currents, providing insights into its pro-arrhythmic risk and therapeutic potential.
Data Presentation
Due to limited publicly available data on the specific effects of Ethacizine in iPSC-CMs, the following tables are provided as templates for researchers to populate with their experimental findings.
Table 1: Effect of Ethacizine on iPSC-CM Electrophysiological Parameters (MEA Analysis)
| Concentration (µM) | Beating Rate (bpm) | Field Potential Duration (FPDc) (ms) | Spike Amplitude (µV) | Conduction Velocity (cm/s) | Arrhythmic Events (%) |
| Vehicle Control | |||||
| 0.1 | |||||
| 1 | |||||
| 5 | |||||
| 10 |
Table 2: Ethacizine IC50 Values on Key Cardiac Ion Channels in iPSC-CMs (Patch-Clamp Analysis)
| Ion Channel | IC50 (µM) | Hill Slope | Notes |
| Nav1.5 (Peak) | Use-dependent block observed. | ||
| Nav1.5 (Late) | |||
| hERG (IKr) | |||
| Cav1.2 (ICa,L) | |||
| Kv7.1/minK (IKs) |
Note: A study on the action of Ethacizine on receptors of potential-operated calcium channels reported an IC50 of 0.53 ± 0.08 µmol/l for binding to verapamil receptors.
Mandatory Visualizations
References
Application Notes and Protocols for Assessing Use-Dependency of Ethacizine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacizine hydrochloride is a Class Ic antiarrhythmic agent characterized by its potent, use-dependent blockade of cardiac sodium channels (Nav1.5).[1] This property, where the drug's blocking efficacy increases with the frequency of channel activation, is crucial to its therapeutic action in suppressing tachyarrhythmias.[2][3] Understanding and quantifying the use-dependency of Ethacizine is essential for preclinical and clinical research, as well as for the development of novel antiarrhythmic therapies.
These application notes provide detailed protocols for assessing the use-dependent effects of this compound on voltage-gated sodium channels using whole-cell and single-channel patch-clamp electrophysiology.
Mechanism of Action: Use-Dependent Sodium Channel Blockade
Ethacizine primarily targets the fast sodium channels responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1][4] As a Class Ic agent, it exhibits a high affinity for the open state of the sodium channel.[5] This means that the drug binds more readily and exerts a stronger blocking effect when the channels are frequently opening, such as during a rapid heart rate. At slower heart rates, the channels spend more time in the closed (resting) state, allowing for more complete dissociation of the drug and a diminished blocking effect. This "use-dependent" or "state-dependent" mechanism allows for a targeted effect on pathologically rapid heart rhythms while minimizing effects on normal heart rates.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on sodium channel parameters, demonstrating its use-dependent properties.
Table 1: Effect of this compound on Single Sodium Channel Gating at Different Frequencies.
| Parameter | Control (1 Hz) | Control (4 Hz) | Ethacizine (5 µM, 1 Hz) | Ethacizine (5 µM, 4 Hz) | Reference |
| Peak Open Probability | No significant difference | No significant difference | No significant change from 1 Hz Control | Significant decrease | [2] |
| First Latency | No significant difference | No significant difference | No significant change from 1 Hz Control | Significant increase | [2] |
| Fraction of Null Sweeps | No significant difference | No significant difference | No significant change from 1 Hz Control | Significant increase | [2] |
| Mean Open Time | No significant difference | No significant difference | Unchanged | Unchanged | [2] |
| Single Channel Current Amplitude | No significant difference | No significant difference | Unchanged | Unchanged | [2] |
Table 2: Kinetics of Use-Dependent Block of Vmax by this compound.
| Drug Concentration | Stimulation Frequency | Onset Time Constant of Inhibition (τon) | Recovery Time Constant from Block (τrec) | Reference |
| Ethacizine (10⁻⁵ M) | 3 Hz | 6.0 ± 1.6 msec | - | [6] |
| Ethacizine (2x10⁻⁶ M) | 3 Hz | - | 27.1 ± 13.3 sec | [7] |
| Flecainide (10⁻⁵ M) (for comparison) | 3 Hz | 6.3 ± 1.2 msec | 12.2 ± 2.5 sec | [6][7] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology
This protocol is designed to measure the tonic and use-dependent block of whole-cell sodium currents by this compound in isolated cardiomyocytes or a suitable heterologous expression system (e.g., HEK-293 cells expressing Nav1.5).
1. Cell Preparation:
-
Isolate ventricular myocytes from adult rats or use a commercially available cell line stably expressing the human cardiac sodium channel (Nav1.5).
-
Plate cells on glass coverslips suitable for patch-clamp recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 26 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in deionized water. Dilute to final concentrations (e.g., 1 µM, 5 µM, 10 µM) in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the complete availability of sodium channels.
4. Voltage-Clamp Protocol for Use-Dependency:
-
Tonic Block: From the holding potential of -120 mV, apply a single 50 ms depolarizing pulse to -20 mV to elicit the peak sodium current. This measures the block at a resting state.
-
Phasic (Use-Dependent) Block: To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses of 50 ms duration to -20 mV) from the holding potential of -120 mV at different frequencies (e.g., 1 Hz, 3 Hz, 5 Hz).
-
Recovery from Block: To measure the time course of recovery from use-dependent block, after inducing block with a pulse train, apply a two-pulse protocol. The first pulse induces block, and the second identical pulse is applied at varying time intervals (from milliseconds to several seconds) to measure the fraction of recovered channels.
5. Data Analysis:
-
Measure the peak inward sodium current for each pulse.
-
For use-dependent block, normalize the peak current of each pulse in the train to the peak current of the first pulse.
-
Plot the normalized peak current as a function of pulse number for each frequency.
-
Fit the decay of the peak current during the pulse train to an exponential function to determine the onset time constant (τon) of the block.
-
Plot the fractional recovery of the peak current as a function of the inter-pulse interval and fit with an exponential function to determine the recovery time constant (τrec).
Protocol 2: Single-Channel Patch-Clamp Electrophysiology
This protocol is adapted from Undrovinas et al. (1989) to investigate the mechanism of use-dependent block by Ethacizine at the single-channel level.
1. Cell Preparation:
-
Use freshly isolated adult rat ventricular myocytes.
2. Solutions:
-
Pipette Solution (in mM): 140 NaCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH. This solution will also contain this compound (5 µM).
-
Bath Solution (High K⁺ to zero the membrane potential): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA. Adjust pH to 7.4 with KOH.
3. Electrophysiological Recording:
-
Use the cell-attached patch-clamp configuration to record single sodium channel currents.
-
Apply depolarizing pulses from a holding potential of -100 mV to -40 mV to elicit channel openings.
4. Experimental Procedure:
-
Record single-channel activity in control conditions (drug-free pipette solution) at stimulation frequencies of 1 Hz and 4 Hz.
-
Perfuse the bath with the high K⁺ solution to depolarize the cell membrane, effectively setting the patch membrane potential.
-
Replace the pipette with one containing 5 µM this compound and repeat the recordings at 1 Hz and 4 Hz.
5. Data Analysis:
-
Analyze records for peak open probability, first latency to channel opening, fraction of sweeps with no openings (null sweeps), and mean open time.
-
Compare these parameters between control and Ethacizine conditions at both stimulation frequencies.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the detailed characterization of the use-dependent properties of this compound. A thorough understanding of these electrophysiological effects is critical for its appropriate clinical application and for the development of future antiarrhythmic drugs with improved efficacy and safety profiles. Careful attention to experimental detail and rigorous data analysis are paramount for obtaining high-quality, reproducible results.
References
- 1. uniba.it [uniba.it]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State dependence of ethacizin and ethmozin block of sodium current in voltage clamped and internally perfused cardiac Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Virtual Labs [virtual-labs.github.io]
Application Notes and Protocols for Programmed Electrical Stimulation in the Presence of Ethacizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacizine is a Class Ic antiarrhythmic agent characterized by its potent blockade of fast sodium channels (INa) in cardiac myocytes.[1][2][3] This action slows the conduction velocity of the cardiac impulse, thereby exerting its antiarrhythmic effect.[1] Understanding the electrophysiological effects of Ethacizine is crucial for its therapeutic application and for the development of novel antiarrhythmic drugs. Programmed electrical stimulation (PES) is an essential technique used to assess the electrophysiological properties of the heart and to induce arrhythmias in a controlled experimental setting. This document provides detailed protocols for performing PES in isolated hearts in the presence of Ethacizine, along with a summary of its quantitative effects on cardiac electrophysiology.
Mechanism of Action of Ethacizine
Ethacizine is a phenothiazine derivative that primarily acts by blocking the fast inward sodium current (INa) in a use-dependent and state-dependent manner.[3][4] This means its blocking effect is more pronounced at higher heart rates.[3][4] By inhibiting the rapid influx of sodium ions during Phase 0 of the cardiac action potential, Ethacizine decreases the maximum rate of depolarization (Vmax) and slows conduction through the atria, ventricles, and His-Purkinje system.[1][5] Unlike some other antiarrhythmic agents, Ethacizine has a minimal effect on the duration of the action potential and the effective refractory period (ERP).[1] In addition to its primary action on sodium channels, Ethacizine has also been shown to block calcium channels in a frequency-, voltage-, and concentration-dependent manner.[6]
Data Presentation: Quantitative Effects of Ethacizine and Class Ic Antiarrhythmics
The following tables summarize the quantitative effects of Ethacizine and other Class Ic antiarrhythmic drugs on key cardiac electrophysiological parameters. These values have been compiled from various experimental studies and provide a basis for understanding the expected outcomes when conducting PES in the presence of these agents.
Table 1: Effects of Ethacizine on Cardiac Electrophysiological Parameters
| Parameter | Species/Preparation | Ethacizine Concentration | Effect | Reference |
| Vmax of Action Potential | Guinea Pig Myocardium | 3 x 10-5 g/ml | ↓ 56 ± 7% at 0.8 Hz stimulation | [2] |
| 3 x 10-5 g/ml | ↓ 3 ± 8% at 0.1 Hz stimulation | [2] | ||
| Conduction | Canine Myocardium (Ischemic) | 0.5 - 1.0 mg/kg (IV) | Depressed conduction | [7] |
| Atrioventricular Conduction | Dogs | Not specified | Slowed | [8] |
| AV-Node Conduction | Dogs | Not specified | Slowed | [8] |
| Effective Refractory Period (ERP) | Dogs | Not specified | Increased | [8] |
| P-Q Interval | Human | 0.6 ± 0.1 mg/kg (IV) or 100-150 mg/day (oral) | Significant elongation | [9] |
| QRS Complex | Human | 0.6 ± 0.1 mg/kg (IV) or 100-150 mg/day (oral) | Significant elongation | [9] |
Table 2: Comparative IC50 Values of Class I Antiarrhythmic Drugs for INa and ICaL Blockade in Human iPS Cell-Derived Cardiomyocytes
| Drug (Class) | INa IC50 (µM) | ICaL IC50 (µM) | Reference |
| Pirmenol (Ia) | 0.87 ± 0.37 | 2.00 ± 0.39 | [10] |
| Pilsicainide (Ic) | 0.88 ± 0.16 | 7.7 ± 2.5 | [10] |
| Mexiletine (Ib) | 30.0 ± 3.0 | 5.0 ± 0.1 | [10] |
Experimental Protocols
Protocol 1: Programmed Electrical Stimulation in an Isolated Langendorff-Perfused Rabbit Heart
This protocol describes the methodology for assessing the effects of Ethacizine on cardiac electrophysiology and arrhythmia inducibility in an isolated rabbit heart model.
1. Heart Preparation and Langendorff Perfusion:
-
Anesthetize a New Zealand White rabbit in accordance with institutional animal care and use committee guidelines.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2) maintained at 37°C.[4]
-
Maintain a constant perfusion pressure of 80 cm H2O.[4]
-
Allow the heart to stabilize for a 20-30 minute period.
2. Electrode Placement and Recording:
-
Place recording electrodes on the epicardial surface of the right atrium and the right ventricular apex to record a pseudo-electrocardiogram (ECG).
-
Place a stimulation electrode on the right ventricular epicardium for programmed electrical stimulation.
3. Baseline Electrophysiological Measurements:
-
Record baseline ECG and determine the intrinsic heart rate.
-
Determine the ventricular effective refractory period (VERP) by delivering a train of 8 stimuli (S1) at a fixed cycle length (e.g., 300 ms), followed by a premature stimulus (S2) at a progressively decreasing coupling interval until it fails to capture the ventricle. The VERP is the longest S1-S2 interval that does not result in a ventricular depolarization.[6][11]
-
Determine the threshold for ventricular pacing.
4. Ethacizine Administration:
-
Prepare stock solutions of Ethacizine in the appropriate vehicle (e.g., distilled water or saline).
-
Introduce Ethacizine into the perfusate at the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Allow the heart to equilibrate with each concentration for at least 20 minutes before repeating the electrophysiological measurements.
5. Programmed Electrical Stimulation Protocol for Arrhythmia Induction:
-
Following equilibration with Ethacizine, repeat the determination of VERP.
-
To assess arrhythmia inducibility, deliver a drive train of 8-20 S1 stimuli at a fixed cycle length (e.g., 100-120 ms).
-
Follow the S1 train with one (S2), two (S3), or three (S4) extrastimuli at progressively shorter coupling intervals (decreasing in 2 ms steps) starting from just above the VERP.[11][12]
-
A typical protocol would be:
-
S1-S2
-
S1-S2-S3
-
S1-S2-S3-S4
-
-
Record the ECG continuously to identify the induction of non-sustained or sustained ventricular tachycardia (VT) or ventricular fibrillation (VF).
-
Define sustained VT as lasting longer than 30 seconds.
6. Data Analysis:
-
Measure changes in heart rate, QRS duration, and QT interval from the recorded ECG.
-
Compare the VERP and the incidence of induced arrhythmias at baseline and in the presence of different concentrations of Ethacizine.
Mandatory Visualizations
Signaling Pathway of Ethacizine's Action
Caption: Mechanism of action of Ethacizine on cardiac ion channels.
Experimental Workflow for PES with Ethacizine
Caption: Workflow for programmed electrical stimulation with Ethacizine.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the electrophysiological properties of Ethacizine. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the mechanisms of action of Class Ic antiarrhythmic drugs and aiding in the development of future cardiac therapeutics. It is imperative that all experimental procedures are conducted in accordance with ethical guidelines for animal research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. State dependence of ethacizin and ethmozin block of sodium current in voltage clamped and internally perfused cardiac Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Electrophysiological action of ethacizin in acute myocardial ischemia in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational Modeling for Antiarrhythmic Drugs for Atrial Fibrillation According to Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of class I antiarrhythmic agents on Na+ and Ca2+ currents of human iPS cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A modified approach for programmed electrical stimulation in mice: Inducibility of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ethacizine hydrochloride solubility in DMSO and other organic solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of ethacizine hydrochloride in DMSO and other organic solvents. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound exhibits high solubility in dimethyl sulfoxide (DMSO). Published data indicates a solubility range of 80 mg/mL to 100 mg/mL .[1][2][3] To achieve this concentration, sonication or gentle warming may be necessary to facilitate dissolution.[1][3]
Q2: Is this compound soluble in water?
A2: The aqueous solubility of this compound is low. One source indicates a water solubility of approximately 0.00945 mg/mL .[4] The hydrochloride salt form is specifically designed to enhance its water solubility compared to the free base.[5]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.
Q4: Are there any tips for preparing a stock solution of this compound in DMSO?
A4: Yes, for optimal results, consider the following:
-
Use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can affect solubility.
-
If the compound does not dissolve readily, sonication or warming the solution to 37°C can aid dissolution.
-
Once dissolved, it is best practice to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: What is the stability of this compound in DMSO?
A5: Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[2]
Q6: How can I prepare this compound for in vivo studies?
A6: For in vivo administration, a co-solvent system is often required. A common formulation involves initially dissolving this compound in a small amount of DMSO (e.g., 10%) and then diluting it with other vehicles such as PEG300 (e.g., 40%), Tween 80 (e.g., 5%), and saline (e.g., 45%).[1] Another option includes using a combination of 10% DMSO with 90% corn oil.[2]
Solubility Data
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 80 - 100 mg/mL[1][2][3] | ~177 - 222 mM | Sonication or gentle heating may be required. |
| Water | 0.00945 mg/mL[4] | ~0.021 mM | Low solubility. |
| Ethanol | Data not readily available | - | Experimental determination is recommended. |
| Methanol | Data not readily available | - | Experimental determination is recommended. |
| Acetonitrile | Data not readily available | - | Experimental determination is recommended. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL[2] | ≥ 5.56 mM | A common formulation for in vivo studies. |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[2] | ≥ 5.56 mM | An alternative formulation for in vivo studies. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO at the desired concentration. | - The concentration exceeds the solubility limit.- The DMSO has absorbed water.- Insufficient agitation. | - Try a lower concentration.- Use a fresh, unopened bottle of anhydrous DMSO.- Apply sonication or gentle warming (up to 37°C). Vortex the solution thoroughly. |
| Precipitation occurs when diluting a DMSO stock solution with an aqueous buffer. | - The final concentration of the compound in the aqueous buffer is above its solubility limit.- The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final concentration of DMSO in the aqueous solution (though be mindful of its potential effects in biological assays).- Consider using a co-solvent system (e.g., with PEG300 or Tween 80) for the final dilution. |
| Inconsistent results in biological assays. | - Degradation of the compound due to improper storage or repeated freeze-thaw cycles.- Incomplete dissolution of the compound. | - Prepare single-use aliquots of the stock solution and store them at -20°C or -80°C.- Ensure the compound is fully dissolved before use by visual inspection and, if necessary, brief sonication. |
Experimental Protocols & Visualizations
Experimental Workflow for Solubility Determination
The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.
Caption: Workflow for determining the solubility of Ethacizine HCl.
Signaling Pathway of Ethacizine
Ethacizine is a Class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in cardiomyocytes.
Caption: Mechanism of action of Ethacizine HCl as a sodium channel blocker.
References
Technical Support Center: Optimizing Ethacizine Hydrochloride Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ethacizine hydrochloride in in vitro assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a Class Ic antiarrhythmic agent. Its primary mechanism of action is the potent blockade of voltage-gated sodium channels (Nav), particularly the Nav1.5 subunit, which is crucial for the initiation and propagation of the cardiac action potential.[1][2] This blockade slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1][2]
Q2: What is a recommended starting concentration range for in vitro experiments?
A recommended starting point for in vitro studies is in the low micromolar range. In vitro studies on canine ventricular muscle have shown significant effects on the maximum rate of depolarization (Vmax) at concentrations of 10⁻⁶ M (1 µM) and higher.[1] Additionally, Ethacizine has been shown to bind to verapamil receptors with an IC50 of 0.53 µM, suggesting an effect on calcium channels at this concentration. For cytotoxicity and other assays, a broader concentration range, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), should be tested to determine the optimal concentration for your specific cell type and assay.
Q3: What is the solubility of this compound and what is the recommended solvent for stock solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[3][4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM to 100 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium.[3] Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How should I store this compound stock solutions?
Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2][3] For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | The compound may have limited solubility in aqueous solutions, especially at higher concentrations. The final DMSO concentration might be too low to maintain solubility. | Prepare a higher concentration stock solution in DMSO. When diluting into the medium, add the stock solution to a small volume of medium first and mix well before adding to the final volume. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to the cells. Gentle warming and sonication of the stock solution before dilution may also help.[3][4] |
| High Cell Death at Expected Non-Toxic Concentrations | The specific cell line may be particularly sensitive to this compound. The final DMSO concentration may be too high. | Perform a dose-response curve to determine the cytotoxic profile for your specific cell line. Always include a vehicle control (medium with the same final DMSO concentration as your highest drug concentration) to assess solvent toxicity. |
| Inconsistent or Non-Reproducible Results | Compound degradation due to improper storage or repeated freeze-thaw cycles. Variability in cell seeding density or cell health. Inaccurate pipetting of the compound. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure consistent cell seeding and monitor cell health before and during the experiment. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected Biological Effects | This compound may have off-target effects. The compound may be interacting with components of the cell culture medium. | Review the literature for known secondary targets of Ethacizine. Consider using serum-free medium for certain assays to reduce potential interactions, if compatible with your cell line. |
Data Presentation
In Vitro Concentration Summary
| Assay Type | Organism/Cell Type | Effective Concentration Range | Key Findings | Reference |
| Electrophysiology (Vmax) | Canine Ventricular Muscle | ≥ 1 µM (10⁻⁶ M) | Concentration-dependent depression of Vmax. | [1] |
| Calcium Channel Binding (Verapamil Receptor) | Not specified | IC50 = 0.53 µM | Inhibition of verapamil receptor binding. | |
| General Cytotoxicity (e.g., MTT, Neutral Red) | Various | To be determined empirically (e.g., 0.01 µM - 100 µM) | Determine the IC50/LC50 for the specific cell line. | General Protocol |
| Apoptosis (e.g., Caspase Activity, Annexin V) | Various | To be determined empirically (e.g., 0.01 µM - 100 µM) | Assess the induction of apoptosis at different concentrations. | General Protocol |
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a series of dilutions of this compound from a concentrated stock in DMSO. Further dilute these in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
Objective: To quantify the activation of caspase-3 and -7 as an indicator of apoptosis induction by this compound.
Materials:
-
This compound
-
DMSO
-
96-well clear-bottom black plates
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (or equivalent)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, seeding cells in a clear-bottom black 96-well plate.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in a specific signaling pathway (e.g., Akt, MAPK).
Materials:
-
This compound
-
DMSO
-
6-well cell culture plates
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a specific duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Known signaling pathways of this compound.
References
Troubleshooting precipitation of Ethacizine hydrochloride in buffer
Welcome to the technical support center for Ethacizine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and formulation of this compound to prevent precipitation in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a Class Ic antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in cardiac tissue.[1][3] It is characterized by high lipophilicity, which contributes to its poor solubility in aqueous solutions. The hydrochloride salt form is utilized to enhance its water solubility.[1]
Q2: Why am I observing precipitation when I dilute my this compound stock solution into a buffer?
Precipitation of this compound upon dilution in aqueous buffers is a common issue primarily due to its hydrophobic nature and pH-dependent solubility. When a concentrated stock solution in an organic solvent like DMSO is added to a buffer, the drastic change in solvent polarity can cause the compound to crash out of solution. Furthermore, the pH of the buffer can influence the ionization state of the molecule, affecting its solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound, with a reported solubility of up to 100 mg/mL.[2][4] For in vivo studies, co-solvent systems are often employed to maintain solubility upon further dilution.[5]
Q4: Can I heat or sonicate my solution to dissolve precipitated this compound?
Yes, gentle heating (e.g., to 37°C) and sonication are recommended methods to aid in the dissolution of this compound, both for initial stock preparation and for redissolving any precipitate that may have formed.[4][5]
Troubleshooting Guide: Precipitation of this compound in Buffer
This guide provides a systematic approach to resolving precipitation issues encountered during the preparation of buffered this compound solutions.
Physicochemical Properties of this compound
Understanding the properties of this compound is the first step in troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Weight | 449.99 g/mol | [4] |
| pKa (Strongest Basic) | 9.7 | DrugBank |
| logP | 4.21 | DrugBank |
| Aqueous Solubility | Poor | |
| DMSO Solubility | ≥ 100 mg/mL | [2][4] |
Recommended Solvent Formulations for Enhanced Solubility
For experiments requiring dilution into aqueous systems, consider using a co-solvent formulation for the stock solution.
| Formulation Components | Example Protocol | Solubility | Source |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [5] |
| DMSO, SBE-β-CD, Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [5] |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [5] |
Experimental Protocol: Preparation of a Buffered Solution of this compound
This protocol provides a step-by-step method for preparing a buffered solution of this compound while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, Tris)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) and sonication can be used to facilitate dissolution.
-
-
Pre-warm the Aqueous Buffer:
-
Warm the target aqueous buffer to room temperature or 37°C. This can help to increase the solubility of the compound upon dilution.
-
-
Step-wise Dilution:
-
Instead of adding the DMSO stock directly to the final volume of buffer, perform a step-wise dilution.
-
Add a small volume of the pre-warmed buffer to a fresh tube.
-
While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise.
-
Continue to add the buffer in small increments while continuously mixing until the final desired concentration and volume are reached.
-
-
Final Check and Solubilization:
-
Visually inspect the final solution for any signs of precipitation.
-
If a precipitate is observed, attempt to redissolve it by gentle warming and sonication.
-
If the precipitate persists, it may be necessary to reconsider the final concentration or the composition of the buffer.
-
Visual Troubleshooting and Signaling Pathway Diagrams
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Mechanism of Action: this compound on Cardiac Sodium Channels
This diagram illustrates the signaling pathway of this compound's action on the cardiac sodium channel Nav1.5.
Caption: Mechanism of action of this compound on the cardiac sodium channel Nav1.5.
References
Identifying and minimizing artifacts in Ethacizine patch clamp recordings
Welcome to the technical support center for researchers utilizing Ethacizine in patch clamp electrophysiology studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you identify and minimize artifacts in your recordings, ensuring high-quality and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is Ethacizine and what is its primary mechanism of action?
Ethacizine is a Class Ic antiarrhythmic drug. Its primary mechanism of action is the potent blockade of fast voltage-gated sodium channels (NaV) in cardiomyocytes.[1][2] By binding to the sodium channel, Ethacizine slows the rate of depolarization of the cardiac action potential, thereby reducing the conduction velocity of the electrical impulse throughout the heart.[1] This action is particularly effective in suppressing tachyarrhythmias. While its main target is the sodium channel, Ethacizine has also been shown to affect calcium and potassium channels, which can contribute to its overall electrophysiological profile and potential side effects.[3]
Q2: What are the expected effects of Ethacizine on my patch clamp recordings of cardiac ion channels?
When applying Ethacizine to cells expressing cardiac sodium channels (e.g., NaV1.5), you should expect to see a concentration-dependent, and often use-dependent, block of the inward sodium current. This will manifest as a reduction in the peak current amplitude. You may also observe a slowing of the inactivation kinetics. Due to its Class Ic properties, Ethacizine exhibits slow binding and unbinding kinetics. This means that the block may accumulate with repetitive stimulation (use-dependence), a hallmark of this drug class. For calcium channels, Ethacizine can also induce a frequency- and voltage-dependent block.[3]
Q3: I am observing a "rundown" of my sodium current during my experiment, even before applying Ethacizine. What could be the cause?
Current rundown is a common issue in whole-cell patch clamp recordings and can be caused by several factors unrelated to the drug application. These include:
-
Dialysis of essential intracellular components: The whole-cell configuration allows for the dialysis of the cell's contents with the pipette solution. The loss of crucial molecules like ATP, GTP, or certain enzymes can lead to a gradual decrease in channel activity.
-
Poor seal stability: An unstable gigaohm seal can lead to an increase in leak current over time, which can mask the actual channel current and give the appearance of rundown.
-
Cell health: Unhealthy cells are more prone to rundown. Ensure your cells are in optimal condition before starting the experiment.
-
Solution quality: The quality and stability of your internal and external solutions are critical. Ensure they are properly filtered, have the correct pH and osmolarity, and are free of contaminants.
Troubleshooting Guide: Identifying and Minimizing Artifacts
Artifacts in patch clamp recordings can be challenging to distinguish from genuine drug effects. This guide provides insights into common artifacts encountered when using Ethacizine and strategies to minimize them.
| Observed Artifact | Potential Cause | Troubleshooting Steps & Minimization Strategies |
| Increased "Null" Sweeps or Flickering Block | Ethacizine's mode of action on single channels can lead to an increase in sweeps with no channel openings ("nulls") or rapid transitions between the open and blocked state ("flickering"). | - Analyze single-channel data to characterize the open and closed times in the presence of Ethacizine. - Be aware that this may be a genuine drug effect and not necessarily an artifact. Differentiate from poor seal quality by monitoring seal resistance. |
| Slow Onset of Block | Ethacizine, like other Class Ic antiarrhythmics, has slow binding kinetics. The full effect of the drug may not be apparent immediately after application. | - Allow for a sufficient equilibration period after drug application before recording data. This may be several minutes. - Use a perfusion system that allows for rapid and complete solution exchange. - Monitor the block in real-time to determine when a steady-state is reached. |
| Use-Dependent Effects Mimicking Rundown | The cumulative block of sodium channels with repetitive pulsing can be mistaken for current rundown. | - To differentiate, after establishing a use-dependent block, allow for a prolonged rest period (seconds to minutes) to see if the current recovers. True rundown will not show significant recovery. - Apply a standardized voltage protocol, such as those recommended by the CiPA initiative, to consistently assess use-dependence. |
| Voltage Control Issues | High concentrations of Ethacizine can significantly reduce the sodium current, leading to a decrease in the total membrane conductance. This can sometimes lead to errors in the voltage clamp amplifier's ability to control the membrane potential accurately, especially if series resistance is high. | - Monitor the series resistance throughout the experiment and compensate for it appropriately. - If possible, use cells with lower expression levels of the target channel to avoid excessively large currents. - Ensure the voltage clamp amplifier is properly tuned. |
| Baseline Drifts | Changes in the liquid junction potential upon drug application or instability in the recording setup can cause baseline drifts. | - Measure and correct for any changes in liquid junction potential when switching between solutions. - Ensure the stability of your recording setup, including the micromanipulator and perfusion system. - Allow the baseline to stabilize after solution exchange before recording. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Ethacizine and related compounds on key cardiac ion channels. It is important to note that IC50 values can vary depending on the experimental conditions, such as the voltage protocol used and the temperature.
| Compound | Ion Channel | IC50 Value | Notes |
| Ethacizine | Verapamil Receptors (Calcium Channels) | 0.53 ± 0.08 µM | This value reflects binding to the verapamil site on L-type calcium channels. |
| Flecainide (Class Ic) | NaV1.5 | ~5.5 - 8.8 µM | IC50 is dependent on the holding potential and voltage protocol used.[4][5] |
| Thioridazine (Phenothiazine) | hERG | 224 ± 42 nM | Ethacizine is a phenothiazine derivative, suggesting it may also have hERG blocking activity in a similar range.[6] |
| Perphenazine (Phenothiazine) | hERG | 1003 ± 71 nM | [6] |
| Trifluoperazine (Phenothiazine) | hERG | 1406 ± 124 nM | [6] |
| Chlorpromazine (Phenothiazine) | hERG | 1561 ± 281 nM | [6] |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reproducible results. The following protocol is based on the recommendations from the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative for assessing drug effects on cardiac sodium channels.
Cell Preparation:
-
Use a stable cell line expressing the human NaV1.5 channel (e.g., HEK293 or CHO cells).
-
Culture cells to 70-90% confluency before passaging for experiments.
-
For recording, plate cells on glass coverslips at a low density to allow for easy patching of individual cells.
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, 5 HEPES, 5 Na2ATP. Adjust pH to 7.2 with CsOH.
-
Ethacizine Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and make fresh dilutions in the external solution on the day of the experiment. The final solvent concentration should not exceed 0.1%.
Patch Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch clamp configuration on a single, healthy-looking cell.
-
Monitor and compensate for series resistance (typically >80% compensation).
-
Allow the cell to stabilize for at least 5 minutes after achieving the whole-cell configuration before starting the voltage protocol.
-
Apply the CiPA standardized voltage protocol for NaV1.5 channels. This typically involves a series of depolarizing steps to elicit both peak and late sodium currents.
-
Record baseline currents in the drug-free external solution until a stable recording is achieved.
-
Perfuse the cell with the Ethacizine-containing external solution at the desired concentration.
-
Allow sufficient time for the drug effect to reach a steady state before recording the post-drug currents.
-
To assess use-dependence, a train of depolarizing pulses at a physiological frequency (e.g., 1-2 Hz) can be applied.
Visualizations
Ethacizine's Primary Mechanism of Action
Caption: Mechanism of Ethacizine's antiarrhythmic effect.
Experimental Workflow for Assessing Ethacizine's Effect
Caption: Workflow for a patch clamp experiment with Ethacizine.
Potential Indirect Effects on Intracellular Signaling
Class Ic antiarrhythmics primarily act on ion channels. However, alterations in ion flux can indirectly influence intracellular signaling pathways. For instance, changes in intracellular sodium can affect the Na+/Ca2+ exchanger, which in turn can modulate intracellular calcium levels and calcium-dependent signaling pathways like the Protein Kinase C (PKC) pathway. Additionally, some antiarrhythmic drugs can have effects on G-protein coupled receptor (GPCR) signaling, which can modulate the production of second messengers like cyclic AMP (cAMP).
Caption: Potential indirect influence of Ethacizine on signaling.
References
- 1. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. researchgate.net [researchgate.net]
- 6. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Ethacizine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Ethacizine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
| Question ID | Question | Possible Causes | Suggested Solutions |
| TG-001 | Why am I not seeing any degradation of this compound under my stress conditions? | 1. Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient).2. This compound is highly stable under the tested conditions.3. The analytical method is not sensitive enough to detect low levels of degradants. | 1. Incrementally increase the severity of the stress conditions. For example, increase the concentration of acid/base, raise the temperature, or extend the exposure time.[1] 2. Confirm the stability by exposing the drug to more aggressive conditions (e.g., higher temperatures or stronger oxidizing agents).3. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. Ensure it is capable of detecting impurities at levels of 0.1% or lower. |
| TG-002 | I am observing complete degradation of the this compound peak. What should I do? | 1. The stress conditions are too harsh, leading to the rapid and complete breakdown of the parent drug. | 1. Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the duration of the study. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[2] |
| TG-003 | My chromatogram shows poor resolution between the parent this compound peak and the degradation product peaks. | 1. The mobile phase composition is not optimal for separating compounds with similar polarities.2. The column chemistry is not suitable for the analytes.3. The pH of the mobile phase is not appropriate for the ionization state of the compounds. | 1. Adjust the mobile phase composition. Vary the ratio of organic solvent to aqueous buffer. Consider using a different organic modifier (e.g., methanol instead of acetonitrile).2. Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.[3]3. Adjust the pH of the mobile phase to alter the retention times of the ionizable compounds. |
| TG-004 | I am seeing unexpected peaks in my chromatogram that are not present in the unstressed sample. | 1. These are likely degradation products.2. The peaks could be due to interactions with excipients if a formulated product is being tested.3. Contamination of the sample or mobile phase. | 1. These peaks should be investigated as potential degradation products. Peak purity analysis using a photodiode array (PDA) detector can help confirm if the parent peak is spectrally pure.2. Analyze a placebo sample under the same stress conditions to identify any peaks originating from the excipients.3. Ensure proper cleaning of all glassware and use high-purity solvents and reagents. |
| TG-005 | The retention times of my peaks are shifting between injections. | 1. Inadequate column equilibration.2. Fluctuation in column temperature.3. Changes in mobile phase composition over time. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run.2. Use a column oven to maintain a consistent temperature.3. Prepare fresh mobile phase daily and ensure it is well-mixed. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-001 | What are the typical stress conditions for forced degradation of a hydrochloride salt like this compound? | Standard stress testing typically includes exposure to acidic, basic, oxidative, thermal, and photolytic conditions.[4] For Ethacizine, degradation has been noted in strongly acidic or alkaline conditions, and oxidation of the sulfur atom in the phenothiazine ring is a potential reaction. |
| FAQ-002 | How do I prepare my samples for forced degradation studies? | A stock solution of this compound is typically prepared in a suitable solvent. Aliquots of this stock solution are then subjected to different stress conditions. For solid-state studies, the powder is directly exposed to heat, light, or humidity. |
| FAQ-003 | What analytical technique is most suitable for analyzing the degradation of this compound? | A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[4][5] This method should be able to separate the parent drug from all potential degradation products. A Reverse-Phase HPLC (RP-HPLC) method with a C18 or C8 column and UV detection is a good starting point. |
| FAQ-004 | How can I identify the degradation products of this compound? | Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying degradation products.[6] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can propose structures for the degradants. Further confirmation can be achieved by isolating the impurities and using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. |
| FAQ-005 | What are the regulatory guidelines for forced degradation studies? | The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing and Q2(R1) for validation of analytical procedures, provide the regulatory framework for forced degradation studies.[4] These studies are essential to demonstrate the specificity of stability-indicating methods. |
Experimental Protocols (General Templates)
The following are general protocols for performing forced degradation studies. These should be considered starting points and may require optimization for this compound.
Acid and Base Hydrolysis
-
Objective: To assess the susceptibility of this compound to acid and base-catalyzed hydrolysis.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[2]
-
At each time point, withdraw a sample, neutralize it (the acidic sample with NaOH and the basic sample with HCl), and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL).
-
Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide (H₂O₂) solution (e.g., 3%).
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified duration, protected from light.
-
At various time points, take a sample, dilute it with the mobile phase, and analyze it by HPLC.
-
Thermal Degradation
-
Objective: To investigate the effect of heat on the stability of this compound.
-
Procedure:
-
Solid State: Place a known amount of this compound powder in a controlled temperature oven (e.g., 70°C) for a set period. At intervals, dissolve a sample in a suitable solvent, dilute it, and analyze by HPLC.
-
Solution State: Prepare a solution of this compound, protect it from light, and heat it in a controlled temperature bath. Analyze samples at different time points.
-
Photolytic Degradation
-
Objective: To determine the photosensitivity of this compound.
-
Procedure:
-
Expose a solution of this compound and a solid sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples at appropriate time intervals by HPLC.
-
Data Presentation
While specific quantitative data for this compound is not available, the results of forced degradation studies are typically summarized in a table format as shown below.
Table 1: Illustrative Summary of Forced Degradation Results for a Hydrochloride Drug
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 12.5 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 | 18.2 | 3 |
| Oxidation | 3% H₂O₂ | 48 hours | Room Temp | 9.8 | 1 |
| Thermal (Solid) | Dry Heat | 72 hours | 70 | 5.3 | 1 |
| Photolytic (Solution) | ICH Q1B | 7 days | 25 | 7.1 | 2 |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Logical Relationship for Troubleshooting Poor Peak Resolution
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. questjournals.org [questjournals.org]
- 6. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Enhancing the Bioavailability of Ethacizine Hydrochloride in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Ethacizine hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound and what limits it?
A1: The oral bioavailability of this compound is approximately 40%. This is primarily limited by a significant first-pass metabolism in the liver. The metabolic processes are mainly carried out by the cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[1] The main metabolic pathways include N-de-ethylation, sulphoxidation, N-10 amide hydrolysis, and aromatic hydroxylation.[1][2]
Q2: What are the potential strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the first-pass metabolism and enhance the oral bioavailability of this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating Ethacizine in nanoparticles can protect it from degradation in the gastrointestinal tract and facilitate its absorption.
-
Solid dispersions: Dispersing this compound in a polymer matrix at a molecular level can enhance its dissolution rate and subsequent absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gastrointestinal fluids, improving the solubilization and absorption of the drug.
-
Supramolecular Complexation: Forming complexes with molecules like glycyrrhizic acid has been shown to enhance the antiarrhythmic effect of Ethacizine, suggesting a potential for improved bioavailability.
Q3: Which animal models are suitable for studying the bioavailability of this compound?
A3: Rats and mice are commonly used animal models for pharmacokinetic and bioavailability studies due to their well-characterized physiology and ease of handling.[3][4] Standardized protocols for oral gavage and blood sampling are readily available for these models.[5][6]
Q4: What key pharmacokinetic parameters should be measured to assess bioavailability?
A4: The key pharmacokinetic parameters to determine bioavailability are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Absolute Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
Possible Causes:
-
Improper oral gavage technique leading to inconsistent dosing.
-
Variations in the fasted state of the animals.
-
Stress-induced physiological changes in the animals.
-
Inconsistent blood sampling times.
Solutions:
-
Standardize Oral Gavage: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model.[5][6] Use appropriate gavage needle sizes and administer the formulation slowly and consistently.
-
Control Fasting Period: Implement a strict and consistent fasting period for all animals before dosing to minimize variability in gastrointestinal conditions.
-
Acclimatize Animals: Allow sufficient time for animals to acclimatize to the housing and experimental conditions to reduce stress.
-
Maintain a Strict Sampling Schedule: Adhere to a precise timeline for blood sample collection for all animals in the study.
Issue 2: Low In Vivo Efficacy Despite Promising In Vitro Dissolution
Possible Causes:
-
Significant first-pass metabolism in the liver is not accounted for in in vitro models.
-
Poor permeation of the formulated drug across the intestinal epithelium.
-
Instability of the formulation in the gastrointestinal fluids.
Solutions:
-
Inhibit Metabolic Enzymes: Co-administration of a known inhibitor of CYP3A4 or CYP2D6 (in a research setting) can help elucidate the impact of first-pass metabolism.
-
Incorporate Permeation Enhancers: Include safe and effective permeation enhancers in the formulation to improve intestinal absorption.
-
Assess Formulation Stability: Conduct stability studies of the formulation in simulated gastric and intestinal fluids to ensure drug release occurs at the intended site of absorption.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Organic solvent (e.g., dichloromethane, acetone)
-
Deionized water
Method (Emulsion Solvent Evaporation Technique):
-
Dissolve this compound and the solid lipid in the organic solvent to form the oil phase.
-
Dissolve the surfactant in deionized water to form the aqueous phase.
-
Heat both phases to a temperature above the melting point of the lipid.
-
Add the oil phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Sonicate the coarse emulsion using a probe sonicator to form a nanoemulsion.
-
Evaporate the organic solvent under reduced pressure.
-
Cool the resulting nanoemulsion to allow the lipid to solidify, forming SLNs.
-
The SLN dispersion can be lyophilized to obtain a powder for oral administration.
Protocol 2: In Vivo Bioavailability Study in Rats
Animal Model: Male Sprague-Dawley rats (200-250 g)
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for bioavailability calculation).
-
Group 2: Oral gavage of this compound solution (control).
-
Group 3: Oral gavage of the formulated this compound (e.g., SLNs).
Procedure:
-
Fast the rats overnight (12 hours) with free access to water.
-
For IV administration (Group 1), inject the this compound solution into the tail vein.
-
For oral administration (Groups 2 and 3), administer the respective formulations via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of Ethacizine in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) and the absolute bioavailability.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) |
| Solution | IV | 5 | 1500 | 0.1 | 3000 | 100 |
| Solution | PO | 20 | 450 | 1.5 | 1200 | 40 |
| SLNs | PO | 20 | 750 | 2.0 | 2100 | 70 |
| Solid Dispersion | PO | 20 | 800 | 1.0 | 2250 | 75 |
| SEDDS | PO | 20 | 900 | 1.0 | 2400 | 80 |
Visualizations
Caption: Oral absorption and first-pass metabolism of this compound.
Caption: General workflow for an in vivo bioavailability study.
Caption: Troubleshooting logic for high variability in pharmacokinetic data.
References
- 1. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In, Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethacizine Hydrochloride Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethacizine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, offering potential causes and recommended solutions.
Synthesis Troubleshooting
Question: Why is the yield of the amide formation step (Step 1) consistently low?
Potential Causes:
-
Incomplete Reaction: The reaction between Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride may not have gone to completion.
-
Side Reactions: Undesirable side reactions may be consuming the starting materials.
-
Moisture Contamination: The presence of water in the reaction mixture can hydrolyze the 3-Chloropropionyl chloride.
-
Suboptimal Temperature: The reaction temperature may not be optimal for this specific transformation.
Solutions:
-
Reaction Time: Increase the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reagent Stoichiometry: Ensure the molar ratio of the reactants is appropriate. A slight excess of the more stable reagent might be beneficial.
-
Anhydrous Conditions: Use anhydrous solvents (e.g., dichloromethane or toluene) and ensure all glassware is thoroughly dried before use.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The acylation reaction is often initiated at a controlled temperature, starting at 0–5°C.[1] Carefully control the temperature throughout the reaction. A gradual warm-up to room temperature may be required.
Question: The nucleophilic substitution (Step 2) is sluggish or incomplete. What can be done to improve the reaction rate?
Potential Causes:
-
Insufficient Nucleophilicity: The diethylamine may not be sufficiently nucleophilic under the current reaction conditions.
-
Leaving Group Inefficiency: The chloride on the intermediate may not be an ideal leaving group in the chosen solvent.
-
Steric Hindrance: Steric hindrance around the reaction center could be slowing down the SN2 reaction.
Solutions:
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor for potential side reactions at higher temperatures.
-
Solvent Choice: The choice of solvent can significantly impact the rate of an SN2 reaction. Consider using a polar aprotic solvent.
-
Excess Nucleophile: Using an excess of diethylamine can help drive the reaction to completion.
-
Catalyst: While not explicitly mentioned in the general synthesis, the use of a phase-transfer catalyst could be explored if the reactants are in different phases.
Question: What are the common impurities, and how can their formation be minimized?
Potential Causes and Solutions:
-
Unreacted Starting Materials: Ensure the reaction goes to completion by optimizing reaction time, temperature, and stoichiometry as described above.[1]
-
Over-alkylated Byproducts: This can occur during the nucleophilic substitution step.[1] Control the stoichiometry of diethylamine and the reaction temperature to minimize this side reaction.
-
Oxidation Products: The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming the corresponding sulfoxide.[1] Minimize exposure to air and oxidizing agents. Performing the reaction under an inert atmosphere can be beneficial.
-
Degradation Products: Ethacizine can degrade in strongly acidic or alkaline conditions.[1] Maintain appropriate pH control during workup and purification steps.
Purification Troubleshooting
Question: How can I improve the separation of this compound from its impurities using HPLC?
Potential Causes of Poor Separation:
-
Inappropriate Mobile Phase: The polarity and pH of the mobile phase may not be optimal for separating the target compound from its impurities.
-
Unsuitable Column: The stationary phase of the HPLC column may not be providing the necessary selectivity.
-
Suboptimal Gradient: The gradient elution profile may be too steep or too shallow.
Solutions:
-
Mobile Phase Optimization:
-
pH Adjustment: Since Ethacizine has basic nitrogen atoms, adjusting the pH of the mobile phase can significantly impact its retention and the retention of certain impurities.
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Buffer Selection: Use a suitable buffer to maintain a consistent pH throughout the separation.
-
-
Column Selection:
-
Reverse-phase HPLC is the method of choice for Ethacizine purification.[2]
-
Experiment with different C18 columns from various manufacturers, as they can have different selectivities. Consider a C8 column if impurities are very similar in hydrophobicity to the main compound.
-
-
Gradient Optimization:
-
Start with a shallow gradient to maximize the separation of closely eluting peaks.
-
Incorporate an isocratic hold at a specific mobile phase composition if a critical pair of peaks is difficult to resolve.
-
Question: I am having trouble with the crystallization of this compound. It is either oiling out or not crystallizing at all. What should I do?
Potential Causes:
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for inducing crystallization.
-
Supersaturation Issues: The solution may be too supersaturated (leading to oiling out) or not sufficiently supersaturated (no crystallization).
-
Presence of Impurities: Impurities can sometimes inhibit crystallization.
-
Incorrect pH or Temperature: These parameters are crucial for successful salt formation and crystallization.[2]
Solutions:
-
Solvent Screening: Experiment with a variety of solvent systems. The formation of the hydrochloride salt involves precipitation from appropriate solvent systems.[2] Consider solvent mixtures (e.g., ethanol/water, isopropanol/water).
-
Control Supersaturation:
-
Cooling Rate: Employ a slow cooling rate to encourage the formation of well-defined crystals rather than an oil.
-
Anti-solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is less soluble) to a solution of the compound in a good solvent.
-
Seeding: Introduce a small crystal of pure this compound to induce crystallization.
-
-
pH and Temperature Control: Carefully control the pH during the hydrochloride salt formation and the temperature during the crystallization process.[2]
-
Purification Prior to Crystallization: If significant impurities are present, consider a preliminary purification step (e.g., flash chromatography) before attempting crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis process for Ethacizine?
A1: The synthesis of Ethacizine typically involves two main steps:
-
Amide Formation: The reaction between Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride in an anhydrous solvent like dichloromethane or toluene. This reaction is usually started at a low temperature (0-5°C).[1]
-
Nucleophilic Substitution: The intermediate from the first step is then reacted with diethylamine, where the diethylamine displaces the chloride atom to form the final Ethacizine free base.[1] The free base is subsequently converted to the hydrochloride salt.
Q2: What are the most common impurities found in this compound?
A2: Common impurities can include unreacted starting materials (Phenothiazine-2-ethylcarbamate), over-alkylated byproducts from the second synthesis step, and oxidation of the sulfur atom in the phenothiazine ring to form the sulfoxide.[1]
Q3: What is the recommended method for purifying this compound?
A3: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the primary analytical and purification technique for achieving pharmaceutical-grade purity of this compound.[2] Crystallization is also a crucial step for final purification and isolation of the hydrochloride salt.[2]
Q4: What are the key parameters to control during the crystallization of this compound?
A4: Careful control of pH, temperature, and supersaturation levels are critical for successful crystallization.[2] The choice of an appropriate solvent system is also essential.
Q5: What is a typical purity level and yield for this compound synthesis?
A5: Pharmaceutical-grade this compound typically has a purity level exceeding 98%.[2] Industrial synthesis has been optimized to achieve yield consistency in the range of 82-85%.
Data Presentation
Table 1: Summary of Key Synthesis Parameters and Outcomes
| Parameter | Typical Condition | Potential Impact on Yield/Purity |
| Amide Formation (Step 1) | ||
| Solvent | Anhydrous Dichloromethane or Toluene[1] | Use of non-anhydrous solvents can lead to hydrolysis of 3-Chloropropionyl chloride, reducing yield. |
| Temperature | Start at 0-5°C[1] | Higher initial temperatures may increase side reactions, lowering purity. |
| Nucleophilic Substitution (Step 2) | ||
| Diethylamine Stoichiometry | Slight excess | A large excess can lead to over-alkylation, reducing purity. |
| Temperature | Gentle heating may be required | Higher temperatures can increase reaction rate but may also promote side reactions. |
| Overall Process | ||
| Industrial Yield | 82-85% | Optimized conditions in an industrial setting. |
| Final Purity | >98%[2] | Achieved through a combination of optimized synthesis and rigorous purification. |
Experimental Protocols
Protocol 1: Synthesis of Ethacizine Free Base
Step 1: Amide Formation
-
To a stirred solution of Phenothiazine-2-ethylcarbamate in anhydrous dichloromethane under a nitrogen atmosphere at 0-5°C, slowly add 3-Chloropropionyl chloride.
-
Allow the reaction mixture to slowly warm to room temperature and stir for a specified time (monitor by TLC or HPLC until the starting material is consumed).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate.
Step 2: Nucleophilic Substitution
-
Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., acetonitrile).
-
Add diethylamine to the solution.
-
Heat the reaction mixture at a controlled temperature (e.g., reflux) and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue, which is the Ethacizine free base, using an appropriate method such as column chromatography or proceed directly to salt formation and purification.
Protocol 2: Purification by Crystallization
-
Dissolve the crude Ethacizine free base in a suitable solvent (e.g., ethanol, isopropanol).
-
Add a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) dropwise while stirring to precipitate the hydrochloride salt.
-
Control the temperature and rate of addition to promote the formation of crystals.
-
If necessary, heat the mixture to dissolve any oil that forms and then cool it slowly to induce crystallization. Seeding with a small crystal of pure product can be beneficial.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: General workflow for the two-step synthesis of Ethacizine.
Caption: Logical workflow for troubleshooting Ethacizine HCl purification.
References
Technical Support Center: Ethacizine Hydrochloride In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethacizine hydrochloride in vitro. The information is designed to address specific issues that may be encountered during experiments, with a focus on optimizing pH for its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: For in vitro experiments, this compound can be dissolved in Dimethyl Sulfoxide (DMSO).[1] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a Class Ic antiarrhythmic agent.[2][3] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[4] This inhibition of the fast sodium current slows the conduction of electrical impulses in the heart.[4]
Q3: Is there an optimal pH for the in vitro activity of this compound?
A3: While direct studies on the optimal pH for this compound's activity are limited, the activity of other sodium channel blockers on Nav1.5 channels has been shown to be pH-dependent. For instance, some sodium channel blockers exhibit increased affinity and potency under acidic conditions (pH 6.0-6.4) which can mimic ischemic conditions in vivo.[5][6] However, for other blockers, acidic pH can slow the onset of inhibition.[7] Therefore, the optimal pH for your specific assay may need to be determined empirically, starting with a physiological pH of 7.4.
Q4: How stable is this compound in aqueous buffer solutions?
A4: this compound is generally stable in aqueous solutions under recommended storage conditions. However, the stability of pharmaceutical compounds in solution can be influenced by pH.[8] For analytical purposes, such as HPLC, a phosphate buffer with a pH of 3.0 has been used, suggesting the compound is stable at this acidic pH for at least the duration of the analysis.[4] For functional cellular assays, it is crucial to prepare fresh dilutions in your experimental buffer daily to minimize potential degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no drug effect observed | 1. Incorrect pH of the experimental buffer: The ionization state and activity of this compound may be sensitive to pH. 2. Degradation of the compound: Improper storage or prolonged incubation in aqueous solution may lead to degradation. 3. Low concentration of active compound: The compound may not be fully dissolved or may have precipitated out of solution. | 1. Verify and buffer the pH: Ensure your experimental buffer is maintained at a stable pH, typically physiological pH 7.4. Consider testing a slightly acidic pH (e.g., 6.5-7.0) if your experimental model involves conditions mimicking ischemia, as this may enhance the activity of some sodium channel blockers.[5][6] 2. Prepare fresh solutions: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment. 3. Ensure complete dissolution: When preparing the stock solution in DMSO, ensure the compound is fully dissolved. Visually inspect for any precipitate in your final working solutions. |
| High variability between experimental replicates | 1. Fluctuations in buffer pH: Small changes in pH between experiments can alter the drug's effectiveness. 2. Inconsistent incubation times: The onset of action for this compound may be time-dependent. | 1. Use a reliable buffer system: Employ a buffer with sufficient buffering capacity to maintain a constant pH throughout the experiment. Regularly check the pH of your stock buffer. 2. Standardize incubation times: Ensure that the pre-incubation time with the drug is consistent across all wells and experiments. |
| Unexpected off-target effects | 1. Non-specific binding: At high concentrations, the drug may interact with other cellular components. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can have cytotoxic effects. | 1. Perform a dose-response curve: Determine the optimal concentration range for this compound in your assay to minimize off-target effects. 2. Include a solvent control: Always include a vehicle control (e.g., buffer with the same concentration of DMSO) in your experiments to account for any solvent-induced effects. |
Data Presentation
Table 1: pH-Dependent Activity of Sodium Channel Blockers on Nav1.5 Channels
| Compound | Channel | pH Condition | Observed Effect |
| Tamoxifen | hNav1.5 | pH 6.0 vs. 7.4 | Increased binding affinity at acidic pH.[5] |
| RSD1108 (novel antiarrhythmic) | I(Na) in rat ventricular myocytes | pH 6.4 vs. 7.4 | More potent blocker at acidic pH.[6] |
| Ranolazine | Nav1.5 | pH 6.0 vs. 7.4 | Slower development of use-dependent inhibition at acidic pH.[7] |
| Lidocaine | Na+ channels | Physiological pH | Exists in both neutral and charged forms, with activity dependent on pH.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder to equilibrate to room temperature. b. Weigh the desired amount of powder in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: General In Vitro Assay with pH-Controlled Buffer
-
Materials: this compound stock solution, cell culture expressing the target of interest (e.g., Nav1.5), appropriate physiological buffer (e.g., HEPES-buffered saline), pH meter.
-
Procedure: a. Prepare the physiological buffer and adjust the pH to the desired value (e.g., 7.4) using HCl or NaOH. Verify the pH with a calibrated pH meter. b. On the day of the experiment, thaw an aliquot of the this compound stock solution. c. Prepare serial dilutions of this compound in the pH-adjusted physiological buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). d. Include a vehicle control containing the same final concentration of DMSO. e. Replace the cell culture medium with the prepared drug solutions or vehicle control. f. Incubate the cells for the desired period under controlled temperature and CO2 conditions. g. Proceed with the specific assay to measure the activity of this compound (e.g., patch-clamp electrophysiology, fluorescence-based ion flux assays).
Visualizations
Caption: Mechanism of action of this compound on a cardiomyocyte.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Assessment of Class I Antiarrhythmic Drug Effects on Pitx2-Induced Atrial Fibrillation: Insights from Populations of Electrophysiological Models of Human Atrial Cells and Tissues [mdpi.com]
- 4. This compound | 57530-40-2 | Benchchem [benchchem.com]
- 5. Blocking the voltage‐gated sodium channel hNav1.5 as a novel pH‐dependent mechanism of action for tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-dependent blocking actions of three novel antiarrhythmic compounds on K+ and Na+ currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Proton-dependent inhibition of the cardiac sodium channel Nav1.5 by ranolazine [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
Best practices for storing and handling Ethacizine hydrochloride powder
This guide provides best practices for the storage and handling of Ethacizine hydrochloride powder to ensure its stability, efficacy, and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is sensitive to moisture and light. To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Specific temperature recommendations are provided in the table below.
Q2: Is this compound powder hygroscopic?
A2: While specific data on the hygroscopicity of this compound is not extensively detailed, it is crucial to handle it as a moisture-sensitive compound.[1] Many pharmaceutical powders can absorb moisture from the atmosphere, which can lead to degradation, clumping, and inaccuracies in weighing.[3][4] Therefore, minimizing exposure to ambient humidity is critical.
Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?
A3: When handling this compound powder, it is essential to wear appropriate personal protective equipment to avoid inhalation and contact with skin and eyes.[1][2] This includes a lab coat, chemical-resistant gloves, and safety goggles.[2] In situations where dust or aerosols may be generated, a respirator should be used.[2]
Q4: How should I prepare stock solutions of this compound?
A4: Stock solutions should be prepared in a well-ventilated area.[1] The powder is soluble in DMSO.[5][6] For in vivo experiments, co-solvents such as PEG300 and Tween 80 may be used to improve solubility.[5][7] It is recommended to prepare solutions fresh for immediate use.[5] If storage is necessary, refer to the storage conditions table for solutions.
Q5: How should this compound waste be disposed of?
A5: Waste disposal of this compound and any contaminated materials must be carried out in accordance with federal, state, and local regulations.[8] It should be treated as hazardous waste and disposed of in designated, sealed containers.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder is clumpy or has caked. | Exposure to moisture due to improper storage or handling. | Discard the powder as its integrity may be compromised. In the future, ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment.[3][4] |
| Difficulty in accurately weighing small quantities. | Static electricity or moisture absorption causing the powder to adhere to surfaces. | Use an anti-static weighing dish. Handle the powder in a glove box with controlled humidity. Allow the container to equilibrate to room temperature before opening to prevent condensation. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Review storage and handling procedures. Ensure the powder has not been exposed to light or moisture. Prepare fresh stock solutions for each experiment.[5] |
| Skin or eye irritation after handling. | Direct contact with the powder. | Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] Review and reinforce proper PPE usage with all lab personnel.[9] |
Quantitative Data Summary
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | 4°C | - | Sealed storage, away from moisture.[1] |
| Powder | -20°C | 3 years | Store at low temperature.[5] |
| In Solvent (DMSO) | -20°C | 1 month | Sealed storage, away from moisture.[1][7] Shipped with blue ice.[5][6] |
| In Solvent (DMSO) | -80°C | 1 year | Sealed storage, away from moisture.[5] |
| In Solvent (DMSO) | -80°C | 6 months | Sealed storage, away from moisture.[1][7] |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₈ClN₃O₃S[10] |
| Molecular Weight | 449.99 g/mol [10] |
| Appearance | Powder |
| Solubility | Soluble in DMSO (80 mg/mL)[5] |
Experimental Protocols
Protocol for Weighing and Preparing a Stock Solution of this compound
-
Preparation: Before handling, ensure the designated workspace (e.g., a chemical fume hood or ventilated enclosure) is clean and free of clutter.[9] Allow the sealed container of this compound powder to equilibrate to room temperature to prevent moisture condensation upon opening.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing: Tare a suitable weighing vessel on an analytical balance. To minimize static, an anti-static weighing dish is recommended. Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust.[2]
-
Dissolution: In the fume hood, add the appropriate volume of DMSO to the vessel containing the powder.[5] If necessary, sonication can be used to aid dissolution.[5][6]
-
Storage of Stock Solution: If not for immediate use, aliquot the stock solution into cryovials. Store the vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6-12 months).[1][5][7] Ensure vials are tightly sealed to prevent solvent evaporation and moisture ingress.
-
Cleanup: Decontaminate the spatula and weighing vessel. Wipe down the balance and work area with a suitable cleaning agent. Dispose of all contaminated materials, including gloves and wipes, in the designated hazardous waste container.[2]
Visualizations
Caption: Workflow for handling this compound powder.
Caption: Decision tree for troubleshooting common issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 5. This compound | Sodium Channel | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. worksafebc.com [worksafebc.com]
- 10. This compound | C22H28ClN3O3S | CID 3044577 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Ethacizine Hydrochloride by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of Ethacizine hydrochloride.
Troubleshooting Guide
Peak tailing, poor resolution, and inconsistent retention times are common issues encountered during the HPLC analysis of basic compounds like this compound. The following table summarizes potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.- Inappropriate mobile phase pH, leading to partial ionization of the analyte.- Column overload. | - Add a competitive base to the mobile phase, such as 0.1% Triethylamine (TEA) or n-propylamine, to mask the silanol groups.[1]- Adjust the mobile phase pH to be at least 2 pH units below the pKa of Ethacizine to ensure it is fully protonated.- Use a base-deactivated column or a column with a different stationary phase (e.g., polymer-based).- Reduce the sample concentration or injection volume. |
| Poor Resolution | - Inadequate separation between Ethacizine and other components or impurities.- Mobile phase composition is not optimal (too strong or too weak).- Inappropriate column selection. | - Optimize the organic modifier (acetonitrile or methanol) percentage in the mobile phase.[2]- Adjust the mobile phase pH to alter the selectivity.[2]- Evaluate different buffer systems (e.g., phosphate, acetate) and concentrations (typically 10-50 mM).[3]- Consider a different column with higher efficiency (smaller particle size) or a different selectivity (e.g., C8 vs. C18, Phenyl). |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuation in column temperature.- Pump malfunction or leaks.- Column degradation. | - Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and degassing.[4]- Use a column oven to maintain a constant temperature.- Perform system suitability tests and regular maintenance on the HPLC system.- Use a guard column and ensure the mobile phase pH is within the stable range for the column (typically pH 2-7.5 for silica-based columns).[5] |
| High Backpressure | - Clogged column frit or tubing.- Particulate matter in the sample or mobile phase.- High viscosity of the mobile phase. | - Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.[6]- Reverse flush the column (if permitted by the manufacturer).- Consider using a mobile phase with a lower viscosity solvent (e.g., acetonitrile instead of methanol).[7] |
| Ghost Peaks | - Contamination in the mobile phase, injection solvent, or HPLC system.- Carryover from a previous injection. | - Use high-purity, HPLC-grade solvents and reagents.[6]- Implement a robust needle wash protocol.- Inject a blank solvent to identify the source of contamination. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for this compound analysis?
A good starting point for a reversed-phase HPLC method would be a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 25 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v) is a reasonable starting condition.
Q2: Why is the pH of the mobile phase critical for the analysis of this compound?
Ethacizine is a basic compound containing tertiary amine groups. The pH of the mobile phase dictates the ionization state of these groups.[2] Controlling the pH is essential for achieving reproducible retention and symmetrical peak shape. By maintaining a pH well below the pKa of the amine groups (typically pH < 4), the analyte will exist predominantly in its protonated, charged form, which generally leads to better peak shapes on reversed-phase columns.
Q3: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol can be used as organic modifiers in reversed-phase HPLC.[8] Acetonitrile generally offers lower viscosity, leading to lower backpressure, and has a lower UV cutoff, which can be advantageous. Methanol, on the other hand, can offer different selectivity for certain compounds. The choice between the two often comes down to empirical testing to see which provides better resolution and peak shape for your specific separation.
Q4: What type of HPLC column is most suitable for this compound analysis?
A C18 or C8 reversed-phase column is the most common and suitable choice for the analysis of this compound. These columns provide good retention and separation based on the hydrophobicity of the molecule. To mitigate peak tailing associated with basic compounds, it is highly recommended to use a modern, high-purity silica column that is end-capped or a base-deactivated column.
Q5: How can I improve the peak shape if I am observing significant tailing?
Peak tailing for basic compounds like Ethacizine is often due to interactions with residual silanol groups on the stationary phase. To improve peak shape, you can:
-
Add a competing amine: Incorporate a small amount (e.g., 0.1% v/v) of triethylamine (TEA) into the mobile phase. TEA will preferentially interact with the silanol groups, reducing their availability to interact with your analyte.[1]
-
Lower the pH: As mentioned, operating at a low pH (e.g., 2.5-3.5) will ensure the analyte is fully protonated and reduces the ionization of silanol groups.
-
Use a different column: Consider columns specifically designed for the analysis of basic compounds, such as those with a charged surface or hybrid particle technology.
Experimental Protocol: Mobile Phase Optimization
This protocol outlines a systematic approach to developing and optimizing the HPLC mobile phase for the analysis of this compound.
1. System Preparation and Initial Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Standard Solution: Prepare a 100 µg/mL stock solution of this compound in the mobile phase.
-
Initial Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate Buffer pH 3.0 (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the λmax of this compound).
-
Column Temperature: 30 °C.
2. Optimization of Organic Modifier Concentration:
The ratio of the organic modifier to the aqueous buffer is a critical parameter affecting retention time and resolution.
| Experiment | Acetonitrile (%) | 25 mM KH2PO4 pH 3.0 (%) | Observation |
| 1 | 30 | 70 | Longer retention, potential for better resolution. |
| 2 (Initial) | 40 | 60 | Moderate retention. |
| 3 | 50 | 50 | Shorter retention, may decrease resolution. |
| 4 | 60 | 40 | Very short retention, likely poor resolution. |
Procedure: Run the analysis with each mobile phase composition and evaluate the retention time, peak shape (asymmetry), and resolution from any impurities. Select the composition that provides adequate retention (typically a retention factor, k', between 2 and 10) and the best resolution.
3. Optimization of Mobile Phase pH:
The pH of the aqueous component of the mobile phase can significantly impact the peak shape of basic compounds.
| Experiment | Mobile Phase | pH of Aqueous Buffer | Observation |
| 5 | Acetonitrile:Buffer (Optimal Ratio) | 2.5 | Evaluate peak asymmetry. |
| 6 | Acetonitrile:Buffer (Optimal Ratio) | 3.0 (Initial) | Reference point for peak shape. |
| 7 | Acetonitrile:Buffer (Optimal Ratio) | 3.5 | Evaluate peak asymmetry. |
| 8 | Acetonitrile:Buffer (Optimal Ratio) | 4.0 | Potential for increased tailing. |
Procedure: Using the optimal organic/aqueous ratio from the previous step, prepare mobile phases with buffers at different pH values. Analyze the peak asymmetry (tailing factor). A value close to 1 is ideal.
4. Evaluation of Mobile Phase Additives:
If peak tailing persists, the addition of a competing base can be beneficial.
| Experiment | Mobile Phase | Additive | Observation |
| 9 | Optimal Mobile Phase | None (Control) | Reference for peak shape. |
| 10 | Optimal Mobile Phase | 0.1% Triethylamine (TEA) | Evaluate improvement in peak asymmetry. |
Procedure: Compare the chromatograms with and without the additive. The addition of TEA should ideally result in a more symmetrical peak.
Visualizations
Caption: Workflow for HPLC Mobile Phase Optimization.
Caption: Logical Flow for Troubleshooting Common HPLC Issues.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Side-chain effects on phenothiazine cation radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Ethacizine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethacizine hydrochloride in cellular models. Our goal is to help you identify, understand, and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a Class Ic antiarrhythmic agent.[1][2] Its primary mechanism of action is the potent blockade of voltage-gated sodium channels (Nav), specifically the Nav1.5 subunit, in cardiac cells.[2] This inhibition of the fast sodium current slows the conduction velocity of the cardiac action potential, which is its intended therapeutic effect.[2][3] The blockade is use-dependent, meaning it is more pronounced at faster heart rates.[2]
Q2: What are the known or potential off-target effects of this compound in cellular models?
While Ethacizine primarily targets sodium channels, studies have revealed several off-target effects that can be observed in cellular models:
-
Calcium Channel Blockade: Ethacizine can block inward calcium currents in a frequency-, voltage-, and concentration-dependent manner.[4] It has been shown to bind to verapamil receptors on potential-operated calcium channels.[5]
-
Potassium Channel Interaction: Some evidence suggests a minor effect on potassium channels, which could contribute to alterations in cardiac repolarization.[1]
-
Receptor Interactions: Ethacizine has been shown to interact with various other receptors, including muscarinic cholinergic, alpha- and beta-adrenergic, and histamine H1 receptors.[6] It exhibits some degree of beta-adrenergic blocking activity.[3]
-
Proarrhythmic Potential: Like other antiarrhythmic drugs, Ethacizine has the potential to be proarrhythmic, which may be a consequence of its off-target effects.[3][7]
Q3: At what concentrations are off-target effects likely to be observed?
Off-target effects are concentration-dependent. For instance, the IC50 for Ethacizine binding to verapamil receptors on calcium channels has been reported as 0.53 ± 0.08 µmol/L.[5] It is crucial to perform dose-response experiments to determine the therapeutic window for on-target effects versus the concentrations at which off-target effects become prominent in your specific cellular model.
Troubleshooting Guides
Issue 1: Unexpected Changes in Action Potential Duration (APD)
Symptoms:
-
You observe a prolongation or shortening of the action potential duration in your cardiomyocyte model that is inconsistent with a pure sodium channel blockade.
-
Your results show early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs).
Possible Causes:
-
Potassium Channel Modulation: Ethacizine may be affecting potassium channels, such as the hERG channel, which are critical for repolarization.[1]
-
Calcium Channel Blockade: Alterations in calcium influx due to off-target blockade can indirectly affect APD.[4]
Troubleshooting Steps:
-
Isolate and Characterize Key Ion Channel Currents:
-
Perform whole-cell patch-clamp experiments to individually assess the effect of Ethacizine on key cardiac ion channels, including Nav1.5 (on-target), hERG (IKr), Kv4.3 (Ito), and Cav1.2 (ICa,L).
-
Use specific voltage protocols to isolate each current. Refer to established guidelines, such as those provided by the FDA for CiPA (Comprehensive in vitro Proarrhythmia Assay) studies.[8][9]
-
-
Concentration-Response Analysis:
-
Generate concentration-response curves for each ion channel to determine the IC50 values for both on-target and off-target effects. This will help establish a therapeutic window for your experiments.
-
-
Use of Specific Channel Blockers:
-
In conjunction with Ethacizine, use known selective blockers for potassium and calcium channels to confirm if the observed APD changes are due to off-target effects on these channels.
-
Issue 2: Decreased Cell Viability or Unexpected Cytotoxicity
Symptoms:
-
You observe a significant decrease in cell viability in your cellular model at or near the intended therapeutic concentrations of Ethacizine.
-
Morphological changes indicative of apoptosis or necrosis are present.
Possible Causes:
-
Disruption of Intracellular Calcium Homeostasis: Off-target effects on calcium channels can lead to dysregulation of intracellular calcium, a known trigger for cell death pathways.
-
Mitochondrial Dysfunction: Off-target effects can sometimes lead to mitochondrial impairment.
Troubleshooting Steps:
-
Perform Cell Viability Assays:
-
Use a quantitative cell viability assay, such as the Cell Counting Kit-8 (CCK-8) or MTT assay, to determine the cytotoxic concentration range of Ethacizine in your cell line.[10]
-
-
Assess Intracellular Calcium Levels:
-
Utilize fluorescent calcium indicators (e.g., Fura-2, Fluo-4) to measure changes in intracellular calcium concentration in response to Ethacizine treatment. A sustained elevation in cytosolic calcium can be a sign of toxicity.
-
-
Evaluate Mitochondrial Health:
-
Use assays to measure mitochondrial membrane potential (e.g., JC-1) or reactive oxygen species (ROS) production to assess if Ethacizine is inducing mitochondrial stress.
-
-
Dose and Time-Course Optimization:
-
Conduct experiments to find the optimal concentration and duration of Ethacizine treatment that maximizes the on-target effect while minimizing cytotoxicity.
-
Issue 3: Inconsistent or Unexplained Electrophysiological Results
Symptoms:
-
High variability in your electrophysiological recordings between cells or experiments.
-
Observed effects of Ethacizine are different from what is reported in the literature for a pure Nav1.5 blocker.
Possible Causes:
-
Interaction with Adrenergic or Cholinergic Signaling: If your cell culture medium contains components that activate adrenergic or cholinergic receptors, Ethacizine's off-target effects on these receptors could lead to confounding results.[6][11]
-
Metabolism of Ethacizine: If your cellular model has active cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6), the parent compound may be metabolized, leading to a different pharmacological profile over time.
Troubleshooting Steps:
-
Control for Signaling Pathway Activation:
-
Use a serum-free or defined medium to avoid unintended activation of signaling pathways.
-
Consider co-application with specific antagonists for beta-adrenergic and muscarinic receptors to isolate the effects of Ethacizine on sodium channels.
-
-
Consider Drug Metabolism:
-
If using a metabolically active cell line (e.g., primary hepatocytes or some iPSC-cardiomyocyte models), be aware of the potential for Ethacizine metabolism. You may need to use inhibitors of CYP3A4 and CYP2D6 to study the effects of the parent compound.
-
-
Standardize Experimental Conditions:
-
Ensure consistent experimental parameters such as temperature, pH, and recording solutions, as the activity of both the drug and the ion channels can be sensitive to these factors.
-
Quantitative Data on Off-Target Interactions
The following table summarizes the known off-target interactions of this compound with quantitative data where available.
| Target | Interaction | IC50 / Ki | Cellular Model/Assay | Reference |
| Voltage-Gated Calcium Channels | Blockade | - | Frog Ventricular Myocytes | [4] |
| Verapamil Receptors on Ca-channels | Binding | 0.53 ± 0.08 µmol/L | Rabbit Heart Membranes | [5] |
| Muscarinic Cholinergic Receptors (M1) | Binding | Ki = 0.70 ± 0.04 µmol/L | Rabbit Brain Cortex | [6] |
| Muscarinic Cholinergic Receptors (M2) | Binding | Ki = 0.65 ± 0.07 µmol/L (atria) | Rabbit Heart | [6] |
| Alpha-1 Adrenergic Receptors | Binding | Ki in the range of 7-50 µmol/L | Rabbit Brain Cortex | [6] |
| Alpha-2 Adrenergic Receptors | Binding | Ki in the range of 7-50 µmol/L | Rabbit Brain Cortex | [6] |
| Histamine H1 Receptors | Binding | Ki in the range of 7-50 µmol/L | Rabbit Brain Cortex | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing On- and Off-Target Ion Channel Effects
Objective: To measure the effect of this compound on specific ion channel currents (e.g., Nav1.5, hERG, Cav1.2).
Materials:
-
Cell line expressing the ion channel of interest (e.g., HEK293 cells stably transfected with SCN5A).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External and internal recording solutions (see FDA guidelines for specific compositions[9]).
-
This compound stock solution.
Procedure:
-
Culture cells to 60-80% confluency on glass coverslips.
-
Prepare external and internal recording solutions.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Establish a gigaohm seal and obtain a whole-cell configuration.
-
Apply the appropriate voltage protocol to elicit the current of interest (refer to FDA-recommended protocols[8][9]).
-
Record baseline currents until a stable recording is achieved.
-
Perfuse the cell with the desired concentration of this compound and record the current until a steady-state block is reached.
-
Perform a washout with the external solution to observe the reversibility of the block.
-
Analyze the data to determine the percentage of current inhibition.
Protocol 2: Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxicity of this compound.
Materials:
-
Cell line of interest.
-
96-well cell culture plates.
-
Cell culture medium.
-
This compound stock solution.
-
Cell Counting Kit-8 (CCK-8) reagent.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the Ethacizine-containing medium to each well. Include vehicle control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: On- and off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected results with Ethacizine.
References
- 1. What is Ethacizine used for? [synapse.patsnap.com]
- 2. This compound | 57530-40-2 | Benchchem [benchchem.com]
- 3. What is the mechanism of Ethacizine? [synapse.patsnap.com]
- 4. Ethacizin blockade of calcium channels: a test of the guarded receptor hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of moracizine and ethacizine on receptors of potential-operated calcium channels and calcium-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moracizine and ethacizine effects on membrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental evidence for proarrhythmic mechanisms of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Electrophysiological effects of ethacizine in experimental myocardial infarction and stimulation of sympathetic heart innervation] - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for reducing variability in Ethacizine hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experiments involving Ethacizine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a Class Ic antiarrhythmic agent.[1][2] Its principal mechanism of action is the potent blockade of sodium channels in the heart. This action slows the conduction velocity in the atria, ventricles, and the His-Purkinje system.[2] It achieves this by significantly depressing the rate of rise of phase 0 of the cardiac action potential with minimal effect on the action potential duration.
Q2: What are the recommended storage conditions for this compound?
To ensure stability and minimize variability, proper storage is crucial. For powdered this compound, storage at -20°C for up to 3 years is recommended. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2][3]
Q3: How should I prepare this compound solutions for my experiments?
The preparation method depends on the experimental model (in vitro vs. in vivo). It is recommended to first prepare a concentrated stock solution in a suitable solvent. For in vivo experiments, a common approach involves creating a clear stock solution and then sequentially adding co-solvents.[3] Working solutions for in vivo studies should ideally be prepared fresh on the day of use.[4] Sonication and gentle warming to 37°C can aid in dissolution.[1][4]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in Electrophysiological Recordings
Possible Causes:
-
Inconsistent Drug Concentration: Improperly prepared or stored drug solutions can lead to variations in the effective concentration of this compound.
-
Temperature Fluctuations: Cardiac electrophysiology is highly sensitive to temperature. Inconsistent temperatures between experiments can alter ion channel kinetics and drug efficacy.
-
Cell Health and Passage Number: The health and passage number of cell lines can significantly impact their electrophysiological properties.
-
Recording Conditions: Variations in patch pipette resistance, seal quality, and access resistance can introduce significant variability.
Solutions:
-
Standardize Solution Preparation: Follow a strict, documented protocol for preparing and storing this compound solutions. Aliquot stock solutions to minimize freeze-thaw cycles.
-
Maintain Stable Temperature: Use a temperature-controlled perfusion system and monitor the bath temperature throughout the experiment.
-
Consistent Cell Culture Practices: Use cells within a consistent and low passage number range. Regularly assess cell viability.
-
Optimize Patch-Clamp Parameters: Aim for consistent pipette resistances (typically 4-8 MΩ for whole-cell recordings).[5] Ensure a high-resistance seal (>1 GΩ) is formed before breaking into the whole-cell configuration.[5] Monitor and compensate for series resistance.
Issue 2: Difficulty Obtaining a High-Resistance Seal (GΩ Seal) in Patch-Clamp Experiments
Possible Causes:
-
Dirty Pipette Tip: Debris on the pipette tip can prevent a tight seal with the cell membrane.
-
Poor Cell Health: Unhealthy cells may have a compromised membrane, making it difficult to form a stable seal.
-
Inadequate Negative Pressure: Insufficient or poorly controlled negative pressure can prevent the formation of a GΩ seal.
-
Pressure System Leak: Leaks in the tubing or pipette holder can result in a loss of pressure control.[6]
Solutions:
-
Use Filtered Internal Solution: Ensure your pipette solution is filtered to remove any particulate matter.[6]
-
Ensure Healthy Cells: Only use cells that appear healthy under microscopic examination.
-
Optimize Pressure Application: Apply gentle and controlled negative pressure. Setting the holding potential to a more negative value (e.g., -60 to -70 mV) can sometimes facilitate seal formation.[5]
-
Check for Leaks: Regularly inspect your pressure tubing and the O-rings in your pipette holder for any signs of wear or leaks.[6]
Issue 3: Inconsistent Dose-Response Curves
Possible Causes:
-
Inaccurate Dilutions: Errors in serial dilutions can lead to incorrect final concentrations.
-
Insufficient Equilibration Time: this compound needs time to bind to its target. Insufficient incubation time can result in an underestimation of its effect.
-
Drug Adsorption: The compound may adsorb to the surface of tubing or perfusion chambers, reducing the effective concentration.
-
Inadequate Dose Range: The selected concentration range may not be wide enough to capture the full sigmoidal dose-response relationship.
Solutions:
-
Precise Pipetting: Use calibrated pipettes and proper technique for all dilutions.
-
Standardize Incubation Time: Determine an adequate equilibration time for your experimental system and apply it consistently.
-
Use Low-Binding Materials: Where possible, use materials known to have low drug adsorption.
-
Optimize Concentration Range: Conduct pilot experiments to determine the optimal dose range, ensuring it brackets the EC50/IC50 and defines the top and bottom plateaus of the curve.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Source(s) |
| Solubility in DMSO | 80 mg/mL (200.00 mM) to 100 mg/mL (222.23 mM) | [1][4] |
| In Vivo Formulation Example | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (yields 3.3 mg/mL) | [4] |
| Powder Storage | -20°C for up to 3 years | [4] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (in sealed aliquots) | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound powder needed for your desired volume and concentration (M.Wt: 449.99 g/mol ).
-
Dissolution: Under sterile conditions, add the calculated amount of this compound powder to a sterile tube. Add the appropriate volume of DMSO.
-
Mixing: Vortex thoroughly. If necessary, use sonication and/or warm the solution to 37°C to aid dissolution.[1][4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage or -20°C for shorter-term use.[1][3]
Protocol 2: Whole-Cell Voltage-Clamp Recording of Sodium Currents
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording. Ensure cells are healthy and at an appropriate confluency.
-
Solutions: Prepare external and internal solutions. The external solution should contain a low concentration of sodium (e.g., 5 mM) to reduce the magnitude of the sodium current and improve voltage clamp quality.[7]
-
Pipette Pulling: Pull glass pipettes to a resistance of 4-8 MΩ when filled with the internal solution.[5]
-
Seal Formation: Approach a cell with positive pressure applied to the pipette. Once in proximity to the cell, release the positive pressure and apply gentle negative pressure to form a GΩ seal.[5]
-
Whole-Cell Configuration: After achieving a GΩ seal, apply short, strong suction pulses to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Acquisition: Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) to ensure channels are in a closed state, followed by a series of depolarizing steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
Drug Application: After recording baseline currents, perfuse the bath with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug effect to equilibrate before recording post-drug currents.
Visualizations
Caption: Workflow for an electrophysiology experiment with this compound.
Caption: A logical diagram for troubleshooting sources of high variability.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Sodium Channel | TargetMol [targetmol.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Ethacizine Electrophysiology
Welcome to the technical support center for researchers utilizing Ethacizine in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your recordings and achieve a high signal-to-noise ratio (SNR).
Introduction to Ethacizine in Electrophysiology
Ethacizine is a Class IC antiarrhythmic agent known for its potent blockade of fast sodium channels in cardiomyocytes.[1] This characteristic makes it a valuable tool for studying cardiac electrophysiology and arrhythmias. However, like other sodium channel blockers, it can present challenges in obtaining clean, high-fidelity recordings. This guide will address common issues and provide solutions to enhance the quality of your Ethacizine electrophysiology data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ethacizine that might affect my electrophysiology recordings?
A1: Ethacizine is a phenothiazine derivative that acts as a potent blocker of voltage-gated sodium channels (Nav1.5) in cardiac cells.[2] This blockade slows the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity.[1] In your recordings, this can manifest as a decrease in the amplitude of sodium currents and a slower activation kinetic. Understanding this primary effect is crucial for interpreting your data and troubleshooting potential signal quality issues.
Q2: I am observing a significant decrease in my signal amplitude after applying Ethacizine. Is this normal?
A2: Yes, a reduction in signal amplitude, particularly of the sodium current, is an expected effect of Ethacizine due to its channel-blocking properties. However, it is essential to distinguish between the expected pharmacological effect and a poor signal-to-noise ratio. If the signal becomes difficult to distinguish from the baseline noise, you will need to implement strategies to enhance your recording quality.
Q3: Can Ethacizine directly contribute to increased noise in my recordings?
A3: While Ethacizine itself is not a source of electrical noise, its effects on ion channel function can sometimes unmask or exacerbate underlying noise issues. For instance, by reducing the amplitude of the signal of interest, the baseline noise becomes more prominent. Additionally, incomplete seal formation or instability in the patch can lead to increased noise, which may be more noticeable when the primary signal is diminished.
Q4: What are the most critical initial steps to ensure a good signal-to-noise ratio before applying Ethacizine?
A4: A high-quality recording setup is paramount. Before introducing any drug, ensure the following:
-
High Seal Resistance: Aim for a gigaohm seal (≥ 1 GΩ) between your patch pipette and the cell membrane. A tight seal minimizes leakage current, a major source of noise.[3]
-
Low Pipette Resistance: Use pipettes with an appropriate resistance for your cell type (typically 2-5 MΩ for cardiomyocytes) to minimize thermal noise.
-
Proper Grounding: Ensure all components of your rig are properly grounded to a common point to avoid ground loops, which can introduce significant 50/60 Hz noise.
-
Faraday Cage: Conduct your experiments within a Faraday cage to shield your setup from external electromagnetic interference.[4]
-
Clean Solutions and Holder: Use freshly filtered solutions and ensure your pipette holder is clean to prevent artifacts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal Amplitude (Indistinguishable from Noise) After Ethacizine Application | Expected pharmacological effect of Ethacizine (sodium channel blockade). | - Increase the gain on your amplifier, being careful not to saturate the signal.- Use a lower-noise recording setup (e.g., ensure a high gigaohm seal).- Average multiple sweeps to improve the signal-to-noise ratio. |
| Increased Baseline Noise | - Poor gigaohm seal.- Electrical interference from nearby equipment.- Contaminated recording solutions or pipette holder. | - Re-patch the cell to achieve a better seal.- Turn off any non-essential electrical equipment near the rig.- Prepare fresh, filtered solutions and clean the pipette holder thoroughly. |
| High-Frequency "Fuzzy" Noise | Capacitive noise from the pipette and holder. | - Keep the bath solution level as low as possible to minimize pipette immersion.- Use a smaller pipette tip to reduce capacitance.- Apply a thin layer of silicone grease or mineral oil to the pipette near the tip. |
| Rhythmic 50/60 Hz Noise (Hum) | Ground loop or interference from power lines. | - Ensure all equipment is connected to a single, common ground.- Identify and unplug any offending equipment (e.g., centrifuges, vortexers).- Use a hum eliminator if the source cannot be removed. |
| Sudden Jumps or Drifts in Baseline Current | - Mechanical instability of the rig.- Changes in the health of the patched cell.- Clogging or drift of the reference electrode. | - Ensure the anti-vibration table is floating correctly.- Monitor cell health indicators (e.g., resting membrane potential).- Check and, if necessary, re-chlorinate your reference electrode. |
Experimental Protocols
Protocol 1: Optimizing Whole-Cell Patch-Clamp Recordings of Cardiac Sodium Currents in the Presence of Ethacizine
Objective: To obtain high-quality recordings of sodium currents from isolated cardiomyocytes before and after the application of Ethacizine, while maximizing the signal-to-noise ratio.
Materials:
-
Isolated cardiomyocytes
-
Standard patch-clamp setup (amplifier, digitizer, microscope, micromanipulators)
-
Faraday cage and anti-vibration table
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Ethacizine stock solution
Procedure:
-
Preparation:
-
Prepare fresh external and internal solutions and filter them using a 0.2 µm syringe filter.
-
Pull patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Turn on all electrophysiology equipment and allow it to warm up for at least 30 minutes.
-
Ensure the perfusion system is running smoothly with the external solution at a stable temperature (e.g., 37°C).
-
-
Achieving a High-Quality Seal:
-
Place the coverslip with cardiomyocytes in the recording chamber.
-
Fill a patch pipette with the internal solution and mount it on the headstage.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Approach a healthy-looking, isolated cardiomyocyte.
-
Gently press the pipette against the cell membrane and release the positive pressure to form a seal.
-
Apply gentle suction to achieve a gigaohm seal (≥1 GΩ). This is a critical step for low-noise recordings.
-
-
Whole-Cell Configuration and Initial Recording:
-
Rupture the cell membrane with a brief pulse of suction to enter the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
Record baseline sodium currents using a suitable voltage protocol (e.g., step depolarizations from a holding potential of -100 mV).
-
Assess the initial signal-to-noise ratio.
-
-
Ethacizine Application and Recording:
-
Perfuse the recording chamber with the external solution containing the desired concentration of Ethacizine.
-
Allow sufficient time for the drug to take effect (typically 3-5 minutes).
-
Record sodium currents again using the same voltage protocol.
-
-
Data Analysis:
-
Apply appropriate digital filtering (e.g., a low-pass Bessel filter at 2-5 kHz) to reduce high-frequency noise.
-
Use software-based leak subtraction to remove any linear leak currents.
-
Average multiple sweeps to further improve the signal-to-noise ratio.
-
Signaling Pathways and Logical Relationships
Ethacizine's Primary Effect on the Cardiac Action Potential
The primary mechanism of Ethacizine is the blockade of the fast sodium channels (Nav1.5) responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This leads to a decreased rate of rise and amplitude of the action potential upstroke, slowing conduction through the cardiac tissue.
Caption: Ethacizine blocks Nav1.5 channels, affecting cardiac conduction.
Experimental Workflow for Enhancing Signal-to-Noise Ratio
This workflow outlines the logical steps a researcher should take to troubleshoot and improve the signal-to-noise ratio in their Ethacizine electrophysiology experiments.
Caption: A logical workflow for optimizing SNR in Ethacizine experiments.
This technical support guide provides a starting point for researchers working with Ethacizine. By following these best practices and troubleshooting steps, you can significantly improve the quality of your electrophysiology data and obtain more reliable and reproducible results.
References
Validation & Comparative
Ethacizine hydrochloride versus flecainide: a comparative electrophysiology study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological properties of two Class Ic antiarrhythmic agents: ethacizine hydrochloride and flecainide. The information presented is based on experimental data to assist researchers in understanding the subtle but significant differences between these two potent sodium channel blockers.
Core Electrophysiological Effects: A Side-by-Side Comparison
Both ethacizine and flecainide are potent blockers of the fast inward sodium channels (Nav1.5) in cardiac myocytes, which is the primary mechanism for their antiarrhythmic effect.[1][2][3] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity through the atria, ventricles, and His-Purkinje system.[1][4][5] Both drugs are classified as slow kinetic drugs, meaning they dissociate from the sodium channels slowly.[5][6]
A key comparative study in canine ventricular muscle provides direct insights into their relative electrophysiological effects.[5][6] The study demonstrated that both drugs cause a concentration-dependent and use-dependent block of Vmax.[5][6] However, ethacizine appears to be a more potent Vmax blocker at lower concentrations and exhibits slower recovery kinetics compared to flecainide.[5][6]
Quantitative Electrophysiological Data
The following tables summarize the key quantitative findings from a comparative study on canine ventricular muscle.[5][6]
Table 1: Effect on Maximum Rate of Depolarization (Vmax)
| Drug | Concentration (M) | % Decrease in Vmax (mean ± SEM) |
| Ethacizine | 1 x 10-6 | Significant depression |
| 2 x 10-6 | Not specified | |
| 1 x 10-5 | Depolarization of resting potential | |
| Flecainide | 3 x 10-6 | Significant depression |
| 1 x 10-5 | Depolarization of resting potential |
Data sourced from Satoh et al., 1989.[5][6]
Table 2: Use-Dependent Block of Vmax at 3 Hz Stimulation
| Drug | Concentration (M) | Rate of Onset of Inhibition (AP-1, mean ± SD) | Time Constant of Recovery (s, mean ± SD) |
| Ethacizine | 2 x 10-6 | 0.014 ± 0.002 | 27.1 ± 13.3 |
| Flecainide | 1 x 10-5 | 0.021 ± 0.012 | 12.2 ± 2.5 |
Data sourced from Satoh et al., 1989.[5][6]
Experimental Protocols
The following is a detailed methodology for a key comparative experiment.
In Vitro Electrophysiological Study in Canine Ventricular Muscle[5][6]
-
Tissue Preparation:
-
Adult mongrel dogs of either sex were anesthetized with sodium pentobarbital.
-
The hearts were excised, and the right ventricular papillary muscles were isolated.
-
The preparations were mounted in a 20 ml organ bath and superfused with Tyrode solution at 37°C, gassed with 95% O2 and 5% CO2.
-
-
Electrophysiological Recordings:
-
Transmembrane action potentials were recorded using conventional glass microelectrodes filled with 3 M KCl.
-
The maximum rate of depolarization (Vmax) was electronically differentiated from the action potential upstroke.
-
The preparations were stimulated with rectangular pulses of 1 ms duration at a frequency of 1 Hz.
-
-
Drug Application:
-
Ethacizine and flecainide were added to the superfusion solution in increasing concentrations.
-
The effects of the drugs were allowed to reach a steady state (typically 20-30 minutes) before measurements were taken.
-
-
Use-Dependency Protocol:
-
To assess use-dependent block, the stimulation frequency was increased to 3 Hz.
-
The rate of onset of Vmax inhibition was calculated.
-
To measure the recovery from block, the stimulation was stopped for varying intervals, and the Vmax of the first action potential upon resumption of stimulation was measured. The time constant of recovery was then calculated.
-
Signaling Pathways and Mechanisms of Action
Both ethacizine and flecainide exert their primary effect by blocking the Nav1.5 sodium channel. This leads to a cascade of electrophysiological changes that ultimately suppress cardiac arrhythmias.
Caption: Mechanism of action for Ethacizine and Flecainide.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the comparative in vitro electrophysiology study described above.
Caption: Experimental workflow for in vitro electrophysiology.
Additional Considerations
While both drugs are potent Na+ channel blockers, they also have effects on other ion channels. Flecainide has been shown to inhibit the delayed rectifier potassium channel (IKr) and the ryanodine receptor 2 (RyR2), which can influence action potential duration and intracellular calcium handling.[3][7][8] Ethacizine has also been reported to block calcium channels in a frequency- and voltage-dependent manner.[9] These additional actions may contribute to their distinct clinical profiles and proarrhythmic potential.
It is important to note that the use of both ethacizine and flecainide is contraindicated in patients with structural heart disease due to an increased risk of proarrhythmia.[1][8][10]
Conclusion
Ethacizine and flecainide are both effective Class Ic antiarrhythmic agents with a primary mechanism of action involving the blockade of cardiac sodium channels. Comparative data suggests that ethacizine may be a more potent blocker with slower recovery kinetics than flecainide. Understanding these nuanced electrophysiological differences is crucial for the development of safer and more effective antiarrhythmic therapies.
References
- 1. What is the mechanism of Ethacizine? [synapse.patsnap.com]
- 2. What is Ethacizine used for? [synapse.patsnap.com]
- 3. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical electrophysiologic effects of flecainide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle [pubmed.ncbi.nlm.nih.gov]
- 6. An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Flecainide - Wikipedia [en.wikipedia.org]
- 9. Ethacizin blockade of calcium channels: a test of the guarded receptor hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethacizine and Propafenone Efficacy in Preclinical Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiarrhythmic properties of Ethacizine and propafenone, two Class IC antiarrhythmic agents, based on available preclinical experimental data. While direct head-to-head studies in identical arrhythmia models are limited, this document synthesizes findings from various preclinical models to offer a comparative overview of their efficacy and electrophysiological effects.
Core Mechanism of Action
Both Ethacizine and propafenone are classified as Class IC antiarrhythmic drugs, primarily exerting their effects by blocking the fast inward sodium channels (INa) in cardiac cells. This action leads to a decrease in the maximum rate of depolarization (Vmax) of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
Propafenone, in addition to its potent sodium channel blocking activity, also exhibits beta-adrenergic blocking properties and a weak calcium channel blocking effect at higher concentrations.[1][2] Ethacizine is a potent sodium channel blocker and also shows an inhibitory effect on norepinephrine reuptake.[3] These ancillary properties may contribute to their overall antiarrhythmic profiles and potential differences in efficacy and safety.
Quantitative Efficacy Data
The following tables summarize the key efficacy parameters of Ethacizine and propafenone as reported in various preclinical arrhythmia models. It is important to note that the data are compiled from different studies with varying experimental protocols, which should be considered when making indirect comparisons.
Table 1: Efficacy of Ethacizine in Preclinical Arrhythmia Models
| Animal Model | Arrhythmia Induction Method | Ethacizine Dose/Concentration | Key Efficacy Findings | Reference |
| Conscious Dogs (4-8 days post-myocardial infarction) | Programmed Electrical Stimulation | 3 mg/kg IV | Suppressed inducibility of sustained ventricular tachycardia in 5 out of 14 animals; slowed the rate of VT in 6 out of 14 animals. | [4] |
| Conscious Rats | Aconitine Infusion | Not specified | Demonstrated high antiarrhythmic activity and the greatest antiarrhythmic index compared to its analogs. | [5] |
| Cats | Not specified | Not specified | Exhibited stronger antiarrhythmic-defibrillating effects compared to ethmozine. | [3] |
Table 2: Efficacy of Propafenone in Preclinical Arrhythmia Models
| Animal Model | Arrhythmia Induction Method | Propafenone Dose/Concentration | Key Efficacy Findings | Reference |
| Guinea-pig Isolated Heart | Digitalis Intoxication / Hypoxia-Reoxygenation | 0.5 µM | Minimal effective antiarrhythmic concentration. | [6] |
| Conscious Dogs (6-21 days post-myocardial infarction) | Programmed Electrical Stimulation | 2 mg/kg IV | Prevented induction of sustained ventricular tachycardia in 7 out of 10 animals. | [7] |
| Conscious Dogs (6-21 days post-myocardial infarction) | Programmed Electrical Stimulation | 4 mg/kg IV | Prevented induction of sustained ventricular tachycardia in 5 out of 10 animals. | [7] |
| Guinea Pigs | Ouabain Infusion | Not specified | Delayed the onset of ventricular premature beats. | [8] |
| Rats | Aconitine Infusion | Not specified | Showed similar antiarrhythmic effects to its analogs, LG 6-101 and LG 6-102. | [8] |
| Rats | Coronary Artery Occlusion | Not specified | Demonstrated good antiarrhythmic effects, similar to its analogs. | [8] |
Electrophysiological Effects
The primary electrophysiological effects of both drugs stem from their sodium channel blockade, leading to changes in cardiac conduction and refractoriness.
Table 3: Electrophysiological Effects of Ethacizine
| Preparation | Ethacizine Concentration | Key Electrophysiological Effects | Reference |
| Canine Ventricular Muscle | ≥ 10-6 M | Significantly depressed Vmax in a concentration-dependent manner; depolarized resting potential at 10-5 M. | [9] |
| Dogs with Experimental Myocardial Infarction | Not specified | Slowed atrioventricular conduction; increased the time of sinus node function recovery; increased effective atrioventricular refractory periods. | |
| Guinea-pig Heart Ventricle Strips | 10-6 M | Decreased ventricular conduction time and increased Vmax. | [3] |
Table 4: Electrophysiological Effects of Propafenone
| Preparation | Propafenone Concentration | Key Electrophysiological Effects | Reference |
| Sheep Cardiac Purkinje Fibers | 0.5 µM | Significantly reduced Vmax; blocked triggered activity. | [6] |
| Guinea Pig Atria | 0.5 µg/mL | Caused a 30% decrease in maximal driving frequency and a 65 ms net increase in the functional refractory period. | |
| Sheep Purkinje Fiber | 0.5 µg/mL | Reduced action potential and overshoot amplitudes; decreased Vmax in a frequency-dependent fashion; shortened action potential and effective refractory period. | |
| Rabbit Cardiac Tissues | Clinically relevant concentrations | Lengthened action potential duration and effective refractory period in both atrium and ventricle. | [1] |
Signaling Pathways and Mechanisms of Action
The primary signaling pathway affected by both Ethacizine and propafenone is the cardiac action potential, specifically the initial rapid depolarization phase mediated by sodium influx.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A comparative study of the efficacy and safety of procainamide versus propafenone versus amiodarone for the conversion of recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Choosing a class IC antiarrhythmic drug for the treatment of patients without structural heart disease: clinical advantages of the most common agents (literature review) | Modern medical technology [medtech.mphu.edu.ua]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Meta-analysis of randomised controlled trials of the effectiveness of antiarrhythmic agents at promoting sinus rhythm in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of efficacy of pharmacological cardioversion with antazoline and propafenone versus electrical cardioversion in atrial fibrillation during cryoablation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Sodium Channel Blocking Activity of Ethacizine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sodium channel blocking activity of Ethacizine hydrochloride against other well-established sodium channel blockers. The data presented herein is supported by experimental evidence to aid in the validation and assessment of its therapeutic potential.
Comparative Analysis of Sodium Channel Blockade
This compound is a potent Class Ic antiarrhythmic agent that primarily exerts its therapeutic effect by blocking cardiac voltage-gated sodium channels (Nav1.5).[1] Its activity is characterized by a strong, use-dependent, and state-dependent inhibition of the fast sodium current, which is crucial for the propagation of the cardiac action potential.[2] To objectively evaluate its performance, this section compares the half-maximal inhibitory concentration (IC50) of this compound with other representative sodium channel blockers from different subclasses.
| Drug | Class | Target | IC50 (µM) | Key Characteristics |
| This compound | Ic | Nav1.5 | 1-2 | Potent and long-lasting blockade with slow kinetics.[1][3] Preferentially binds to open and inactivated channel states. |
| Flecainide | Ic | Nav1.5 | 5.5 - 10.7 | Potent blocker with use-dependent properties.[4][5] |
| Lidocaine | Ib | Nav1.5 | 17 - 67.2 | Rapid onset and offset of block; preferentially binds to the inactivated state.[4][6] |
| Quinidine | Ia | Nav1.5 | 16.8 - 28.9 | Moderate blockade with effects on other ion channels.[5][7] |
Table 1: Comparative IC50 Values for Sodium Channel Blockers against Nav1.5. The IC50 values represent the concentration of the drug required to inhibit 50% of the sodium channel activity. Lower values indicate higher potency.
Experimental Protocols
The validation of sodium channel blocking activity relies on precise electrophysiological techniques. The following is a detailed methodology for a key experiment used to characterize the inhibitory effects of compounds like this compound.
Whole-Cell Voltage-Clamp Technique
Objective: To measure the effect of a compound on the ionic currents flowing through sodium channels in isolated cardiomyocytes or cell lines expressing the Nav1.5 channel.
Materials:
-
Isolated cardiomyocytes or a suitable cell line (e.g., HEK293) stably expressing human Nav1.5 channels.
-
Patch-clamp amplifier and data acquisition system.
-
Micropipettes (borosilicate glass).
-
Perfusion system.
-
Extracellular (bath) solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution containing (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
Test compound (e.g., this compound) dissolved in the appropriate vehicle.
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips and allow them to adhere.
-
Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a selected cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Protocol: Clamp the cell membrane potential at a holding potential of -120 mV to ensure most sodium channels are in the resting state.
-
Eliciting Sodium Currents: Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to activate the sodium channels and record the resulting inward currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Data Acquisition: Record the sodium currents in the presence of the compound after the effect has reached a steady state.
-
Data Analysis: Measure the peak inward current at each voltage step before and after compound application. Plot the concentration-response curve to determine the IC50 value.
Visualizing Mechanisms and Workflows
To further elucidate the mechanisms and experimental processes involved in validating sodium channel blockers, the following diagrams are provided.
Caption: Mechanism of Ethacizine's antiarrhythmic effect.
Caption: Workflow for validating sodium channel blockade.
References
- 1. Buy this compound | 57530-40-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound|57530-40-2|MOLNOVA [molnova.cn]
- 4. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
A Cross-Study Validation of Ethacizine Hydrochloride's Antiarrhythmic Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the antiarrhythmic effects of Ethacizine hydrochloride, a Class Ic antiarrhythmic agent. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development.
Comparative Efficacy of this compound
This compound has been evaluated in several clinical studies against other antiarrhythmic drugs for the treatment of various cardiac arrhythmias. The following tables summarize the quantitative data from these comparative trials, offering a clear overview of Ethacizine's efficacy in relation to its counterparts.
Table 1: Efficacy in Ventricular Arrhythmias
| Drug | N | Efficacy (Response Rate) | Study Population | Key Findings |
| Ethacizine | 30 | 81% | Patients with chronic ventricular rhythm disorders (frequent extrasystoles, bigeminy, paired extrasystoles, and ventricular tachycardia) | Demonstrated the highest antiarrhythmic effect, effectively suppressing both frequent and high-grade extrasystoles.[1] |
| Etmozin | - | 58% | Patients with chronic ventricular rhythm disorders | Showed a moderate response rate.[1] |
| Ritmilen | - | 38% | Patients with chronic ventricular rhythm disorders | Exhibited the lowest efficacy and the highest incidence of side effects.[1] |
Table 2: Efficacy in Maintaining Sinus Rhythm in Atrial Fibrillation (Post-Cardioversion)
| Drug | N | Sinus Rhythm Maintenance (6 months) | Study Population | Key Findings |
| Ethacizine (with beta-blocker) | 29 | 58.6% | High-risk patients with atrial fibrillation after successful electrical cardioversion | No statistically significant difference in maintaining sinus rhythm compared to amiodarone.[2] |
| Amiodarone | 64 | 64.1% | High-risk patients with atrial fibrillation after successful electrical cardioversion | No statistically significant difference in maintaining sinus rhythm compared to ethacizine with a beta-blocker.[2] |
| Class Ic Drugs (general) | 39 | 53.8% | High-risk patients with atrial fibrillation after successful electrical cardioversion | No statistically significant difference compared to Class III drugs.[2] |
| Class III Drugs (general) | 73 | 63.0% | High-risk patients with atrial fibrillation after successful electrical cardioversion | No statistically significant difference compared to Class Ic drugs.[2] |
Mechanism of Action: Signaling Pathway
This compound is a Class Ic antiarrhythmic agent that primarily acts by blocking the fast sodium channels (Nav1.5) in cardiac myocytes.[1][3] This action reduces the rate and amplitude of the initial phase (Phase 0) of the cardiac action potential, leading to a slowing of conduction velocity in the atria, ventricles, and Purkinje fibers. By prolonging the QRS complex on an electrocardiogram (ECG), Ethacizine helps to prevent and terminate reentrant tachyarrhythmias.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key experiments cited in the comparative studies.
Holter ECG Monitoring for Efficacy Assessment
This non-invasive technique is a principal method for evaluating the presence and frequency of ventricular arrhythmias and assessing the efficacy of antiarrhythmic drug therapy.[4]
Protocol Details:
-
Patient Selection: Patients with documented chronic ventricular rhythm disorders, including frequent premature ventricular complexes (PVCs), bigeminy, paired extrasystoles, and non-sustained ventricular tachycardia (VT), are enrolled.[1]
-
Baseline Monitoring: A baseline 24- to 72-hour Holter ECG recording is performed to establish the frequency and type of ventricular arrhythmias before therapeutic intervention.[4]
-
Drug Administration: Patients are administered the investigational drug (e.g., Ethacizine) or a comparator agent. The dosage is titrated according to the study protocol.
-
Follow-up Monitoring: After a predetermined treatment period, a follow-up Holter ECG is recorded for the same duration as the baseline to assess the change in arrhythmia frequency.
-
Data Analysis: The recordings are analyzed to quantify the number of PVCs and episodes of VT. A therapeutic drug effect is typically defined as a reduction in PVC frequency of at least 75% and a reduction in non-sustained VT frequency by at least 90%.[4]
Programmed Electrical Stimulation (PES) for Ventricular Tachycardia Induction
PES is an invasive diagnostic procedure used to assess the inducibility of ventricular tachycardia and to evaluate the efficacy of antiarrhythmic drugs in suppressing these arrhythmias.[5]
Protocol Details:
-
Patient Preparation: The procedure is performed in a cardiac electrophysiology laboratory. Patients are typically in a post-absorptive state.
-
Catheter Placement: Electrode catheters are inserted percutaneously and positioned in the right ventricular apex and/or outflow tract.
-
Baseline Stimulation: A standardized stimulation protocol is performed, which typically involves delivering paced drive trains at fixed cycle lengths, followed by the introduction of one, two, or three extrastimuli at progressively shorter coupling intervals until ventricular refractoriness is reached or VT is induced.[5]
-
Drug Administration: If sustained VT is inducible at baseline, an intravenous bolus of the antiarrhythmic drug (e.g., Ethacizine) is administered.
-
Repeat Stimulation: After a specified waiting period to allow for drug distribution and effect, the stimulation protocol is repeated to determine if the drug has rendered the VT non-inducible.
-
Endpoint: The primary endpoint is the suppression of inducible sustained VT.
Conclusion
The available data from cross-study comparisons indicate that this compound is an effective antiarrhythmic agent for the management of ventricular arrhythmias, demonstrating a high response rate. In the context of maintaining sinus rhythm in patients with atrial fibrillation post-cardioversion, its efficacy is comparable to that of amiodarone when used in conjunction with a beta-blocker. The primary mechanism of action involves the blockade of fast sodium channels in cardiac myocytes, leading to a reduction in conduction velocity and suppression of arrhythmogenic activity. The standardized experimental protocols outlined in this guide, including Holter monitoring and programmed electrical stimulation, provide a framework for the continued evaluation and comparison of Ethacizine and other antiarrhythmic therapies.
References
- 1. [Comparative study of the effectiveness of ethacizine, etmozin and Ritmilen in patients with ventricular rhythmic disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sinus Rhythm Maintenance After Electrical Cardioversion for Atrial Fibrillation in High-Risk Patients — Comparative Eff… [ouci.dntb.gov.ua]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Evaluation of antiarrhythmic therapy using Holter monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of ventricular arrhythmias by programmed ventricular stimulation: a prospective study on the effects of stimulation current on arrhythmia induction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethacizine Hydrochloride and Other Phenothiazine-Derived Drugs
This guide provides a detailed comparison of ethacizine hydrochloride with other drugs derived from the phenothiazine chemical structure. The focus is on differentiating the antiarrhythmic properties of ethacizine and its close analog, moricizine, from the well-known antipsychotic effects of other phenothiazine derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of pharmacological data, experimental methodologies, and mechanistic pathways.
Introduction to Phenothiazine Derivatives
Phenothiazine is a tricyclic nitrogen-containing system that serves as a foundational structure for a diverse range of pharmaceuticals.[1][2] While initially explored for antihistaminic and sedative properties, the discovery of chlorpromazine in the 1950s revolutionized psychiatry by introducing the first effective antipsychotic medication.[2] Subsequent research into the structure-activity relationships of phenothiazine derivatives revealed that modifications to the side chain at position 10 of the phenothiazine ring could dramatically alter the drug's primary activity. Specifically, the transition from ω-aminoalkyl to ω-aminoacyl side chains was found to decrease psychotropic effects and significantly enhance cardiovascular, particularly antiarrhythmic, actions.[1] This led to the development of a distinct class of antiarrhythmic phenothiazines, including ethacizine and moricizine.
This guide will focus on two main comparisons:
-
Ethacizine vs. Moricizine: A direct comparison of two structurally similar Class I antiarrhythmic agents.
-
Antiarrhythmic vs. Antipsychotic Phenothiazines: A broader comparison highlighting the divergent pharmacological profiles based on their distinct mechanisms of action.
Comparative Analysis of Antiarrhythmic Phenothiazines: Ethacizine and Moricizine
Ethacizine and moricizine (also known as ethmozine) are both classified as Class I antiarrhythmic agents, which function primarily by blocking sodium channels in the myocardium.[1][3] Despite their similar core structure, differences in their side chains lead to variations in their potency and electrophysiological effects.
Pharmacokinetic Properties
Ethacizine and moricizine exhibit different pharmacokinetic profiles, which influences their clinical application. Both drugs undergo extensive first-pass metabolism.[3]
| Property | This compound | Moricizine Hydrochloride |
| Drug Class | Class Ic Antiarrhythmic | Class I Antiarrhythmic (with properties of Ia, Ib, and Ic) |
| Bioavailability | ~40% | 34-38% |
| Protein Binding | ~90% | ~95% |
| Half-life | Variable (2.5-4 hours) | 3-4 hours (healthy), 6-13 hours (cardiac disease) |
| Metabolism | Hepatic (via CYP3A4, CYP2D6) | Extensive hepatic first-pass metabolism |
Efficacy in Ventricular Arrhythmia Suppression
Clinical trials have evaluated the efficacy of both drugs in suppressing ventricular premature complexes (VPCs) and more complex ventricular arrhythmias.
| Drug | Comparator | Patient Population | Efficacy Endpoint | Results |
| Moricizine | Placebo | Patients with benign or potentially lethal ventricular arrhythmias | >75% reduction in VPCs | 85% of patients achieved the endpoint with dosages of 10.1-15 mg/kg daily.[4] |
| Moricizine | Disopyramide | Patients with ≥40 VPCs/hr | Mean reduction in VPCs | Moricizine: 71.2% reduction; Disopyramide: 52.8% reduction.[5] |
| Moricizine | Propranolol | Patients with ≥30 VPCs/hr | Mean reduction in VPCs | Moricizine: 81% reduction; Propranolol: 38% reduction.[5] |
| Moricizine | Placebo | Patients with nonsustained ventricular tachycardia (VT) | ≥75% reduction in runs of VT | 73% of patients were initial responders.[6] |
| Ethacizine | Other AADs (failed) | Patients with premature atrial (PACs) or ventricular contractions (PVCs) | Reduction to ≤1000 extrasystoles/24h | Target rate achieved in 89% of PAC patients and 86% of PVC patients.[7] |
Adverse Effects and Safety Profile
The clinical use of Class I antiarrhythmics is limited by the potential for proarrhythmic effects, particularly in patients with structural heart disease. The Cardiac Arrhythmia Suppression Trial (CAST) highlighted these risks, finding increased mortality in post-myocardial infarction patients treated with Class Ic agents like flecainide and encainide.[7][8] Moricizine was also studied in CAST II, which was terminated due to a similar trend.[7] This has led to contraindications for Class Ic drugs in patients with ischemic or structural heart disease.[8]
| Adverse Effect | Ethacizine | Moricizine | Chlorpromazine (for comparison) |
| Primary Risk | Proarrhythmia | Proarrhythmia (2-12% incidence)[4][9] | Extrapyramidal Symptoms, Sedation |
| Cardiovascular | Conduction disturbances (AV block) | Aggravation of arrhythmia | Orthostatic hypotension, QT prolongation[10] |
| Neurological | Dizziness, headache | Dizziness (9%), headache[4] | Drowsiness, Tardive Dyskinesia[11] |
| Gastrointestinal | Nausea | Nausea (11%)[4] | Dry mouth |
| Anticholinergic | Not prominent | Mild effects[9] | Prominent (dry mouth, blurred vision, urinary retention)[11] |
Divergence of Function: Antiarrhythmic vs. Antipsychotic Phenothiazines
The primary distinction between antiarrhythmic phenothiazines like ethacizine and antipsychotic derivatives like chlorpromazine lies in their principal mechanism of action and resulting therapeutic and adverse effect profiles.
-
Antiarrhythmic Phenothiazines (Ethacizine, Moricizine): These drugs are engineered to target voltage-gated sodium channels in the heart.[1] Their clinical utility is in managing cardiac rhythm disturbances. Their adverse effects are primarily cardiac, such as proarrhythmia and conduction slowing.[8][12]
-
Antipsychotic Phenothiazines (Chlorpromazine, Fluphenazine): These drugs act as antagonists at dopamine D2 receptors in the central nervous system.[13][14] This action alleviates the positive symptoms of psychosis.[15] Their side effects are predominantly neurological (e.g., extrapyramidal symptoms) and anticholinergic, although they also possess cardiovascular effects like alpha-adrenergic blockade causing hypotension and a risk of QT prolongation.[10][11][15]
Experimental Protocols
The evaluation of antiarrhythmic drug efficacy relies on specific experimental designs to quantify the reduction in arrhythmia burden and assess safety. A typical protocol for a clinical trial is as follows:
Protocol: Efficacy and Safety of an Antiarrhythmic Agent in Patients with Ventricular Arrhythmias
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, crossover trial.[5]
-
Patient Population:
-
Inclusion Criteria: Adult patients with a documented high frequency of ventricular arrhythmias, such as ≥30 VPCs per hour, confirmed by 24-hour ambulatory Holter monitoring.[5] Patients with symptomatic, non-life-threatening arrhythmias.
-
Exclusion Criteria: Patients with structural heart disease, recent myocardial infarction, severe left ventricular dysfunction, or life-threatening ventricular arrhythmias (unless part of a specific trial design with appropriate safety measures).[4][8]
-
-
Methodology:
-
Baseline Phase: Patients undergo an initial drug-free period (washout) of 1-2 weeks. A 24- to 48-hour Holter monitor is used to establish the baseline frequency and complexity of ventricular arrhythmias.
-
Randomization & Treatment Periods: Patients are randomly assigned to receive either the investigational drug (e.g., ethacizine or moricizine) or a matching placebo for a defined period (e.g., 2-4 weeks).
-
Dose Titration: The drug dose is typically started low and titrated upwards based on a predefined schedule to an effective and tolerated dose.[9] For moricizine, daily dosages have ranged from 600 to 900 mg.[4][5]
-
Crossover: After the first treatment period and another washout phase, patients are crossed over to the alternate treatment arm.
-
Assessment: 24-hour Holter monitoring is performed at the end of each treatment period to assess arrhythmia frequency. Electrocardiograms (ECGs) are monitored for changes in PR, QRS, and QT intervals. Adverse events are systematically recorded at each visit.
-
-
Primary Efficacy Endpoint: A statistically significant reduction in the total number of VPCs and/or complex forms (e.g., couplets, runs of non-sustained VT) compared to placebo. A common threshold is a >75% reduction in VPCs.[4][16]
-
Safety Endpoints: Incidence of adverse effects, proarrhythmic events (new or worsened arrhythmias), and significant ECG changes.
Mechanism of Action and Signaling Pathways
The distinct therapeutic applications of phenothiazine derivatives are a direct result of their differential targets at the molecular level.
Ethacizine: Class Ic Sodium Channel Blockade
Ethacizine, as a Class Ic antiarrhythmic, exerts its effect by potently blocking the fast voltage-gated sodium channels (Na_v_1.5) in cardiomyocytes.[7][12] This action has several key electrophysiological consequences:
-
Slows Phase 0 Depolarization: It markedly decreases the rate of rise of the cardiac action potential.
-
Reduces Conduction Velocity: The slowing of depolarization leads to a significant decrease in conduction velocity through the atria, ventricles, and His-Purkinje system.[12][17]
-
ECG Changes: This is reflected on the surface ECG as a widening of the QRS complex and a prolongation of the PR interval.[12]
-
Minimal Effect on Repolarization: Unlike Class Ia agents, Class Ic drugs have little to no effect on the action potential duration or the QT interval.[7][18]
Antipsychotic Phenothiazines: Dopamine D2 Receptor Antagonism
Typical antipsychotics like chlorpromazine exert their therapeutic effect by blocking dopamine D2 receptors in the mesolimbic pathway of the brain.[15][19] An overactivity of this pathway is hypothesized to be responsible for the positive symptoms of schizophrenia.[19]
-
D2 Receptor Blockade: Chlorpromazine binds to D2 receptors without activating them, thereby preventing dopamine from binding and initiating the downstream signaling cascade.[14]
-
Reduced cAMP: D2 receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (G_i_). Their activation normally inhibits the enzyme adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Antagonism by chlorpromazine prevents this inhibition.
-
Modulation of Neuronal Excitability: By blocking dopamine's effects, these drugs reduce excessive dopaminergic neurotransmission, which helps to normalize neuronal activity in key brain circuits and alleviate psychotic symptoms.[15]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical trial comparing antiarrhythmic drugs, as described in the experimental protocols section.
Conclusion
The phenothiazine scaffold has given rise to remarkably different classes of therapeutic agents. This compound and moricizine are potent Class I antiarrhythmic drugs whose clinical utility is defined by their ability to block cardiac sodium channels. Their comparison reveals subtle but important differences in efficacy and electrophysiological profile. In stark contrast, antipsychotic phenothiazines like chlorpromazine primarily target central dopamine D2 receptors, forming the basis of treatment for psychosis. This guide underscores the critical role of structure-activity relationships in drug development and highlights the distinct clinical profiles, from efficacy to adverse events, that arise from targeting different molecular pathways, even when originating from the same chemical family. For researchers, this comparison illustrates the versatility of the phenothiazine structure and provides a framework for evaluating the distinct properties of its derivatives.
References
- 1. Pharmacology and clinical use of a new group of antiarrhythmic drugs: derivatives of tricyclic nitrogen-containing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. Moricizine. A review of its pharmacological properties, and therapeutic efficacy in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerance of Ethmozine (moricizine HCl) in placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic efficacy of Ethmozine (moricizine HCl) compared with disopyramide and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of moricizine in patients with ventricular tachycardia: results of a placebo-controlled prospective long-term clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethmozine (moricizine HCl) therapy for complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How Do Class IC Antidysrhythmics Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 13. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 15. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 16. ccjm.org [ccjm.org]
- 17. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 18. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
A Preclinical Roadmap to Replicating Clinical Triumphs of Ethacizine in Arrhythmia Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ethacizine's pivotal clinical trial findings and their replication in preclinical models. We delve into the experimental data, detailed protocols, and underlying signaling pathways to offer a comprehensive resource for translational research in cardiac arrhythmias.
Ethacizine, a Class Ic antiarrhythmic agent, has demonstrated significant efficacy in the management of both ventricular and supraventricular arrhythmias in various clinical settings. Its primary mechanism of action involves a potent blockade of fast sodium channels in cardiomyocytes, leading to a reduction in the rate of depolarization and conduction velocity.[1][2] This guide bridges the gap between clinical observations and preclinical investigations, offering a framework for replicating and exploring the therapeutic potential of Ethacizine and its alternatives.
Clinical Efficacy of Ethacizine: A Quantitative Overview
Pivotal clinical trials have established the antiarrhythmic properties of Ethacizine across a spectrum of cardiac rhythm disorders. The following tables summarize key quantitative findings from these studies.
Table 1: Efficacy of Ethacizine in Ventricular Arrhythmias
| Clinical Trial Endpoint | Patient Population | Ethacizine Treatment Regimen | Efficacy Outcome | Citation(s) |
| Reduction in Ventricular Premature Beats (VPBs) | 82 patients with ventricular rhythm disturbances | 150-300 mg/day (mean 183 +/- 46 mg/day) for 3-14 days | Reduced total VPBs from 17,263/24h to 3,458/24h (p < 0.001) | [3] |
| Suppression of Ventricular Tachycardia (VT) | 82 patients with ventricular rhythm disturbances | 150-300 mg/day (mean 183 +/- 46 mg/day) for 3-14 days | Suppressed VT runs by 90% in 96% of patients | [3] |
| Prevention of VT Induction | 38 patients with recurrent sustained VT | IV: 0.6-0.7 mg/kg; Oral: 200-400 mg/day | Prevented VT induction in 76.9% of CAD patients and 41.7% of patients with other heart diseases | [4] |
| Long-term Recurrence of VT | 26 patients with coronary artery disease (CAD) | 200-400 mg/day | 96.2% remained free of recurrences at a mean follow-up of 16.5 months | [4] |
| Efficacy in Refractory Ventricular Arrhythmias | 48 patients refractory to other antiarrhythmics | Not specified | Effective in 63% of patients |
Table 2: Efficacy of Ethacizine in Supraventricular Arrhythmias
| Clinical Trial Endpoint | Patient Population | Ethacizine Treatment Regimen | Efficacy Outcome | Citation(s) |
| Prevention of Paroxysmal Atrial Fibrillation (AF) | 28 patients with frequent paroxysmal AF | Initial oral dose of 100 mg | Reduced AF frequency by ≥70% in 68% of patients | [5] |
| Termination of Paroxysmal AF and Atrial Flutter | 30 patients with 103 episodes | Single oral dose of 100 mg | Effective in terminating 77.7% of paroxysms of AF; mean time to sinus rhythm recovery was 1.9 hours | [6] |
| Prevention of AVNRT Induction | Patients with paroxysmal AV nodal tachycardia | Oral administration | Prevented tachycardia induction in 87% of patients | [7] |
| Termination of AVNRT | Patients with paroxysmal AV nodal tachycardia | 0.5 mg/kg IV | Controlled tachycardia in 100% of patients | [7] |
Preclinical Models: Recreating the Clinical Scenario
Translating these clinical findings into preclinical models is crucial for understanding the nuanced mechanisms of Ethacizine and for the development of novel antiarrhythmic therapies. Below are detailed experimental protocols for key preclinical investigations that mirror the clinical conditions where Ethacizine has shown efficacy.
Experimental Protocol 1: Canine Model of Post-Myocardial Infarction Ventricular Tachycardia
This model is designed to replicate the clinical scenario of ventricular arrhythmias in patients with coronary artery disease, a population where Ethacizine has shown significant efficacy.[4]
-
Animal Model: Adult mongrel dogs of either sex.
-
Induction of Myocardial Infarction: A two-stage ligation of the left anterior descending coronary artery is performed to create a stable myocardial infarction. This chronic injury model is more clinically relevant than acute ischemia models for studying sustained ventricular arrhythmias.[8]
-
Arrhythmia Induction: Programmed electrical stimulation (PES) is used to induce sustained ventricular tachycardia. This involves delivering a series of electrical impulses to the ventricle to mimic the triggers of clinical VT.
-
Drug Administration: Ethacizine is administered intravenously at varying doses to determine its effect on the inducibility and characteristics of VT.
-
Electrophysiological Measurements: Intracardiac electrodes are used to record various electrophysiological parameters, including the effective refractory period (ERP) of the ventricle, conduction velocity, and the cycle length of the induced VT.
-
Key Outcome Measures: The primary endpoint is the prevention of VT induction by Ethacizine. Secondary endpoints include changes in ERP, conduction velocity, and VT cycle length.
Experimental Protocol 2: In Vitro Electrophysiological Studies in Canine Ventricular Muscle
This in vitro model allows for a detailed investigation of the direct cellular electrophysiological effects of Ethacizine, providing a mechanistic basis for its antiarrhythmic actions observed in clinical trials.
-
Tissue Preparation: Papillary muscles are dissected from the right ventricle of healthy adult canine hearts.
-
Recording Technique: Conventional microelectrode techniques are used to record transmembrane action potentials from the isolated muscle fibers.
-
Experimental Conditions: The muscle preparations are superfused with Tyrode's solution and stimulated at various frequencies to assess the use-dependent effects of the drug.
-
Drug Application: Ethacizine is added to the superfusate at a range of concentrations.
-
Electrophysiological Parameters Measured:
-
Maximum rate of depolarization (Vmax) of the action potential, an indicator of sodium channel block.
-
Action potential duration (APD) at different levels of repolarization (e.g., APD50, APD90).
-
Effective refractory period (ERP).
-
-
Key Outcome Measures: Concentration-dependent and use-dependent block of Vmax, and effects on APD and ERP.
Comparative Performance: Ethacizine vs. Alternatives in Preclinical Models
While clinical trials provide valuable comparative efficacy data, preclinical models offer a controlled environment to dissect the electrophysiological differences between Ethacizine and other antiarrhythmic agents.
Table 3: Preclinical Comparison of Ethacizine and Flecainide in Canine Ventricular Muscle
| Electrophysiological Parameter | Ethacizine | Flecainide | Citation(s) |
| Vmax Depression (Sodium Channel Block) | Significant depression at ≥ 10⁻⁶ M | Significant depression at ≥ 3 x 10⁻⁶ M | |
| Use-Dependent Block of Vmax | Present | Present | |
| Time Constant of Recovery from Use-Dependent Block | 27.1 +/- 13.3 s | 12.2 +/- 2.5 s | |
| Effect on Action Potential Duration | No significant effect | No significant effect | |
| Effect on Effective Refractory Period | No significant effect | No significant effect |
These preclinical findings are consistent with the classification of both Ethacizine and Flecainide as Class Ic antiarrhythmic drugs, characterized by their potent sodium channel blocking properties and slow kinetics of recovery from block.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms underlying Ethacizine's antiarrhythmic effects, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Figure 1: Mechanism of action of Ethacizine in cardiomyocytes.
Figure 2: Experimental workflow for assessing Ethacizine efficacy in a post-MI VT model.
Conclusion
The preclinical models discussed in this guide provide a robust framework for investigating the electrophysiological properties of Ethacizine and its alternatives. The data from these models largely corroborate the findings from pivotal clinical trials, confirming its potent Class Ic antiarrhythmic activity. By utilizing these detailed experimental protocols and understanding the underlying mechanisms, researchers can further explore the therapeutic window of Ethacizine, investigate potential proarrhythmic risks in specific patient populations, and pave the way for the development of next-generation antiarrhythmic drugs with improved efficacy and safety profiles. The continued integration of clinical observations with preclinical validation will be paramount in advancing the management of cardiac arrhythmias.
References
- 1. What is Ethacizine used for? [synapse.patsnap.com]
- 2. What is the mechanism of Ethacizine? [synapse.patsnap.com]
- 3. Ethacizin: a new efficacious Soviet antiarrhythmic drug of the phenothiazine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic efficacy of ethacizine assessed by programmed electrical stimulation in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Results of the treatment of paroxysmal atrial fibrillation with ethacizine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Use of ethacizine tablets in paroxysms of atrial flutter and fibrillation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanism of action and the effectiveness of ethacizin in patients with paroxysmal atrioventricular nodal reciprocal tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical assessment of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HPLC Methods for Ethacizine Hydrochloride: A Comparative Guide Based on ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ethacizine hydrochloride, in accordance with the International Council for Harmonisation (ICH) guidelines. Due to the limited availability of published, fully validated HPLC methods for this compound, this document utilizes a validated method for a structurally related compound, Ethacridine lactate, as a practical and illustrative example. The presented data and protocols serve as a robust template for the validation of analytical methods for similar molecules.
Understanding HPLC Method Validation According to ICH Guidelines
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. The ICH Q2(R1) guideline outlines the key validation parameters that must be investigated.[1]
Key Validation Parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Analysis of a Validated HPLC Method (Illustrative Example: Ethacridine Lactate)
The following tables summarize the performance data of a validated Reverse Phase-HPLC (RP-HPLC) method for the determination of Ethacridine lactate. This data is presented as a model for the expected performance of a validated method for this compound.
Table 1: Chromatographic Conditions for Ethacridine Lactate Analysis
| Parameter | Condition |
| Column | Qualisil RP C-18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Water (60:40 v/v), pH adjusted to 2.8 with ortho-phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 271 nm |
| Injection Volume | 20 µL |
| Retention Time | 4.41 min |
Table 2: Summary of Validation Parameters for Ethacridine Lactate HPLC Method
| Validation Parameter | Result | ICH Acceptance Criteria |
| Linearity (Concentration Range) | 2 - 12 µg/mL | Correlation coefficient (r²) ≥ 0.998 |
| Correlation Coefficient (r²) | 0.9980 | - |
| Accuracy (% Recovery) | 98.5% - 101.5% | Typically 98.0% - 102.0% for drug substance |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 2.0% | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.11 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.33 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from excipients or degradation products | Peak purity and resolution > 1.5 |
| Robustness | No significant change in results with minor variations in flow rate, pH, and mobile phase composition | System suitability parameters met |
Experimental Protocols
The following are detailed methodologies for the key experiments performed during the validation of the illustrative HPLC method for Ethacridine lactate. These protocols can be adapted for the validation of an HPLC method for this compound.
1. Specificity:
-
Procedure: A placebo solution (containing all formulation excipients except the active pharmaceutical ingredient) and a standard solution of Ethacridine lactate were prepared and injected into the HPLC system. Forced degradation studies were also performed by exposing the drug substance to acidic, basic, oxidative, and photolytic stress conditions.
-
Analysis: The chromatograms of the placebo, standard, and stressed samples were compared to ensure that there were no interfering peaks at the retention time of the analyte. Peak purity was also assessed using a photodiode array (PDA) detector.
2. Linearity:
-
Procedure: A series of at least five standard solutions of Ethacridine lactate were prepared in the mobile phase, covering a concentration range of 2 to 12 µg/mL. Each solution was injected in triplicate.
-
Analysis: A calibration curve was constructed by plotting the mean peak area against the corresponding concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
3. Accuracy:
-
Procedure: The accuracy of the method was determined by the standard addition method. Known amounts of Ethacridine lactate standard were spiked into a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate.
-
Analysis: The percentage recovery was calculated for each sample.
4. Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and using the same instrument.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days, by two different analysts, and/or on two different instruments.
-
Analysis: The relative standard deviation (%RSD) of the peak areas and retention times was calculated for both repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
6. Robustness:
-
Procedure: The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (e.g., Methanol:Water 58:42 and 62:38 v/v)
-
-
Analysis: The effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and theoretical plates) was monitored.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process and the relationship between the different validation parameters as outlined by the ICH guidelines.
Caption: Workflow for HPLC method validation.
Caption: Relationship of ICH guidelines to validation parameters.
References
A Comparative Analysis of Ethacizine's Electrophysiological Effects on Diverse Cardiac Cell Types
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research highlights the differential effects of the Class Ic antiarrhythmic agent, Ethacizine, on various cardiac cell types, including ventricular myocytes, atrial myocytes, and Purkinje fibers. This comparison guide synthesizes available electrophysiological data to provide a clearer understanding of its cell-specific actions for researchers, scientists, and drug development professionals.
Ethacizine, a potent sodium channel blocker, is utilized in the management of ventricular and supraventricular arrhythmias. Its primary mechanism of action involves the inhibition of the fast sodium current (INa), leading to a reduction in the maximum rate of depolarization (Vmax) of the cardiac action potential and a slowing of conduction velocity.[1][2] However, the magnitude of these effects and the impact on other ion channels and cellular processes vary among different regions of the heart.
Comparative Electrophysiological Effects of Ethacizine
The following tables summarize the quantitative effects of Ethacizine on key electrophysiological parameters in ventricular myocytes, atrial myocytes, and Purkinje fibers, based on available in vitro studies.
Table 1: Effect of Ethacizine on Action Potential Parameters
| Parameter | Ventricular Myocytes | Atrial Myocytes | Purkinje Fibers |
| Action Potential Duration (APD) | No significant effect on APD.[1] | Data not available | Prolongation of APD |
| Maximum Upstroke Velocity (Vmax) | Significant concentration-dependent decrease.[1] | Expected to decrease | Significant decrease |
| Resting Membrane Potential | Depolarization at higher concentrations (e.g., 10-5 M).[1] | Data not available | Data not available |
| Use-Dependent Block of Vmax | Present, with a slow onset and recovery.[1] | Expected to be present | Pronounced use-dependent block.[3] |
Table 2: Effect of Ethacizine on Ion Channels
| Ion Channel | Ventricular Myocytes | Atrial Myocytes | Purkinje Fibers |
| Fast Sodium Current (INa) | Potent, use-dependent block.[4] | Expected potent, use-dependent block | Potent, use-dependent block.[3] |
| Late Sodium Current (INa-L) | Inhibition | Expected inhibition | Expected inhibition |
| Potassium Currents (e.g., IKr, IKs) | Minimal direct effect | Data not available | Data not available |
| L-type Calcium Current (ICa,L) | Inhibition reported in some studies[5] | Data not available | Data not available |
Signaling Pathways and Experimental Workflow
The primary signaling pathway affected by Ethacizine is the voltage-gated sodium channel, which is crucial for the initiation and propagation of the cardiac action potential.
The experimental workflow to determine the effects of Ethacizine on cardiac myocytes typically involves cell isolation, electrophysiological recordings, and data analysis.
Experimental Protocols
1. Isolation of Cardiac Myocytes
-
Objective: To obtain viable, single cardiac myocytes from different heart regions (ventricle, atrium, Purkinje fibers) for electrophysiological studies.
-
Methodology: The Langendorff perfusion method is commonly employed for isolating ventricular and atrial myocytes from animal hearts (e.g., rabbit, guinea pig).
-
The heart is excised and retrogradely perfused through the aorta with a calcium-free buffer to wash out the blood.
-
An enzymatic solution containing collagenase and protease is then perfused to digest the extracellular matrix.[6]
-
The digested heart tissue is minced and gently agitated to release single myocytes.
-
For Purkinje fibers, strands are often carefully dissected from the endocardial surface of the ventricles before or after initial enzymatic treatment.
-
The isolated cells are then filtered and stored in a solution with a gradually increasing calcium concentration to prevent calcium paradox.
-
2. Patch-Clamp Electrophysiology
-
Objective: To record action potentials and specific ion currents from single cardiac myocytes to quantify the effects of Ethacizine.
-
Methodology: The whole-cell patch-clamp technique is utilized.
-
A glass micropipette with a tip diameter of ~1-2 µm, filled with an intracellular-like solution, is pressed against the membrane of a single myocyte.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Current-clamp mode: The membrane potential is recorded to measure action potential parameters (APD, Vmax, resting membrane potential). Action potentials are typically elicited by injecting brief depolarizing current pulses.
-
Voltage-clamp mode: The membrane potential is held at specific voltages, and the resulting currents flowing through the ion channels are measured. Specific voltage protocols are used to isolate and characterize different ion currents (e.g., INa, ICa,L).
-
Ethacizine is applied at various concentrations to the extracellular solution to determine its effects on the recorded parameters.
-
3. Calcium Imaging
-
Objective: To measure intracellular calcium transients and assess the effect of Ethacizine on calcium handling.
-
Methodology:
-
Isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[7][8]
-
The cells are then placed on the stage of a fluorescence microscope.
-
The myocytes are electrically stimulated to elicit contractions and associated calcium transients.
-
The fluorescence intensity, which is proportional to the intracellular calcium concentration, is recorded over time using a high-speed camera or a photomultiplier tube.
-
Ethacizine is perfused, and changes in the amplitude, duration, and kinetics of the calcium transients are analyzed.
-
Discussion
The available data suggests that Ethacizine exhibits a more pronounced effect on the fast sodium current in Purkinje fibers and ventricular myocytes, leading to a significant reduction in Vmax and a slowing of conduction. The use-dependent nature of this block is a key feature, implying that its effects are more prominent at higher heart rates. While data on atrial myocytes is less comprehensive, similar potent sodium channel blocking effects are anticipated. The reported inhibition of the L-type calcium current by Ethacizine in some studies warrants further investigation across different cell types to fully understand its complete electrophysiological profile. The differential effects of Ethacizine underscore the importance of considering the specific cardiac tissue when predicting its antiarrhythmic and proarrhythmic potential. Further head-to-head comparative studies are needed to fully elucidate the cell-specific actions of Ethacizine and to refine its clinical application.
References
- 1. An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethmozine and ethacizine--new antiarrhythmic drugs with defibrillating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State dependence of ethacizin and ethmozin block of sodium current in voltage clamped and internally perfused cardiac Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single channel sodium current in rat cardiomyocytes: use-dependent block by ethacizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of moracizine and ethacizine on receptors of potential-operated calcium channels and calcium-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for isolating cardiac myocytes useful for patch-clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.libraries.rutgers.edu]
Assessing the Reproducibility of Ethacizine Hydrochloride's In Vitro Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of in vitro data is paramount for the confident progression of a compound through the development pipeline. This guide provides a comparative assessment of the in vitro electrophysiological effects of Ethacizine hydrochloride, a Class Ic antiarrhythmic agent, alongside its commonly used alternatives, flecainide and propafenone. By presenting key experimental data in a structured format and detailing the underlying methodologies, this document aims to facilitate a clearer understanding of the consistency and comparability of the reported in vitro effects of these sodium channel blockers.
This compound, primarily utilized in Russia and some Commonwealth of Independent States (CIS) countries, exerts its antiarrhythmic effect by potently blocking cardiac sodium channels in a use- and state-dependent manner.[1] This mechanism, characteristic of Class Ic agents, leads to a marked slowing of conduction velocity in the cardiac tissue. To assess the reproducibility of its in vitro profile, this guide collates data from various studies and presents it alongside comparable data for flecainide and propafenone, two widely studied Class Ic antiarrhythmics.
Comparative Analysis of In Vitro Electrophysiological Effects
The following tables summarize key quantitative data on the effects of this compound, flecainide, and propafenone on cardiac sodium channels and action potential parameters. The variability in experimental conditions across different studies underscores the importance of standardized protocols for ensuring data reproducibility.
Table 1: Inhibition of Cardiac Sodium Channels (INa)
| Drug | Preparation | Method | Conditions | IC50 (µM) | Reference |
| Ethacizine | Canine ventricular muscle | Microelectrode | 1 Hz stimulation | >1 (significant depression of Vmax at 1 µM) | [2] |
| Rat ventricular myocytes | Patch-clamp | 4 Hz stimulation | ~5 (significant decrease in peak open probability) | [3] | |
| Flecainide | hNav1.5 expressed in HEK293 cells | Patch-clamp (IonWorks) | - | 10.7 | [4] |
| Nav1.5 expressed in Xenopus oocytes | Patch-clamp | Resting state | 345 | [5][6] | |
| Nav1.5 expressed in Xenopus oocytes | Patch-clamp | Use-dependent (10 Hz) | 7.4 | [5][6] | |
| rNav1.4 expressed in Hek293t cells | Patch-clamp | Open-channel block | 0.61 | ||
| Propafenone | hKv1.5 expressed in Ltk- cells | Patch-clamp | - | 4.4 | [7] |
| Sodium channels | Simulation | Steady state block (3 Hz) | 1.4 | [8] |
Table 2: Effect on Maximum Upstroke Velocity (Vmax) of the Cardiac Action Potential
| Drug | Preparation | Method | Conditions | Effect on Vmax | Reference |
| Ethacizine | Canine ventricular muscle | Microelectrode | 1 Hz stimulation, 2 µM | Rate of onset of inhibition: 0.014 +/- 0.002 AP-1 | [2] |
| Flecainide | Canine ventricular muscle | Microelectrode | 1 Hz stimulation, 1 µg/ml (~2.4 µM) | 52.5% decrease | [9] |
| Canine ventricular muscle | Microelectrode | 3 Hz stimulation, 10 µM | Rate of onset of inhibition: 0.021 +/- 0.012 AP-1 | [2] | |
| Guinea-pig papillary muscle | Microelectrode | 1 Hz stimulation, 10 µM | ~40% decrease | [10] | |
| Propafenone | Sheep Purkinje fiber | Microelectrode | 0.5 µg/ml (~1.5 µM) | Frequency-dependent decrease | [11] |
| Sheep Purkinje and ventricular muscle | Microelectrode | 0.1-1 µM | Concentration-dependent decrease | [12] |
Table 3: Effect on Cardiac Action Potential Duration (APD)
| Drug | Preparation | Method | Conditions | Effect on APD | Reference |
| Ethacizine | Canine ventricular muscle | Microelectrode | - | No significant effect | [2] |
| Flecainide | Canine ventricular muscle | Microelectrode | - | Lengthened in ventricular muscle, shortened in Purkinje fibers | [9] |
| Canine atrial tissue | Microelectrode/Patch-clamp | Increased pacing rate | Attenuated APD shortening (greater prolongation at faster rates) | [13] | |
| Guinea pig papillary muscle | Microelectrode | ≤ 10 µM | Increased APD30 and APD90 | [10] | |
| Propafenone | Canine Purkinje fibers | Microelectrode | 1-40 µM | Shortened | [14] |
| Sheep Purkinje and ventricular muscle | Microelectrode | ≤ 1 µM | Shortened in Purkinje fibers, lengthened in ventricular muscle | [12] | |
| Human right ventricle | Monophasic action potential recordings | Pacing | No significant effect on APD90 | [15] |
Experimental Protocols
To facilitate the replication and comparison of findings, detailed experimental protocols for key in vitro assays are outlined below. These protocols are based on methodologies reported in the cited literature and best practices in cardiac electrophysiology research.
Conventional Microelectrode Recording in Isolated Cardiac Preparations
This technique is used to measure action potential parameters in multicellular preparations like papillary muscles or Purkinje fibers.
-
Preparation: Papillary muscles or free-running Purkinje fibers are dissected from animal hearts (e.g., canine, rabbit, guinea pig) and placed in a tissue bath.
-
Superfusion: The preparation is continuously superfused with oxygenated Tyrode's solution at a constant temperature (typically 36-37°C). The composition of the Tyrode's solution should be consistent (in mM: NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, glucose).
-
Stimulation: The preparation is stimulated at a defined frequency (e.g., 1 Hz) using bipolar electrodes with square-wave pulses of a specified duration and amplitude.
-
Recording: Glass microelectrodes filled with 3 M KCl are used to impale individual cells to record transmembrane action potentials.
-
Parameters Measured:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Rate of Depolarization (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
-
Effective Refractory Period (ERP)
-
-
Data Analysis: Vmax is determined as the maximum slope of the action potential upstroke. APD is measured at the indicated levels of repolarization.
Whole-Cell Patch-Clamp Electrophysiology in Isolated Myocytes or Expressed Ion Channels
This technique allows for the direct measurement of ionic currents through specific channels.
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts, or cell lines (e.g., HEK293, CHO) are stably transfected to express the cardiac ion channel of interest (e.g., hNav1.5).
-
Recording Configuration: The whole-cell patch-clamp configuration is established using borosilicate glass pipettes with a specific resistance when filled with an internal solution.
-
Solutions: The external and internal (pipette) solutions are designed to isolate the specific ionic current being studied. For sodium current recordings, potassium and calcium channel blockers are typically included in the external solution.
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to measure the current-voltage relationship, channel kinetics (activation, inactivation, recovery from inactivation), and the effects of drugs.
-
Tonic Block: The drug's effect is measured at a low stimulation frequency or from a holding potential where most channels are in the resting state.
-
Use-Dependent Block: The drug's effect is assessed during a train of depolarizing pulses at a higher frequency (e.g., 1-10 Hz) to determine its interaction with channels in the open and inactivated states.
-
-
Data Acquisition and Analysis: Currents are recorded, filtered, and digitized. The peak current amplitude is measured to determine the extent of channel block. IC50 values are calculated by fitting the concentration-response data to the Hill equation.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of Class Ic antiarrhythmics and a typical experimental workflow.
Caption: Mechanism of use-dependent sodium channel blockade by Ethacizine.
Caption: General workflow for in vitro electrophysiological assessment.
References
- 1. This compound | 57530-40-2 | Benchchem [benchchem.com]
- 2. An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single channel sodium current in rat cardiomyocytes: use-dependent block by ethacizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological and antiarrhythmic properties of propafenon in isolated cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propafenone slows conduction and produces a nonuniform recovery of excitability between Purkinje and ventricular muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of flecainide's rate-dependent actions on action potential duration in canine atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of propafenone on sinus nodal and ventricular automaticity: in vitro and in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jag.journalagent.com [jag.journalagent.com]
Independent Validation of Ethacizine Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethacizine hydrochloride's performance against other Class I and III antiarrhythmic agents. The data and methodologies presented are synthesized from published clinical and preclinical research to support independent validation and inform drug development strategies.
Mechanism of Action and Comparative Efficacy
Ethacizine is a Class Ic antiarrhythmic agent.[1][2] Its primary mechanism involves a potent blockade of fast sodium channels (INa) in cardiac myocytes.[3][4] This action reduces the maximum rate of depolarization (Vmax) of the action potential's Phase 0, leading to slowed conduction velocity in the atria, ventricles, and His-Purkinje system.[1][3] This potent, use-dependent blockade is particularly effective at faster heart rates, making it suitable for terminating tachyarrhythmias.[1] Ethacizine has a longer-lasting effect compared to some other Class Ic agents like flecainide and is structurally related to moricizine.[1][5]
Clinical studies have demonstrated its efficacy in managing a range of ventricular and supraventricular arrhythmias.[4]
Table 1: Comparative Efficacy of Ethacizine and Other Antiarrhythmic Agents
| Drug | Class | Primary Indication | Reported Efficacy (Suppression of Arrhythmias) | Key Comparative Notes |
| Ethacizine | Ic | Ventricular and Supraventricular Arrhythmias | 78-84.6% in various studies for ventricular arrhythmias.[6][7][8] | Demonstrated higher efficacy than Etmozin and Ritmilen in one study.[6] Efficacy was not inferior to Verapamil for AV nodal reciprocal tachycardia.[8] |
| Allapinine | Ic | Atrial Fibrillation, Ventricular Arrhythmias | High efficacy in preventing paroxysms of atrial fibrillation.[9] | Showed significantly fewer primary endpoint events (inefficacy or intolerability) compared to Ethacizine and Amiodarone in one study.[9] |
| Amiodarone | III | Atrial Fibrillation, Ventricular Tachycardia | Effective for rhythm control in atrial fibrillation. | One study indicated Allapinine was superior in preventing paroxysms of atrial fibrillation.[9] Amiodarone showed superiority over Ethacizine and Propafenone in preventing recurrence after cardioversion in another study. |
| Propafenone | Ic | Atrial Fibrillation | Used for maintaining sinus rhythm after cardioversion. | A clinical trial is underway to compare its efficacy directly with Ethacizine for maintaining normal heart rhythm in patients with atrial fibrillation.[10] |
| Moricizine (Ethmozin) | Ic | Ventricular Arrhythmias | 58% response rate in one comparative study.[6] | Ethacizine is reported to have a more intense and significantly longer-lasting antiarrhythmic effect than its structural analogue, moricizine.[11] |
Safety and Tolerability Profile
While effective, this compound must be used with caution due to the potential for proarrhythmic effects, a known risk for Class Ic agents, particularly in patients with structural heart disease.[3] Common side effects can affect the central nervous system (e.g., dizziness, headache) and the gastrointestinal tract (e.g., nausea). Co-administration with other antiarrhythmic drugs or agents affecting the cytochrome P450 enzyme system requires careful monitoring.[4]
Table 2: Comparative Safety and Adverse Event Profile
| Drug | Common Side Effects | Serious Adverse Events (Proarrhythmia Risk) | Contraindications / Cautions |
| Ethacizine | Dizziness, headache, staggering walk, nausea. | Potential for proarrhythmic effects, especially in patients with structural heart disease.[3] | Structural heart disease, significant myocardial ischemia.[3] |
| Allapinine | Dizziness, headache, diplopia. | Proarrhythmic effects. | Structural heart disease. |
| Amiodarone | Thyroid dysfunction, pulmonary toxicity, liver enzyme elevation, corneal microdeposits. | Proarrhythmia (Torsades de Pointes), bradycardia. | Iodine allergy, pre-existing lung disease, liver disease. |
| Propafenone | Dizziness, taste disturbance, blurred vision, bronchospasm. | Proarrhythmia, particularly in patients with structural heart disease. | Structural heart disease, asthma. |
| Moricizine (Ethmozin) | Dizziness, nausea, headache. | Increased mortality in post-myocardial infarction patients with asymptomatic ventricular arrhythmias (CAST trial). | Structural heart disease. |
Signaling Pathways and Experimental Workflows
The primary mechanism of Ethacizine involves the blockade of voltage-gated sodium channels in cardiomyocytes. This diagram illustrates the simplified signaling cascade affected by Class Ic antiarrhythmics.
Caption: Mechanism of Ethacizine as a Class Ic antiarrhythmic agent.
The following diagram outlines a typical workflow for a randomized, double-blind, crossover clinical trial designed to compare the efficacy of different antiarrhythmic drugs.[12]
Caption: Workflow of a randomized crossover clinical trial for antiarrhythmics.
Experimental Protocols
-
Objective: To quantify the antiarrhythmic effect of Ethacizine compared to a placebo or active comparator by measuring the frequency and complexity of ventricular or supraventricular ectopy over a 24-48 hour period.
-
Methodology:
-
Baseline Recording: Prior to drug administration, patients undergo a 24-hour Holter ECG recording to establish baseline arrhythmia frequency.
-
Drug Administration: Patients are administered a fixed dose of Ethacizine (e.g., 150-200 mg/day) or the comparator drug as per the study protocol.[9]
-
Follow-up Recording: After a steady-state plasma concentration is achieved (typically after 3-5 half-lives), a second 24-hour Holter recording is performed.
-
Data Analysis: The recordings are analyzed to count the number of premature ventricular contractions (PVCs), couplets, and runs of non-sustained ventricular tachycardia. Efficacy is often defined as a >70-80% reduction in total PVCs and a >90% reduction in complex forms.[6]
-
Crossover: In crossover designs, a washout period is instituted before the patient is switched to the other treatment arm, followed by a repeat Holter recording.[12]
-
-
Objective: To assess the electrophysiological effects of Ethacizine on cardiac conduction, refractoriness, and the inducibility of arrhythmias.[13][14]
-
Methodology:
-
Catheter Placement: Multipolar electrode catheters are placed in various locations within the heart (e.g., right atrium, His bundle region, right ventricular apex) under fluoroscopic guidance.
-
Baseline Measurements: Baseline electrophysiological parameters are recorded, including sinus node recovery time (SNRT), atrioventricular (AV) conduction intervals (AH, HV), and refractory periods of the atria and ventricles.
-
Programmed Electrical Stimulation (PES): A standardized protocol of programmed electrical stimulation is used to attempt induction of the clinical arrhythmia (e.g., ventricular tachycardia).[15] This involves delivering single, double, or triple extrastimuli at different cycle lengths.
-
Drug Infusion: Ethacizine is administered intravenously (e.g., 0.6-0.7 mg/kg) over a set period.[15]
-
Post-Drug Measurements: All baseline measurements and PES protocols are repeated to determine the drug's effect on conduction, refractoriness, and arrhythmia inducibility. A successful outcome is typically defined as the non-inducibility of sustained ventricular tachycardia post-drug.[15]
-
References
- 1. This compound | 57530-40-2 | Benchchem [benchchem.com]
- 2. This compound (Ethacizin) | Antiarrhythmic Agent | DC Chemicals [dcchemicals.com]
- 3. What is the mechanism of Ethacizine? [synapse.patsnap.com]
- 4. What is Ethacizine used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Comparative study of the effectiveness of ethacizine, etmozin and Ritmilen in patients with ventricular rhythmic disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparative study of the effectiveness of Bonnecor and ethacizine in various disorders of cardiac rhythm] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Comparative study of the effects of verapamil, ethmozin and ethacizine on provoked attacks of atrioventricular nodal reciprocal tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and safety of allapinine, ethacyzin and amiodarone: choice of optimal antiarrhythmic therapy for rhythm control in case of [cardiology-journal.ru]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. [Ethacizin: pharmacologic properties and prospects for clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Study of the comparative anti-arrhythmic effectiveness of allapinin, ethacizine and mexitil in patients with ventricular disorders of cardiac rhythm] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Electrophysiological effects of ethacizine in experimental myocardial infarction and stimulation of sympathetic heart innervation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Effect of ethacizine on the heart conduction system and the indicators of central hemodynamics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiarrhythmic efficacy of ethacizine assessed by programmed electrical stimulation in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethacizine vs. Amiodarone: A Comparative Guide to Mechanisms and Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two antiarrhythmic drugs, ethacizine and amiodarone, focusing on their contrasting mechanisms of action, electrophysiological effects, and available experimental data. The information is intended to support research and development efforts in the field of cardiology and pharmacology.
Core Mechanisms of Action
Ethacizine and amiodarone exert their antiarrhythmic effects through distinct molecular interactions with cardiac ion channels. Ethacizine is a potent Class IC antiarrhythmic agent, primarily characterized by its strong blockade of fast-inward sodium channels (INa).[1][2] This action markedly slows the depolarization phase (Phase 0) of the cardiac action potential, leading to a significant decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.[1] Ethacizine has a minimal effect on the duration of the action potential and the repolarization phase.[1]
In contrast, amiodarone is a complex antiarrhythmic agent with a multi-faceted mechanism of action, classified primarily as a Class III agent.[3] Its principal effect is the blockade of potassium channels, which prolongs the repolarization phase (Phase 3) of the cardiac action potential and, consequently, the effective refractory period.[3] Beyond its Class III activity, amiodarone also exhibits properties of Class I (sodium channel blockade), Class II (beta-adrenergic blockade), and Class IV (calcium channel blockade) agents.[4][5] This broad spectrum of activity contributes to its wide range of electrophysiological effects.
Electrophysiological Effects: A Quantitative Comparison
The following tables summarize the available quantitative data on the electrophysiological effects of ethacizine and amiodarone on various cardiac ion channels. It is important to note that direct comparative studies with uniform methodologies are limited, and data for ethacizine, particularly regarding IC50 values, is less extensively published in readily accessible literature.
Table 1: Comparative Effects on Cardiac Ion Channels
| Ion Channel | Ethacizine | Amiodarone |
| Fast Sodium Channel (INa) | Potent blockade, slowing conduction velocity.[1][2] | Moderate blockade, with an estimated IC50 of 3.6 µM for binding to the sodium channel.[6] In atrial myocytes, the IC50 for INa inhibition was 1.8 ± 1.1 μM, while in ventricular myocytes it was 40.4 ± 11.9 μM.[7] The IC50 for tonic block of peak INa was reported as 178.1 ± 17.2 μM, and for late INa as 3.0 ± 0.9 μM.[4] |
| Potassium Channels (IK) | Minor effect on repolarization.[2] | Potent blockade of multiple potassium channels, including the rapid (IKr/hERG) and slow (IKs) components of the delayed rectifier potassium current, and ATP-sensitive potassium channels (KATP).[4] IC50 for hERG channel block has been reported as ~45 nM and 9.8 µM in different experimental settings.[8][9] The IC50 for KATP channel inhibition was 2.3 µM.[10] |
| Calcium Channels (ICa) | Blocks inward calcium current in a frequency-, voltage-, and concentration-dependent manner.[11] | Blocks L-type calcium channels.[5] |
| Adrenergic Receptors | No significant direct effect. | Non-competitive alpha- and beta-adrenergic inhibition.[3] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments cited in this guide.
Whole-Cell Patch-Clamp Technique for Ion Channel Analysis
This technique is fundamental for studying the effects of drugs on individual ion channels in isolated cardiac myocytes.
Objective: To measure the inhibitory effect of a drug (e.g., amiodarone, ethacizine) on specific ion currents (e.g., INa, IKr).
Methodology:
-
Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig) or obtained from cell lines expressing specific human ion channels (e.g., HEK293 cells).
-
Pipette Preparation: Glass micropipettes with a tip diameter of 1-2 µm are fabricated and filled with an internal solution mimicking the intracellular ionic composition.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential is held constant ("clamped") at a specific voltage by a feedback amplifier. Voltage steps are applied to elicit specific ion currents.
-
Data Acquisition: The resulting currents are recorded and analyzed. The effect of the drug is determined by comparing the current amplitude before and after its application at various concentrations to calculate the IC50 value.[12][13][14][15]
Intracardiac Electrophysiological Study (EPS) in Animal Models
EPS in intact animal models or patients allows for the evaluation of a drug's effect on the entire cardiac conduction system.[16]
Objective: To assess the in-vivo effects of a drug on cardiac conduction, refractoriness, and arrhythmia inducibility.
Methodology:
-
Animal Preparation: Anesthetized animals (e.g., dogs) are instrumented for continuous ECG and hemodynamic monitoring.[17]
-
Catheter Placement: Multipolar electrode catheters are inserted through peripheral veins or arteries and positioned at various intracardiac sites (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.[18][19]
-
Baseline Measurements: Baseline electrophysiological parameters are recorded, including sinus cycle length, atrioventricular (AV) conduction intervals (AH and HV intervals), and effective refractory periods (ERPs) of the atria, ventricles, and AV node.
-
Arrhythmia Induction: Programmed electrical stimulation (delivering precisely timed premature stimuli) is used to attempt to induce arrhythmias, such as ventricular tachycardia.[20]
-
Drug Administration: The drug is administered intravenously or orally, and the electrophysiological measurements and arrhythmia induction protocols are repeated.
-
Data Analysis: Changes in conduction times, refractory periods, and the ability to induce arrhythmias are analyzed to determine the drug's electrophysiological effects.[17][20]
Signaling Pathways and Molecular Interactions
The effects of ethacizine and amiodarone extend beyond direct ion channel blockade and can involve modulation of intracellular signaling pathways.
Ethacizine Signaling
Information regarding the specific effects of ethacizine on intracellular signaling pathways is limited in the current literature. Its primary mechanism is understood to be direct sodium channel blockade.
Amiodarone Signaling
Amiodarone has been shown to influence several intracellular signaling cascades, which may contribute to both its therapeutic and adverse effects.
-
MAPK/ERK Pathway: Amiodarone can modulate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. Studies have shown that amiodarone can regulate cell proliferation and differentiation through this pathway, which may be relevant to its potential to cause pulmonary fibrosis.[21] Amiodarone has also been shown to repress Snail protein expression through the ERK pathway.[22]
-
Thyroid Hormone Signaling: Due to its high iodine content and structural similarity to thyroid hormones, amiodarone significantly impacts thyroid hormone metabolism.[23][24][25] It inhibits the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3) by blocking the 5'-deiodinase enzyme.[24][25][26] This can lead to alterations in thyroid function, including hypothyroidism or hyperthyroidism.[23][27]
Comparative Experimental Workflow
A typical workflow for the preclinical comparison of antiarrhythmic drugs like ethacizine and amiodarone involves a multi-tiered approach, from in vitro channel analysis to in vivo arrhythmia models.
Conclusion
Ethacizine and amiodarone represent two distinct approaches to the pharmacological management of cardiac arrhythmias. Ethacizine's targeted and potent blockade of sodium channels offers a clear and specific mechanism of action, primarily affecting cardiac conduction. Amiodarone, with its complex polypharmacy, engages multiple ion channels and signaling pathways, resulting in a broader, albeit more complex, range of electrophysiological effects. This guide highlights the fundamental differences in their mechanisms and effects, providing a foundation for further research and development in the pursuit of more effective and safer antiarrhythmic therapies. The need for more direct, quantitative comparative studies, particularly for ethacizine, remains a critical area for future investigation.
References
- 1. What is the mechanism of Ethacizine? [synapse.patsnap.com]
- 2. What is Ethacizine used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]
- 6. Amiodarone: biochemical evidence for binding to a receptor for class I drugs associated with the rat cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atrial selectivity in Na+channel blockade by acute amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amiodarone inhibits cardiac ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethacizin blockade of calcium channels: a test of the guarded receptor hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. Patch Clamp Protocol [labome.com]
- 15. researchgate.net [researchgate.net]
- 16. Electrophysiology Study and Ablation of Ventricular Tachycardia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. [Electrophysiological effects of ethacizine in experimental myocardial infarction and stimulation of sympathetic heart innervation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mountsinai.org [mountsinai.org]
- 19. ccjm.org [ccjm.org]
- 20. [Etatsizin efficacy in patients with ventricular tachycardias. The results of intracardiac electrophysiological research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amiodarone induces cell proliferation and myofibroblast differentiation via ERK1/2 and p38 MAPK signaling in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Amiodarone and thyroid physiology, pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 24. emedicine.medscape.com [emedicine.medscape.com]
- 25. academic.oup.com [academic.oup.com]
- 26. youtube.com [youtube.com]
- 27. AMIODARONE AND THYROID DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
A critical appraisal of the evidence for Ethacizine hydrochloride's efficacy
A Critical Appraisal of the Evidence for Ethacizine Hydrochloride's Efficacy
Introduction
Ethacizine (ethacyzine) hydrochloride is a Class IC antiarrhythmic agent according to the Vaughan Williams classification.[1] Developed in the Soviet Union, it is structurally related to moricizine and is primarily used in Russia and some Commonwealth of Independent States (CIS) countries.[2][3] Its main indications are the treatment of severe or refractory ventricular and supraventricular arrhythmias, including those associated with organic heart disease and Wolff-Parkinson-White syndrome.[3] This guide provides a critical appraisal of the available evidence for Ethacizine's efficacy, compares its performance with other antiarrhythmic agents, and details the experimental protocols used in key studies.
Mechanism of Action
Ethacizine's primary mechanism of action is a potent, state- and use-dependent blockade of fast voltage-gated sodium channels (Nav1.5) in cardiac myocytes.[1][4] This action has several key electrophysiological consequences:
-
Marked Slowing of Conduction: By inhibiting the rapid influx of sodium during Phase 0 of the cardiac action potential, Ethacizine significantly slows the conduction velocity in the atria, ventricles, and the His-Purkinje system.[1][4]
-
Minimal Effect on Repolarization: A defining characteristic of Class IC agents, Ethacizine has little to no effect on the action potential duration (APD) or the QT interval.[4][5]
-
Use-Dependence: The blocking effect is more pronounced at faster heart rates. This is because the drug preferentially binds to sodium channels in their open or inactivated states, which occur more frequently during tachyarrhythmias, making it particularly effective for terminating these episodes.[1][6]
Some studies also suggest minor effects on potassium channels and potential beta-adrenergic blocking properties, which may contribute to its overall antiarrhythmic profile.[2][4]
Evidence of Efficacy from Clinical and Preclinical Studies
The efficacy of Ethacizine has been evaluated in various arrhythmia contexts, primarily through Holter monitoring and electrophysiological studies.
Ventricular Arrhythmias
Ethacizine has demonstrated significant efficacy in suppressing ventricular arrhythmias. Early studies using Holter monitoring showed substantial reductions in ventricular premature beats (VPBs), couplets, and runs of ventricular tachycardia (VT).[7]
| Study Focus | Patient Population | N | Key Efficacy Endpoint | Result | Citation |
| Ventricular Arrhythmias | Patients with ventricular rhythm disturbances | 82 | Reduction in VPBs | Reduced from 17,263/24h to 3,458/24h (p < 0.001) | [7] |
| Ventricular Arrhythmias | Patients with ventricular rhythm disturbances | 82 | Suppression of couplets (>90%) | 94% of patients | [7] |
| Ventricular Arrhythmias | Patients with ventricular rhythm disturbances | 82 | Suppression of VT runs (>90%) | 96% of patients | [7] |
| Recurrent Sustained VT | Coronary Artery Disease (CAD) | 26 | Freedom from recurrence (16.5-month follow-up) | 96% (25 of 26 patients) | [8] |
| Refractory Ventricular Arrhythmias | Patients refractory to other antiarrhythmics | 48 | Effective suppression | 63% of patients | [9] |
Supraventricular Arrhythmias
Ethacizine is also effective for supraventricular arrhythmias, including paroxysmal atrial fibrillation (AF) and atrioventricular nodal reentrant tachycardia (AVNRT).
| Study Focus | Patient Population | N | Key Efficacy Endpoint | Result | Citation |
| Paroxysmal AF | Patients with frequent paroxysms | 28 | Reduction in paroxysm frequency by >70% | 68% of patients | [10] |
| Paroxysmal AVNRT | Patients with paroxysmal AVNRT | - | Acute termination of tachycardia (IV admin) | 100% of patients | [11] |
| Paroxysmal AVNRT | Patients with paroxysmal AVNRT | - | Prevention of induced tachycardia (oral admin) | 87% of patients | [11] |
| PACs and PVCs | Patients where other drugs were ineffective | 100 | Reduction in PACs (late period) | 91.7% mean reduction | [12] |
| PACs and PVCs | Patients where other drugs were ineffective | 100 | Reduction in PVCs (late period) | 95% maximum reduction | [12] |
Comparative Efficacy
Comparisons with other antiarrhythmic agents place Ethacizine's efficacy in context, particularly against other Class I drugs and the widely used Class III agent, amiodarone.
| Comparison Drug(s) | Class | Arrhythmia Type | N | Efficacy Results | Citation |
| Etmozin (Moricizine) | Class I | Ventricular Arrhythmias | 30 | Ethacizine (81%) > Etmozin (58%) | [13] |
| Ritmilen (Disopyramide) | Class IA | Ventricular Arrhythmias | 30 | Ethacizine (81%) > Ritmilen (38%) | [13] |
| Amiodarone | Class III | Atrial Fibrillation | - | No significant difference in maintaining sinus rhythm at 6 months when Ethacizine is used with a beta-blocker. | [14] |
| Propafenone | Class IC | Atrial Fibrillation | - | An ongoing clinical trial is comparing Ethacizine (up to 200 mg/day) with Propafenone (up to 900 mg/day) for maintaining sinus rhythm. | [15] |
| Flecainide | Class IC | - (Electrophysiological) | - | Both drugs are potent Vmax inhibitors (Class IC). Ethacizine has a slower recovery time from use-dependent block (27.1s vs 12.2s for Flecainide), suggesting a longer-lasting effect. | [16][17] |
Experimental Protocols
The evaluation of Ethacizine's efficacy relies on established methodologies in cardiac electrophysiology and clinical arrhythmology.
Programmed Electrical Stimulation (PES)
This invasive procedure is used to assess the efficacy of drugs in preventing inducible ventricular tachycardia.
-
Protocol: In a baseline study, programmed electrical stimuli (single, double, or triple extrastimuli) are delivered to the right ventricle at different drive cycle lengths to induce sustained VT.[8] After drug administration (e.g., intravenous Ethacizine 0.6-0.7 mg/kg), the stimulation protocol is repeated.[8]
-
Endpoint: The primary endpoint is the non-inducibility of sustained VT after drug administration. The long-term clinical outcome (recurrence of VT) is then correlated with the PES results.[8]
Holter ECG Monitoring
This non-invasive method is used to quantify the burden of ambient arrhythmias over a 24-hour period.
-
Protocol: Patients undergo baseline 24-hour Holter monitoring while on placebo to determine the frequency and type of arrhythmias (e.g., total VPBs, couplets, VT runs).[7] The monitoring is repeated after a period of treatment with Ethacizine (e.g., 150-300 mg/day).[7]
-
Endpoint: Efficacy is determined by the percentage reduction in the number of arrhythmic events from baseline. A significant reduction is often defined as >70-80%.[7][10]
Microelectrode Studies
These in vitro studies assess the direct electrophysiological effects of a drug on cardiac tissue.
-
Protocol: Canine ventricular muscle is isolated and superfused. A microelectrode is used to impale a cardiac cell and record action potentials.[17] The tissue is stimulated at various frequencies before and after the application of Ethacizine at different concentrations.
-
Endpoint: The key parameters measured are the maximum rate of depolarization (Vmax), action potential duration (APD), and the effective refractory period (ERP). A significant, use-dependent reduction in Vmax with minimal change in APD confirms Class IC activity.[17]
Critical Appraisal and Conclusion
The available evidence consistently demonstrates that Ethacizine is a potent antiarrhythmic agent with significant efficacy in suppressing a broad range of both ventricular and supraventricular arrhythmias.[2][18] Its efficacy appears comparable to other Class IC agents and, when combined with a beta-blocker, may rival amiodarone for maintaining sinus rhythm in AF patients.[14][17]
However, several factors must be considered:
-
Proarrhythmic Risk: Like all Class IC agents, Ethacizine carries a proarrhythmic risk and is generally contraindicated in patients with structural heart disease, particularly post-myocardial infarction, due to the findings of the Cardiac Arrhythmia Suppression Trial (CAST) which showed increased mortality with other Class IC drugs in this population.[5][19]
-
Evidence Base: Much of the published research originates from Eastern European countries and dates from the 1980s and 1990s. While a recent prospective study adds valuable data, there is a notable lack of large-scale, randomized controlled trials that meet modern international standards.[12]
-
Side Effects: The most common adverse effects include conduction abnormalities (AV block), and central nervous system effects such as dizziness and headache.[10][18]
For researchers and drug development professionals, Ethacizine represents a potent sodium channel blocker with a long-lasting effect.[16] Its efficacy in patients refractory to other therapies suggests a valuable niche.[9][12] Future research should focus on large, multicenter, randomized trials to definitively establish its safety and efficacy profile relative to contemporary antiarrhythmic therapies and to explore its potential role within current international treatment guidelines.
References
- 1. This compound | 57530-40-2 | Benchchem [benchchem.com]
- 2. What is Ethacizine used for? [synapse.patsnap.com]
- 3. Ethacizine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Ethacizine? [synapse.patsnap.com]
- 5. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Class IC Antiarrhythmics: 5 Key Facts - Liv Hospital [int.livhospital.com]
- 7. Ethacizin: a new efficacious Soviet antiarrhythmic drug of the phenothiazine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic efficacy of ethacizine assessed by programmed electrical stimulation in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effectiveness of ethacizin in ventricular arrhythmias refractory to prior anti-arrhythmia drug therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Results of the treatment of paroxysmal atrial fibrillation with ethacizine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Mechanism of action and the effectiveness of ethacizin in patients with paroxysmal atrioventricular nodal reciprocal tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. [Comparative study of the effectiveness of ethacizine, etmozin and Ritmilen in patients with ventricular rhythmic disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mjm.mcgill.ca [mjm.mcgill.ca]
Meta-analysis of Preclinical Studies on Ethacizine Hydrochloride: A Comparative Guide
This guide provides a comprehensive meta-analysis of preclinical studies on Ethacizine hydrochloride, a Class Ic antiarrhythmic agent. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative antiarrhythmic drugs, supported by available experimental data. This analysis focuses on the efficacy, mechanism of action, and safety profile of this compound as evidenced in preclinical models.
Executive Summary
This compound is a potent sodium channel blocker with a primary mechanism of action centered on the inhibition of the fast sodium current (INa) in cardiomyocytes. Preclinical studies have predominantly utilized arrhythmia models induced by aconitine in rats and electrophysiological assessments in isolated cardiac tissues to demonstrate its antiarrhythmic properties. Comparative studies, although limited in the preclinical setting, suggest a distinct electrophysiological profile for Ethacizine when compared to other Class Ic agents like flecainide, and different mechanistic actions when contrasted with drugs from other classes such as amiodarone (Class III). This guide synthesizes the available quantitative data, details experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of Ethacizine's preclinical pharmacology.
Data Presentation
Table 1: Comparative Efficacy of this compound in Preclinical Arrhythmia Models
| Arrhythmia Model | Species | This compound Efficacy | Alternative Drug | Alternative Drug Efficacy | Reference |
| Aconitine-induced Arrhythmia | Rat | High antiarrhythmic activity, greatest antiarrhythmic index among tested analogues. | Analogues of Ethacizine | Varied based on chemical structure modifications. | [1] |
| Not Specified | Not Specified | 84.6% correction of ventricular extrasystole. | Bonnecor | 80.4% correction of ventricular extrasystole. | [2] |
Table 2: Comparative Electrophysiological Effects of this compound
| Parameter | Preparation | This compound (NIK-244) Effect | Alternative Drug (Flecainide) Effect | Reference |
| Use-dependent block of Vmax (onset rate at 3 Hz) | Canine ventricular muscle | 0.014 ± 0.002 AP-1 at 2 x 10-6 M | 0.021 ± 0.012 AP-1 at 10-5 M | [3] |
| Recovery from use-dependent block (time constant) | Canine ventricular muscle | 27.1 ± 13.3 s | 12.2 ± 2.5 s | [3] |
Table 3: Preclinical Safety Profile of this compound
| Parameter | Species | Result | Reference |
| Acute Toxicity (LD50) | Rat, Mouse | Specific values not found in the reviewed literature. | |
| Proarrhythmic Risk | Not Specified | Potential for proarrhythmic effects is recognized, particularly in the context of structural heart disease, a characteristic of Class Ic agents. | [4] |
Experimental Protocols
Aconitine-Induced Arrhythmia Model in Rats
The aconitine-induced arrhythmia model is a standard preclinical method for evaluating the efficacy of antiarrhythmic drugs that act on sodium channels.
-
Animal Model: Conscious rats are typically used.
-
Induction of Arrhythmia: A continuous intravenous infusion or a bolus injection of aconitine is administered to induce ventricular arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation. The arrhythmogenic effect of aconitine is mediated by its action of persistently activating sodium channels, leading to an increased sodium influx and subsequent calcium overload, which promotes triggered activity.
-
Drug Administration: this compound or a comparator drug is administered prior to the aconitine challenge, typically via intravenous or intraperitoneal injection.
-
Efficacy Assessment: The primary endpoint is the prevention or termination of aconitine-induced arrhythmias. This can be quantified by measuring the dose of aconitine required to induce arrhythmias (arrhythmogenic dose) in the presence and absence of the test drug. The effective dose 50 (ED50), the dose of the drug that protects 50% of the animals from arrhythmia, is often calculated. In some studies, the duration of arrhythmias is also measured.[1]
Isolated Langendorff-Perfused Heart Model
This ex vivo model allows for the study of drug effects on the heart in the absence of systemic neural and hormonal influences.
-
Preparation: Hearts are excised from anesthetized animals (e.g., rats, rabbits, guinea pigs) and retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.
-
Ischemia-Reperfusion Injury Protocol: To model arrhythmias associated with myocardial infarction, a period of global or regional ischemia is induced by stopping the perfusion, followed by a period of reperfusion. This process often leads to reperfusion arrhythmias.
-
Drug Administration: this compound can be added to the perfusate before, during, or after the ischemic period to assess its effects on ischemia-reperfusion-induced arrhythmias and other cardiac parameters.
-
Data Acquisition: Various cardiac function parameters can be monitored, including heart rate, left ventricular developed pressure (LVDP), and coronary flow. Electrocardiograms (ECGs) can also be recorded to analyze arrhythmias.[5][6][7]
Patch-Clamp Electrophysiology on Cardiac Sodium Channels (Nav1.5)
This technique is used to directly measure the effect of drugs on the function of specific ion channels.
-
Cell Preparation: The experiments are typically performed on isolated cardiomyocytes or cell lines (e.g., HEK293 cells) stably expressing the human cardiac sodium channel, Nav1.5.
-
Recording Configuration: The whole-cell patch-clamp technique is used to record the sodium current (INa). A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.
-
Voltage Protocols: Specific voltage protocols are applied to the cell to elicit and measure different states of the sodium channel. For example, a series of depolarizing voltage steps are used to measure the peak sodium current and determine the concentration-response relationship for drug block. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends specific voltage protocols for assessing drug effects on Nav1.5 to standardize proarrhythmic risk assessment.[8][9][10][11]
-
Data Analysis: The primary outcome is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in the peak sodium current. Use-dependency, where the block of the channel increases with the frequency of stimulation, is also a critical parameter for Class Ic antiarrhythmics and is assessed using specific train-pulse protocols.
Mandatory Visualizations
Caption: Preclinical experimental workflow for evaluating this compound.
Caption: Mechanism of action of this compound.
Caption: Logical relationship of Ethacizine's properties and effects.
References
- 1. [The relationship between the chemical structure and the antiarrhythmic action of ethacizine and its analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative study of the effectiveness of Bonnecor and ethacizine in various disorders of cardiac rhythm] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Model systems for the discovery and development of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. nanion.de [nanion.de]
- 11. dstc.jp [dstc.jp]
Safety Operating Guide
Proper Disposal of Ethacizine Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. For researchers, scientists, and drug development professionals handling ethacizine hydrochloride, a Class Ic antiarrhythmic agent, understanding the correct disposal procedures is paramount to protect both personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general best practices for pharmaceutical and chemical waste management.
Key Disposal Considerations and Regulatory Framework
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, its disposal is subject to stringent regulations to prevent environmental contamination. The primary regulatory frameworks in the United States governing the disposal of such pharmaceutical waste are the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[2][3][4].
It is crucial to note that different suppliers may provide conflicting safety classifications. For instance, while one Safety Data Sheet (SDS) classifies this compound as hazardous[1], another may state it is not a hazardous substance[5]. In such cases, a conservative approach is always recommended. Laboratory personnel should handle and dispose of the substance as if it were hazardous to ensure the highest level of safety and environmental protection.
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[6]. Under no circumstances should this compound be discharged into sewer systems or disposed of in regular trash [6][7].
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure substance, contaminated solutions, and contaminated labware (e.g., vials, gloves, bench paper), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible materials[8].
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste[8][9]. The container should be in good condition and have a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and its approximate concentration if in solution[8][9].
3. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory[9].
-
The storage area should be secure, well-ventilated, and away from sources of ignition[6].
-
Ensure the container is kept closed at all times, except when adding waste[8][9].
4. Disposal Request and Pick-up:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pick-up[10].
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor arranged by your institution[11].
5. Decontamination and Empty Container Disposal:
-
For empty containers that held this compound, they must be triple-rinsed with a suitable solvent[7][8].
-
The first rinseate must be collected and disposed of as hazardous waste[8]. Subsequent rinsates may also need to be collected depending on local regulations and the initial concentration of the substance.
-
After thorough rinsing and drying, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic[7]. All labels must be defaced or removed before disposal[7].
Summary of this compound Disposal Parameters
| Parameter | Guideline | Citation |
| Disposal Method | Licensed chemical destruction plant or controlled incineration. | [6] |
| Sewer Disposal | Strictly prohibited. | [6] |
| Waste Classification | Treat as hazardous chemical waste. | [1] |
| Container Labeling | "Hazardous Waste," with contents clearly identified. | [8][9] |
| Empty Containers | Triple-rinse; collect first rinseate as hazardous waste. | [7][8] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby maintaining a secure working environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet for the most accurate and detailed information.
References
- 1. This compound|57530-40-2|MSDS [dcchemicals.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
